molecular formula C54H48BrClN2O4 B8194941 IR-825

IR-825

Cat. No.: B8194941
M. Wt: 904.3 g/mol
InChI Key: BAUXJOQQUWDIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR-825 is a useful research compound. Its molecular formula is C54H48BrClN2O4 and its molecular weight is 904.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUXJOQQUWDIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C/6\C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IR-825: A Comprehensive Technical Guide to its Near-Infrared Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: IR-825 is a heptamethine cyanine (B1664457) dye that operates within the near-infrared (NIR) spectrum, making it a valuable tool in various biomedical applications, including bioimaging and photothermal therapy.[1][2] Its chemical structure includes a carboxyl group, allowing for conjugation to other molecules.[2] This technical guide provides an in-depth overview of the core spectroscopic properties of this compound, detailing its absorption and emission characteristics, and offers standardized protocols for their measurement.

Spectroscopic Properties of this compound

Table 1: Summary of Quantitative Spectroscopic Data for Heptamethine Cyanine Dyes (as a proxy for this compound)

PropertyValueSolvent/Conditions
Absorption Maximum (λmax) ~780 - 800 nmVarious Solvents[3]
Emission Maximum (λem) ~800 - 830 nmVarious Solvents[3][4]
Molar Extinction Coefficient (ε) 27,000 - 270,000 M-1cm-1Ethanol, DMSO, PBS, HEPES[5]
Fluorescence Quantum Yield (Φ) 0.01 - 0.33Ethanol, DMSO, PBS, HEPES[5]

Note: The data presented are for various heptamethine cyanine dyes and should be considered indicative for this compound. Experimental determination for this compound under specific conditions is recommended for precise applications.

Experimental Protocols

Accurate characterization of the absorption and emission spectra of this compound is crucial for its effective use. The following are detailed methodologies for these key experiments.

Measurement of UV-Vis-NIR Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound dye

  • Spectrophotometer capable of measuring in the NIR range (e.g., Agilent 8453 or similar)[6]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS), Ethanol)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 600 nm to 900 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Run a blank or baseline correction to zero the absorbance of the solvent.

  • Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all prepared dilutions, ensuring the cuvette is rinsed with the respective solution before each measurement.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar extinction coefficient (ε).

Diagram 1: Experimental Workflow for UV-Vis-NIR Absorption Spectroscopy

G Workflow for Absorption Spectrum Measurement A Prepare this compound Stock Solution B Perform Serial Dilutions A->B E Measure Absorbance of Dilutions B->E C Set up Spectrophotometer D Measure Solvent Blank C->D D->E F Plot Absorbance vs. Concentration E->F G Determine λmax and ε F->G

Caption: A flowchart illustrating the key steps for determining the absorption spectrum and molar extinction coefficient of this compound.

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.

Materials:

  • This compound dye

  • Fluorometer with NIR detection capabilities (e.g., PTI QM-4/2003 SE or similar)[6]

  • Quartz fluorescence cuvettes (1 cm path length)

  • A standard fluorophore with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO, Φ = 0.12)[7]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (must be the same for both this compound and the standard)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound and a stock solution of the standard fluorophore in the same solvent.

    • Prepare a series of dilutions for both this compound and the standard, ensuring that the absorbance of each solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (e.g., 780 nm).

    • Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to approximately 950 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Solvent Blank Measurement: Record the emission spectrum of the pure solvent to check for any background fluorescence.

  • Standard and Sample Measurements:

    • Record the absorption spectra of all prepared solutions of the standard and this compound.

    • Record the fluorescence emission spectra of all prepared solutions of the standard and this compound under identical instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the this compound samples and the standard samples.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both this compound and the standard.

    • The slope of these plots (Gradient) is used to calculate the quantum yield (Φ) of this compound using the following equation:

      Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

      where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.[8]

Diagram 2: Experimental Workflow for Fluorescence Spectroscopy

G Workflow for Fluorescence Spectrum and Quantum Yield Measurement A Prepare Solutions (this compound & Standard) B Measure Absorbance of all Solutions A->B D Measure Emission Spectra A->D F Plot Integrated Intensity vs. Absorbance B->F C Set up Fluorometer C->D E Integrate Emission Spectra D->E E->F G Calculate Quantum Yield F->G

Caption: A flowchart outlining the procedure for determining the fluorescence emission spectrum and quantum yield of this compound relative to a standard.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific intracellular signaling pathways in the way a signaling molecule would be. Its primary role in research and drug development is that of a photothermal agent or a fluorescent tag for imaging and tracking. The logical relationship in its application is straightforward: its accumulation in a target tissue (e.g., a tumor) followed by NIR irradiation leads to localized hyperthermia (photothermal therapy) or fluorescence emission for imaging.

Diagram 3: Logical Relationship in this compound Application

G Application Logic of this compound A This compound Administration (e.g., intravenous) B Accumulation in Target Tissue (e.g., Tumor) A->B C NIR Laser Irradiation (~780-810 nm) B->C D Photothermal Effect (Hyperthermia) C->D E Fluorescence Emission (~830 nm) C->E F Therapeutic Outcome (Cell Death) D->F G Imaging Outcome (Visualization) E->G

Caption: A diagram illustrating the logical flow of this compound's application from administration to therapeutic or imaging outcomes.

References

An In-depth Technical Guide to the Scientific Applications of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its potent photothermal and fluorescent properties. This guide provides a comprehensive overview of its applications in research, with a focus on its use as a photothermal agent in cancer therapy and as a fluorescent probe for bioimaging. Detailed experimental protocols, quantitative data, and illustrations of key mechanisms are presented to facilitate its application in a research setting.

Core Applications of this compound

The primary application of this compound in scientific research is as a photothermal therapy (PTT) agent.[1][2] PTT is a minimally invasive therapeutic strategy that utilizes agents that can convert near-infrared light into heat, leading to localized hyperthermia and subsequent ablation of cancerous tissues.[2] this compound's strong absorbance in the NIR region (around 808 nm) allows for deep tissue penetration of the excitation light, a crucial feature for treating solid tumors.[3][4]

Beyond its photothermal capabilities, this compound is also a fluorescent dye, enabling its use in near-infrared fluorescence imaging. This dual functionality allows for image-guided therapy, where the accumulation of this compound in the tumor can be visualized before and during PTT, enhancing the precision of the treatment.[5]

Due to its hydrophobic nature and to improve its stability and tumor-targeting efficiency, this compound is often encapsulated within various nanocarriers, such as polymeric nanoparticles, liposomes, and micelles.[5][6] These nanoformulations can also be co-loaded with chemotherapeutic drugs for synergistic chemo-photothermal therapy.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its application in photothermal therapy, compiled from various research articles.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Absorption Maximum (λmax)~810 nm[7]
Emission Maximum (λem)~830 nm[5][7]
Molar Extinction CoefficientHigh in the NIR region[8]
Photothermal Conversion Efficiency (η)Varies with formulation, reported up to 44.7%[9]

Table 2: Typical Experimental Parameters for this compound Mediated Photothermal Therapy

ParameterIn VitroIn Vivo (Mouse Models)Reference
This compound Concentration5 - 50 µg/mL3.6 - 35 mg/kg (injected dose)[3]
Laser Wavelength808 nm808 nm[3][4]
Laser Power Density0.3 - 1.5 W/cm²0.3 - 2 W/cm²[10][11][12]
Irradiation Duration5 - 12 min5 - 15 min[3][11]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles (General Protocol)

This protocol provides a general framework for the synthesis of this compound loaded polymeric nanoparticles using the oil-in-water emulsion solvent evaporation method. Specific polymers and parameters may need to be optimized for different applications.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or other organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and this compound in DCM.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase (PLGA/IR-825 in DCM) to the aqueous PVA solution under constant stirring to form a primary emulsion.

  • Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

  • Stir the nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvent (DCM).

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for characterization and further use.

Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Drug Loading and Encapsulation Efficiency: UV-Vis Spectroscopy to measure the amount of encapsulated this compound.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps to assess the efficacy of this compound-mediated PTT on cancer cells in culture.

Materials:

  • Cancer cell line (e.g., 4T1, HeLa)

  • Cell culture medium and supplements

  • This compound or this compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • 808 nm NIR laser

  • Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or this compound-loaded nanoparticles for a predetermined incubation time (e.g., 4-24 hours).

  • Wash the cells with PBS to remove the free compound or nanoparticles.

  • Add fresh cell culture medium to each well.

  • Expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration. Include control groups: untreated cells, cells with this compound/nanoparticles but no laser, and cells with laser only.

  • Incubate the cells for a further 24 hours.

  • Assess cell viability using a standard assay like MTT or live/dead staining with Calcein-AM and Propidium Iodide.

  • Quantify the results using a microplate reader or by imaging with a fluorescence microscope.

In Vivo Photothermal Therapy Protocol (Tumor-Bearing Mouse Model)

This protocol describes a typical in vivo PTT experiment using a xenograft or allograft tumor model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)

  • Sterile this compound formulation for injection (e.g., nanoparticles suspended in PBS)

  • 808 nm NIR laser with a fiber optic cable

  • Infrared thermal camera

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • When tumors reach a suitable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., PBS + Laser, this compound formulation only, this compound formulation + Laser).

  • Administer the this compound formulation intravenously or intratumorally.

  • At a predetermined time point post-injection (to allow for tumor accumulation, often determined by imaging), anesthetize the mice.

  • Irradiate the tumor area with an 808 nm NIR laser at a specific power density for a set duration.

  • Monitor the temperature of the tumor surface during irradiation using an infrared thermal camera.

  • Monitor tumor growth over time by measuring tumor volume with calipers.

  • Monitor the body weight and overall health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay).

Signaling Pathways and Mechanisms of Action

This compound-mediated photothermal therapy primarily induces cell death through hyperthermia. The elevated temperatures (typically above 43°C) cause irreversible damage to cellular structures and proteins, leading to cell death via two main pathways: apoptosis and necrosis.[6][7][13]

  • Apoptosis (Programmed Cell Death): Mild hyperthermia can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (initiator and effector caspases) that execute the apoptotic program.[7][14]

  • Necrosis (Uncontrolled Cell Death): At higher temperatures, the cellular damage is more severe, leading to necrosis. This is characterized by the loss of plasma membrane integrity, swelling of the cytoplasm and organelles, and ultimately cell lysis, which can trigger an inflammatory response.[13][15]

The choice between apoptosis and necrosis is often dependent on the temperature achieved and the duration of the hyperthermia.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Seeding incubation Incubation with This compound Formulation cell_culture->incubation laser_irradiation_vitro NIR Laser Irradiation (808 nm) incubation->laser_irradiation_vitro viability_assay Cell Viability Assessment (e.g., MTT Assay) laser_irradiation_vitro->viability_assay tumor_model Tumor Model Establishment injection Injection of This compound Formulation tumor_model->injection imaging NIR Fluorescence Imaging (Optional) injection->imaging laser_irradiation_vivo NIR Laser Irradiation (808 nm) imaging->laser_irradiation_vivo monitoring Tumor Growth & Animal Health Monitoring laser_irradiation_vivo->monitoring histology Histological Analysis monitoring->histology cell_death_pathways cluster_hyperthermia Hyperthermia cluster_apoptosis Apoptosis cluster_necrosis Necrosis start This compound + NIR Laser mild Mild Hyperthermia (e.g., 43-45°C) start->mild severe Severe Hyperthermia (e.g., >50°C) start->severe mito Mitochondrial Damage mild->mito membrane Plasma Membrane Damage severe->membrane cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apop_body Apoptotic Body Formation caspase->apop_body cell_death_apop Programmed Cell Death apop_body->cell_death_apop lysis Cell Lysis membrane->lysis inflammation Inflammation lysis->inflammation cell_death_nec Uncontrolled Cell Death lysis->cell_death_nec

References

IR-825 Dye: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with significant applications in biomedical research, particularly in the field of photothermal therapy (PTT) and as a component of drug delivery systems.[1] A critical parameter for its effective use is its solubility in various solvents, which dictates its formulation into nanoparticles, conjugation to targeting moieties, and overall biocompatibility. This technical guide provides an in-depth overview of the known solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its application in a typical experimental workflow.

Core Data: this compound Solubility

The solubility of this compound is a key factor for its application in research and drug development. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information.

SolventSolubilityMolar Concentration (mM)ConditionsSource
Dimethyl Sulfoxide (DMSO)4.55 mg/mL5.52Requires ultrasonic treatment and heating to 60°C. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[2]

Note on Solubility in Other Solvents:

  • Qualitative Information: this compound is generally described as being soluble in DMSO.[1]

  • Data on Structurally Related Dyes: For the related near-infrared dye IR-780, the following solubility information is available and may provide some indication of solvents to consider for this compound, though direct extrapolation is not recommended:

    • Chloroform: ~10 mg/mL

    • Ethanol, DMSO, Dimethylformamide (DMF): Slightly soluble

Due to the limited publicly available quantitative data, experimental determination of this compound solubility in solvents relevant to a specific application is highly recommended.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data for this compound, the following experimental protocols are provided.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the dye and then determining the concentration by weighing the evaporated solvent.

Materials:

  • This compound dye

  • Selected solvent(s) of interest (e.g., DMSO, ethanol, methanol, acetone, chloroform, water, physiological buffers)

  • Vials with screw caps

  • Analytical balance (accurate to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound dye to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or weight of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Gentle agitation is recommended. For solvents like DMSO, where heating is required to dissolve this compound, the solution should be allowed to cool to the target temperature and equilibrate to determine the solubility at that temperature, as solubility is temperature-dependent.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved dye.

  • Aliquoting: Carefully pipette a known volume of the clear supernatant into a pre-weighed drying vial. Be cautious not to disturb the solid pellet.

  • Solvent Evaporation: Evaporate the solvent from the aliquot vial. This can be done in a drying oven at a temperature below the decomposition point of the dye or in a vacuum desiccator.

  • Final Weighing: Once the solvent is completely evaporated, weigh the vial containing the dried this compound residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of the aliquot

UV-Vis Spectrophotometry Method

This method is suitable for chromophoric compounds like this compound and relies on Beer-Lambert's law.

Materials:

  • This compound dye

  • Selected solvent(s)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-4).

  • Dilution of Supernatant: Take a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagrams illustrate a typical experimental workflow for utilizing this compound in photothermal therapy research, from nanoparticle formulation to in vitro and in vivo studies.

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies IR825 This compound Dye Nanoprecipitation Nanoprecipitation/ Self-Assembly IR825->Nanoprecipitation Polymer Amphiphilic Polymer (e.g., PLGA-PEG) Polymer->Nanoprecipitation Solvent Organic Solvent Solvent->Nanoprecipitation AqPhase Aqueous Phase Purification Purification (e.g., Dialysis, Centrifugation) AqPhase->Purification Nanoprecipitation->AqPhase Addition to IR825_NP This compound Loaded Nanoparticles Purification->IR825_NP Size Size & Zeta Potential (DLS) IR825_NP->Size Morphology Morphology (TEM/SEM) IR825_NP->Morphology Loading Drug Loading & Encapsulation Efficiency (UV-Vis) IR825_NP->Loading Photothermal Photothermal Performance (NIR Laser Irradiation) IR825_NP->Photothermal Incubation Incubation with This compound Nanoparticles IR825_NP->Incubation Injection Systemic Injection of This compound Nanoparticles IR825_NP->Injection cluster_characterization cluster_characterization cluster_invitro cluster_invitro cluster_invivo cluster_invivo CancerCells Cancer Cell Line CancerCells->Incubation CellularUptake Cellular Uptake (Fluorescence Microscopy) Incubation->CellularUptake NIR_vitro NIR Laser Irradiation Incubation->NIR_vitro Cytotoxicity Photothermal Cytotoxicity (Cell Viability Assay, e.g., MTT) NIR_vitro->Cytotoxicity TumorModel Tumor-Bearing Animal Model TumorModel->Injection Biodistribution Biodistribution & Tumor Accumulation (In Vivo Imaging) Injection->Biodistribution NIR_vivo NIR Laser Irradiation Injection->NIR_vivo PTT Photothermal Therapy (Tumor Irradiation with NIR Laser) Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) PTT->Efficacy NIR_vivo->PTT

Caption: Experimental workflow for this compound in photothermal therapy.

This guide provides a foundational understanding of this compound solubility for researchers and professionals in drug development. The provided protocols and workflow diagrams serve as a starting point for the successful application of this versatile near-infrared dye in various biomedical applications.

References

An In-Depth Technical Guide to the Photothermal Properties of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the biomedical field for its potent photothermal properties. When irradiated with NIR light, typically around 808 nm, this compound efficiently converts light energy into heat, a phenomenon that can be harnessed for various therapeutic and diagnostic applications, most notably photothermal therapy (PTT) for cancer. This technical guide provides a comprehensive overview of the core photothermal characteristics of this compound, detailed experimental protocols for their measurement, and an exploration of the cellular mechanisms underlying its therapeutic effects.

Core Photothermal Properties of this compound

The efficacy of this compound as a photothermal agent is rooted in its strong absorption in the NIR region, a spectral window where biological tissues are relatively transparent. This allows for deeper tissue penetration of the excitation light. While the precise optical and photothermal properties can be influenced by the solvent environment and whether the dye is in its free form or encapsulated within nanoparticles, this guide focuses on the fundamental characteristics of the this compound dye itself.

Data Presentation: Quantitative Properties of this compound

PropertyValueSolvent/Conditions
Absorption Maximum (λmax) ~808 nmDimethyl Sulfoxide (DMSO)
Molar Extinction Coefficient (ε) Data not consistently available for free dye; highly dependent on environment-
Photothermal Conversion Efficiency (PCE) Variable; often enhanced in nanoparticle formulations-
Appearance Dark green to black powderSolid state
Solubility Soluble in DMSO, DMF, and other organic solvents-

Note: The molar extinction coefficient and photothermal conversion efficiency of this compound are subjects of ongoing research and can vary significantly based on the experimental setup and the dye's immediate microenvironment. Encapsulation in nanoparticles, for instance, is a common strategy to enhance its photothermal performance.

Experimental Protocols

Accurate characterization of the photothermal properties of this compound is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Measurement of Absorption Spectrum

Objective: To determine the absorption maximum (λmax) of this compound.

Materials:

  • This compound dye

  • Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • UV-Vis-NIR spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with DMSO to a final concentration suitable for spectroscopic analysis (e.g., 10 µg/mL). The optimal concentration should yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 600 nm to 900 nm. Use DMSO as the blank to zero the instrument.

  • Data Acquisition: Fill a quartz cuvette with the this compound working solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Determination of Photothermal Conversion Efficiency (PCE)

Objective: To quantify the efficiency of this compound in converting absorbed light into heat. The Roper-Suzuki model is a commonly used method.

Materials:

  • This compound solution in a suitable solvent (e.g., deionized water or DMSO, depending on the application)

  • Quartz cuvette

  • 808 nm continuous-wave diode laser with adjustable power

  • Infrared (IR) thermal imaging camera or a thermocouple

  • Magnetic stirrer and stir bar (optional, for uniform heating)

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent and place it in a quartz cuvette.

  • Experimental Setup:

    • Position the cuvette in a thermally insulated holder.

    • Align the 808 nm laser to irradiate the center of the solution.

    • Position the IR thermal camera to monitor the temperature of the solution. If using a thermocouple, place the probe in the center of the solution.

  • Data Acquisition:

    • Record the initial temperature of the solution (T_amb).

    • Turn on the laser at a specific power density (e.g., 1 W/cm²).

    • Record the temperature change of the solution over time until it reaches a steady state (T_max). This is the heating phase.

    • Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature. This is the cooling phase.

  • PCE Calculation (based on the Roper-Suzuki Model): The photothermal conversion efficiency (η) is calculated using the following equation:

    η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-A_808))]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_amb is the ambient temperature.

    • Q_s is the heat absorbed by the solvent.

    • I is the incident laser power.

    • A_808 is the absorbance of the this compound solution at 808 nm.

    To determine the term hA, a time constant (τ_s) is calculated from the cooling phase data by plotting ln(θ) versus time, where θ is a dimensionless parameter calculated as (T - T_amb) / (T_max - T_amb). The slope of the linear fit of this plot is -1/τ_s. hA can then be calculated as m * C_p / τ_s, where m is the mass of the solution and C_p is the specific heat capacity of the solvent.

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound-mediated photothermal therapy stems from the localized hyperthermia it induces, which can trigger various cell death pathways.

Signaling Pathways in this compound Mediated Photothermal Therapy

The heat generated by this compound upon NIR irradiation can lead to cellular damage and death through two primary mechanisms: apoptosis and necrosis. The specific pathway activated often depends on the temperature achieved and the duration of heating. Mild hyperthermia (42-45°C) is more likely to induce apoptosis, a programmed and controlled form of cell death, while higher temperatures can lead to necrosis, a more chaotic and inflammatory form of cell death.

Photothermal therapy has been shown to activate the intrinsic (mitochondrial) apoptotic pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c, which in turn activate a cascade of caspases, ultimately leading to cell death.

Signaling_Pathway This compound Mediated Photothermal Apoptosis Pathway IR825 This compound + 808 nm Laser Heat Localized Hyperthermia IR825->Heat Mitochondria Mitochondrial Stress Heat->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Photothermal Apoptosis Pathway
Experimental Workflow for In Vitro Photothermal Therapy

A typical workflow for evaluating the efficacy of this compound in an in vitro setting involves several key steps, from cell culture to the assessment of cell viability post-treatment.

Experimental_Workflow In Vitro Photothermal Therapy Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Seeding (e.g., in 96-well plates) IR825_Incubation 2. Incubation with this compound (or this compound nanoparticles) CellCulture->IR825_Incubation Laser_Irradiation 3. 808 nm Laser Irradiation IR825_Incubation->Laser_Irradiation Post_Incubation 4. Post-Irradiation Incubation (e.g., 24 hours) Laser_Irradiation->Post_Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, Calcein-AM/PI) Post_Incubation->Viability_Assay Data_Analysis 6. Data Analysis Viability_Assay->Data_Analysis

In Vitro PTT Experimental Workflow

Conclusion

This compound is a promising near-infrared dye with significant potential for photothermal applications. Its strong absorbance in the NIR region and its ability to efficiently convert light to heat make it a valuable tool for researchers and drug developers. This technical guide provides a foundational understanding of its core photothermal properties and the methodologies required for its characterization. Further research into optimizing its photothermal conversion efficiency, understanding its specific interactions with cellular pathways, and developing advanced delivery systems will continue to expand its utility in the biomedical field.

An In-Depth Technical Guide to the Mechanism of Action of IR-825 Dye in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) cyanine (B1664457) dye, IR-825, in the context of photothermal therapy (PTT). This compound has emerged as a potent photothermal agent due to its strong absorbance in the NIR region, enabling deep tissue penetration of light and efficient conversion of light energy into heat for targeted tumor ablation. This document details the photophysical and photochemical properties of this compound, outlines its mechanism of inducing cell death through apoptosis and necrosis, and describes the intricate signaling pathways involved. Furthermore, detailed experimental protocols for in vitro and in vivo applications are provided, along with visualizations of key processes to facilitate a deeper understanding for researchers and professionals in the field of cancer therapy and drug development.

Introduction to this compound Dye and Photothermal Therapy

Photothermal therapy (PTT) is a minimally invasive cancer treatment modality that utilizes photothermal agents to convert light energy into localized heat, leading to hyperthermia-induced cell death in tumors. The near-infrared (NIR) window (700-1100 nm) is particularly advantageous for PTT due to the minimal absorption of light by endogenous chromophores like hemoglobin and water, allowing for deeper tissue penetration.[1]

This compound is a small molecule cyanine dye characterized by its distinct and strong absorbance in the NIR spectrum.[2] This property makes it an excellent candidate for PTT, as it can be efficiently excited by NIR light to generate localized heat.[2] To enhance its stability, solubility, and tumor-targeting capabilities, this compound is often encapsulated within various nanocarrier systems.[2][3]

Physicochemical Properties of this compound Dye

The efficacy of this compound as a photothermal agent is rooted in its inherent physicochemical properties. While specific values can vary depending on the solvent and whether the dye is in a free or encapsulated form, the following table summarizes key quantitative data for this compound and the closely related IR-820 dye for reference.

PropertyValue (this compound)Value (IR-820, for reference)Reference
Maximum Absorption (λmax) ~825 nm~820 nm[4][5]
Molar Extinction Coefficient (ε) High (specific values vary with solvent)Not explicitly found for IR-820
Photothermal Conversion Efficiency (η) High (exact value depends on formulation)Up to 35-40% when encapsulated in PLGA nanoparticles[5]
Fluorescence Emission ~830 nm (when excited at 780 nm)~820 nm[4][5]
Fluorescence Quantum Yield (Φf) Low (conducive to photothermal conversion)Not explicitly found

Mechanism of Action in Photothermal Therapy

The primary mechanism of action of this compound in PTT is the conversion of absorbed NIR light into thermal energy, a process known as photothermal conversion. This localized temperature increase triggers a cascade of cellular events, ultimately leading to cell death.

Photothermal Effect and Hyperthermia

Upon irradiation with an NIR laser, typically around 808 nm, this compound molecules absorb the light energy and transition to an excited state. The subsequent relaxation of these molecules occurs predominantly through non-radiative decay pathways, releasing the energy as heat into the surrounding environment. This rapid and localized temperature elevation (hyperthermia) within the tumor tissue is the primary driver of the therapeutic effect.

NIR_Light NIR Light (808 nm) IR825 This compound Dye NIR_Light->IR825 Absorption Excited_State Excited State this compound* IR825->Excited_State Excitation Excited_State->IR825 Non-radiative Decay Heat Heat (Hyperthermia) Excited_State->Heat Cell_Death Tumor Cell Death Heat->Cell_Death

Figure 1: Mechanism of this compound Photothermal Conversion.

Cellular Response to Hyperthermia

The hyperthermic conditions induced by this compound-mediated PTT trigger a range of cellular stress responses, primarily leading to cell death through apoptosis and necrosis.

Moderate hyperthermia often initiates the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Heat stress can lead to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant in this process.[6][7]

  • Extrinsic Pathway: PTT can also stimulate the expression of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.[8]

cluster_0 This compound PTT cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Hyperthermia Hyperthermia Mitochondria Mitochondria Hyperthermia->Mitochondria Death_Receptors Death Receptors Hyperthermia->Death_Receptors Bax Bax (Pro-apoptotic) Hyperthermia->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Hyperthermia->Bcl2 Downregulation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase8->Caspase3 Activation Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Apoptotic Signaling Pathways in this compound PTT.

At higher temperatures, the cellular machinery can be overwhelmed, leading to uncontrolled cell death or necrosis. This process is characterized by the loss of membrane integrity, cellular swelling, and the release of intracellular contents, which can provoke an inflammatory response.

Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), such as HSP70 and HSP90.[2][9] These chaperones attempt to refold denatured proteins and protect the cell from damage. However, in the context of PTT, sustained hyperthermia can overwhelm this protective mechanism. The expression of HSPs can be a marker of cellular stress induced by the therapy.[7]

Hyperthermia Hyperthermia Protein_Denaturation Protein Denaturation Hyperthermia->Protein_Denaturation HSP_Response Heat Shock Protein (HSP) Response Protein_Denaturation->HSP_Response Apoptosis_Induction Apoptosis Induction Protein_Denaturation->Apoptosis_Induction Overwhelms HSP Response HSP70_90 HSP70 & HSP90 Upregulation HSP_Response->HSP70_90 Refolding Protein Refolding HSP70_90->Refolding Cell_Survival Attempted Cell Survival Refolding->Cell_Survival

Figure 3: Heat Shock Protein Response in this compound PTT.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in photothermal therapy.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for assessing the photothermal efficacy of this compound on a cancer cell line, such as HeLa cells.

Materials:

  • HeLa cells

  • This compound dye or this compound-loaded nanoparticles

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • 808 nm NIR laser

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or this compound-loaded nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[11] Include control groups: cells only, cells with laser only, and cells with this compound only (no laser).

  • Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[10]

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Start Start Seed_Cells Seed HeLa Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_IR825 Add this compound Solution Incubate_24h_1->Add_IR825 Incubate_Uptake Incubate for Cellular Uptake Add_IR825->Incubate_Uptake Laser_Irradiation NIR Laser Irradiation (808 nm) Incubate_Uptake->Laser_Irradiation Incubate_24h_2 Incubate 24h Laser_Irradiation->Incubate_24h_2 MTT_Assay Perform MTT Assay Incubate_24h_2->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: In Vitro PTT Experimental Workflow.

In Vivo Photothermal Therapy Protocol

This protocol describes a typical in vivo study using a tumor-bearing mouse model to evaluate the efficacy of this compound-mediated PTT.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous 4T1 tumors)

  • This compound-loaded nanoparticles suspended in a biocompatible solution (e.g., PBS)

  • 808 nm NIR laser with an appropriate power output

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Model Establishment: Subcutaneously inoculate tumor cells (e.g., 1 × 10⁶ 4T1 cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).[11][13]

  • Administration of Nanoparticles: Intravenously or intratumorally inject the this compound-loaded nanoparticle suspension into the tumor-bearing mice.

  • Accumulation Period: Allow a specific period (e.g., 6-24 hours) for the nanoparticles to accumulate in the tumor tissue via the enhanced permeability and retention (EPR) effect.[10]

  • Laser Irradiation: Anesthetize the mice and expose the tumor area to an 808 nm NIR laser at a defined power density (e.g., 0.75-1.5 W/cm²) for a set duration (e.g., 5-10 minutes).[13][14] Monitor the temperature of the tumor surface using an infrared thermal imaging camera.

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers every few days.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the overall health and survival of the mice.

  • Histological Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and therapeutic efficacy.

Start Start Tumor_Inoculation Inoculate Tumor Cells in Mice Start->Tumor_Inoculation Tumor_Growth Allow Tumor Growth Tumor_Inoculation->Tumor_Growth Inject_Nanoparticles Inject this compound Nanoparticles Tumor_Growth->Inject_Nanoparticles Accumulation Allow Nanoparticle Accumulation Inject_Nanoparticles->Accumulation Laser_Irradiation NIR Laser Irradiation of Tumor Accumulation->Laser_Irradiation Monitor_Tumor Monitor Tumor Volume & Body Weight Laser_Irradiation->Monitor_Tumor Histology Histological Analysis Monitor_Tumor->Histology End of Study End End Histology->End

Figure 5: In Vivo PTT Experimental Workflow.

Western Blot Analysis for Apoptotic Proteins

This protocol details the detection of key apoptotic proteins to confirm the mechanism of cell death.

Procedure:

  • Protein Extraction: Following in vitro PTT treatment, lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, Bcl-2) and a loading control (e.g., GAPDH or β-actin).[8][15]

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a highly promising photothermal agent for cancer therapy due to its strong NIR absorbance and efficient heat generation. Its mechanism of action primarily involves the induction of hyperthermia, which triggers apoptotic and necrotic cell death pathways. Understanding the intricate signaling cascades and having access to robust experimental protocols are crucial for the continued development and optimization of this compound-based photothermal therapies. This technical guide provides a foundational resource for researchers and drug development professionals to advance the application of this potent molecule in the fight against cancer.

References

An In-depth Technical Guide to IR-825 Fluorescence Imaging: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of IR-825, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development.

Core Principles of this compound and Near-Infrared Fluorescence Imaging

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 700 and 900 nm. This spectral window is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, such as hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.

The fundamental principle of fluorescence imaging involves the excitation of a fluorophore, such as this compound, with light of a specific wavelength. Upon absorbing a photon, an electron in the fluorophore is elevated to a higher energy state. It then rapidly returns to its ground state, releasing the absorbed energy as a photon of a longer wavelength (lower energy). This emitted light is then captured by a sensitive detector to generate an image.

Beyond its fluorescent properties, this compound is also a potent photothermal agent. When irradiated with a laser of the appropriate wavelength, it can efficiently convert the absorbed light energy into heat. This property is harnessed in photothermal therapy (PTT) to induce localized hyperthermia in target tissues, such as tumors, leading to cell death.

Physicochemical and Photophysical Properties of this compound

Summarizing the quantitative data for this compound is crucial for its effective application. While exact values can vary depending on the solvent and experimental conditions, the following table provides a summary of its key properties based on available literature.

PropertyValueNotes
Molecular Formula C₅₄H₄₈BrClN₂O₄
Molecular Weight 904.34 g/mol
Excitation Maximum (λex) ~780-808 nmVaries with solvent and conjugation.
Emission Maximum (λem) ~830 nm
Molar Extinction Coefficient (ε) Data not readily available in consolidated form.Cyanine dyes generally have high extinction coefficients (>100,000 M⁻¹cm⁻¹).
Quantum Yield (Φ) Data not readily available in consolidated form.Generally low for heptamethine cyanine dyes in aqueous solutions, can be enhanced by encapsulation in nanoparticles.
Solubility Soluble in organic solvents like DMSO and DMF.Poorly soluble in water.
Stability Moderate photostability; can be improved by incorporation into nanoparticles.Susceptible to photobleaching under intense and prolonged laser irradiation.
Toxicity Data on the toxicity of free this compound is limited. When encapsulated in biocompatible nanoparticles, the systemic toxicity is generally reduced.Toxicity should be assessed for each specific formulation.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for the preparation and in vivo imaging of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Nanoparticles (Example: PLGA Nanoparticles)

This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound dye

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Emulsification: Add the organic phase dropwise to a specific volume of PVA solution (e.g., 10 mL) while stirring vigorously on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture using a probe sonicator on ice to form a stable oil-in-water emulsion. Typical sonication parameters are 40% amplitude for 2 minutes.

  • Solvent Evaporation: Leave the emulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension to remove excess PVA and unloaded dye.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as phosphate-buffered saline (PBS), for in vivo administration.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology.

In Vivo Fluorescence Imaging Protocol

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted cancer cells)

  • This compound-loaded nanoparticle suspension

  • In vivo imaging system equipped with a NIR laser and appropriate emission filters

  • Anesthesia system (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the nanoparticles to check for any autofluorescence.

  • Administration: Administer the this compound-loaded nanoparticle suspension via intravenous (tail vein) injection. The typical injection volume is 100-200 µL, and the dose of this compound can range from 0.1 to 1 mg/kg, depending on the formulation and imaging system sensitivity.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • Image Acquisition Parameters:

    • Excitation Wavelength: Set the laser to the excitation maximum of this compound (e.g., 780 nm).

    • Emission Filter: Use a long-pass filter appropriate for the emission of this compound (e.g., >820 nm).

    • Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturation (typically in the range of 100-1000 ms).

    • Laser Power: Use a laser power density that is sufficient for excitation but minimizes photobleaching and phototoxicity (e.g., 10-50 mW/cm²).

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest at different time points to assess the targeting efficiency and pharmacokinetic profile of the nanoparticles.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution results.

Visualizations

General Workflow for In Vivo Fluorescence Imaging

The following diagram illustrates the typical workflow for an in vivo fluorescence imaging experiment using this compound-loaded nanoparticles.

G cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Data Analysis NP_Form Nanoparticle Formulation & this compound Loading Charac Characterization (Size, Zeta, Loading) NP_Form->Charac Injection Intravenous Injection Charac->Injection Animal_Model Tumor Model Establishment Animal_Model->Injection Imaging NIR Fluorescence Imaging Injection->Imaging Biodist Biodistribution Analysis Imaging->Biodist ExVivo Ex Vivo Organ Imaging Imaging->ExVivo Tumor_Acc Tumor Accumulation Quantification Biodist->Tumor_Acc

Caption: Workflow of in vivo fluorescence imaging with this compound nanoparticles.

Principle of this compound Mediated Photothermal Therapy

This diagram illustrates the mechanism of photothermal therapy (PTT) using this compound-loaded nanoparticles.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment NP_Inject This compound Nanoparticles (Injected) NP_Tumor Nanoparticles Accumulate in Tumor (EPR Effect) NP_Inject->NP_Tumor Passive Targeting Laser NIR Laser Irradiation (e.g., 808 nm) Heat Localized Hyperthermia Laser->Heat Photothermal Conversion Apoptosis Tumor Cell Apoptosis/Necrosis Heat->Apoptosis Induces

Caption: Mechanism of this compound mediated photothermal therapy.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

  • Preclinical Imaging: this compound, particularly when encapsulated in targeted nanoparticles, can be used to non-invasively monitor drug delivery to specific tissues or tumors in animal models. This allows for the assessment of targeting efficiency, pharmacokinetics, and biodistribution of novel drug delivery systems.

  • Theranostics: The dual functionality of this compound as both an imaging and a therapeutic agent makes it a prime candidate for theranostic applications. It enables the visualization of the target site, followed by the application of PTT for treatment, allowing for personalized and image-guided therapy.

  • Assessing Treatment Response: By imaging the accumulation of this compound-labeled drugs or nanoparticles before and after a therapeutic intervention, researchers can monitor changes in tumor vasculature and permeability, providing insights into treatment efficacy.

  • Image-Guided Surgery: The NIR fluorescence of this compound can be used to delineate tumor margins during surgery, helping surgeons to more completely resect cancerous tissue while sparing healthy tissue.

An In-Depth Technical Guide to IR-825: A Heptamethine Cyanine Dye for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in the biomedical field. Its strong absorption in the NIR window (700-900 nm), where biological tissues have minimal absorbance, allows for deep tissue penetration of light. This unique property makes this compound an excellent candidate for a variety of applications, including photothermal therapy (PTT), photoacoustic imaging (PAI), and as a fluorescent probe for in vivo imaging. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and mechanisms of action associated with this compound, serving as a valuable resource for researchers and professionals in drug development.

Core Properties of this compound

This compound belongs to the heptamethine cyanine dye family, characterized by two heterocyclic nuclei joined by a polymethine chain. This structure is responsible for its distinct photophysical properties.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-iumMedKoo Biosciences
Molecular Formula C₅₄H₄₈BrClN₂O₄MedKoo Biosciences
Molecular Weight 904.34 g/mol MedKoo Biosciences
Appearance Dark solid-
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.MedchemExpress
Photophysical Properties

The photophysical properties of this compound are central to its utility in biomedical applications. Upon excitation with NIR light, the absorbed energy can be dissipated through several pathways, including fluorescence emission and non-radiative decay, which generates heat.

PropertyValueConditions
Maximum Absorption (λmax) ~810 - 825 nmVaries with solvent and local environment
Maximum Emission (λem) ~830 nmVaries with solvent and local environment[1]
Molar Extinction Coefficient (ε) Data not available-
Fluorescence Quantum Yield (ΦF) Data not available-
Fluorescence Lifetime (τ) Data not available-
Photothermal Conversion Efficiency (PCE) Data not available for free dye; enhanced in nanoparticle formulations.-

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis to its application in preclinical models.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of heptamethine cyanine dyes involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent. The synthesis of a similar heptamethine cyanine dye is described below as a representative example.

Representative Synthesis of a Heptamethine Cyanine Dye:

  • Preparation of the Heterocyclic Base: Start with the appropriate indole (B1671886) derivative.

  • Quaternization: React the indole derivative with an alkylating agent (e.g., an alkyl halide) to form the quaternary ammonium salt.

  • Condensation: React the quaternary salt with a polymethine bridging agent, such as glutaconaldehyde (B1235477) dianil hydrochloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) and a dehydrating agent (e.g., acetic anhydride).

  • Purification: The crude product is typically purified by recrystallization or column chromatography.

Note: The synthesis of this compound with its specific substitutions would require a tailored synthetic route.

Formulation of this compound Loaded Nanoparticles

This compound is often encapsulated in nanoparticles to improve its stability, solubility in aqueous media, and tumor-targeting capabilities. A common method for preparing this compound loaded PLGA nanoparticles is the oil-in-water (o/w) single emulsion solvent evaporation method.

Protocol for Preparing this compound Loaded PLGA Nanoparticles:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in a volatile organic solvent like dichloromethane (B109758) (DCM) or acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) or poloxamer 188, at a concentration of 1-5% (w/v).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. The parameters (speed, time) will determine the final particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated dye.

  • Resuspension or Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize them for long-term storage.

In Vitro Photothermal Therapy and Cytotoxicity Assay (MTT Assay)

This protocol assesses the photothermal cytotoxicity of this compound-loaded nanoparticles on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours). Include wells with untreated cells as a control.

  • Laser Irradiation: Expose the designated wells to an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes). Keep a set of treated wells without laser irradiation as a dark toxicity control.

  • MTT Assay:

    • After irradiation, incubate the cells for a further 24-48 hours.

    • Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Study using Confocal Microscopy

This protocol visualizes the internalization of fluorescent this compound nanoparticles into cells.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Treatment: Treat the cells with this compound loaded nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

  • Staining (Optional): To visualize specific organelles, you can co-stain with organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria). The cell nucleus can be stained with DAPI or Hoechst 33342.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope. Use the appropriate laser lines and emission filters for this compound and any other fluorescent stains used.

In Vivo Photothermal Tumor Ablation in a Murine Model

This protocol describes a typical in vivo experiment to evaluate the efficacy of this compound-based photothermal therapy in a tumor-bearing mouse model.

  • Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 4T1, U87-MG) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Administration of Nanoparticles: Intravenously inject the this compound loaded nanoparticles into the tumor-bearing mice via the tail vein.

  • Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo fluorescence imaging to monitor the accumulation of the nanoparticles at the tumor site.

  • Laser Irradiation: At the time of peak tumor accumulation (determined from imaging or previous studies), anesthetize the mice and expose the tumor area to an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a defined period (e.g., 5-10 minutes). Monitor the temperature of the tumor surface using an infrared thermal camera.

  • Monitoring Tumor Growth: Measure the tumor volume using calipers every few days for a set period (e.g., 2-3 weeks).

  • Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound in photothermal therapy is primarily mediated by hyperthermia-induced cell death. This process involves complex signaling pathways, including the induction of apoptosis and the cellular stress response.

Apoptosis Induction Pathway

Hyperthermia generated by this compound upon NIR irradiation can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase IR825 This compound + NIR Light Hyperthermia Hyperthermia IR825->Hyperthermia Heat Generation Mito_Stress Mitochondrial Stress Hyperthermia->Mito_Stress Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Formation Cyto_C->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Casp3 Pro-Caspase-3 Active_Casp9->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Apoptosis Apoptosis Active_Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by this compound mediated photothermal therapy.

The heat generated disrupts the mitochondrial membrane potential, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, ultimately leading to cell death.[2][3]

Heat Shock Response Pathway

Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and protect the cell from damage. This can confer thermotolerance and reduce the efficacy of PTT.

Heat_Shock_Response Hyperthermia Hyperthermia Protein_Denaturation Protein Denaturation Hyperthermia->Protein_Denaturation HSF1_trimer HSF1 Trimerization & Phosphorylation Protein_Denaturation->HSF1_trimer HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE Binds to HSP_mRNA HSP mRNA Transcription HSE->HSP_mRNA HSPs Heat Shock Proteins (HSP70, HSP90) HSP_mRNA->HSPs Translation Protein_Refolding Protein Refolding HSPs->Protein_Refolding Cell_Survival Cell Survival & Thermoresistance HSPs->Cell_Survival Inhibition of Apoptosis Protein_Refolding->Cell_Survival

Caption: The heat shock response pathway as a mechanism of thermotolerance in cancer cells.

Hyperthermia leads to the denaturation of intracellular proteins. This triggers the trimerization and phosphorylation of Heat Shock Factor 1 (HSF1). The activated HSF1 trimer translocates to the nucleus and binds to the heat shock element (HSE) in the promoter regions of HSP genes, leading to the transcription and translation of HSPs such as HSP70 and HSP90.[4][5] These HSPs then help to refold denatured proteins and inhibit apoptotic pathways, promoting cell survival and contributing to thermoresistance.[6]

Conclusion

This compound is a versatile heptamethine cyanine dye with significant potential in cancer theranostics. Its strong NIR absorption makes it an effective photothermal agent, while its fluorescence properties allow for its use in bioimaging. The encapsulation of this compound into nanoparticles further enhances its therapeutic and diagnostic capabilities. Understanding the fundamental properties, experimental protocols, and underlying mechanisms of action of this compound is crucial for its successful application in research and the development of novel cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the full potential of this promising NIR dye.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of IR-825 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for IR-825 powder, a near-infrared heptamethine cyanine (B1664457) dye. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for this compound with general safety protocols for handling chemical powders and near-infrared cyanine dyes. It is imperative for all personnel to supplement these guidelines with their institution's specific safety procedures.

Compound Identification and Properties

This compound is a near-infrared fluorescent dye with a carboxyl group, making it reactive for conjugation to other molecules.[1] It is primarily utilized in research for applications such as photothermal therapy.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyDataSource
IUPAC Name 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium
CAS Number 1558079-49-4
Molecular Formula C54H47ClN2O4
Purity ≥97%
Appearance PowderN/A
Solubility Generally poor aqueous solubility, a common trait for heptamethine dyes.[3] Encapsulation in nanoparticles can improve aqueous solubility.[3]N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Decomposition Temperature Data not availableN/A

Hazard Identification and Toxicology

Table 2: Toxicological Profile of this compound

EndpointData
Acute Oral Toxicity Data not available
Acute Dermal Toxicity Data not available
Acute Inhalation Toxicity Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Carcinogenicity Data not available
Mutagenicity Data not available
Reproductive Toxicity Data not available

General Hazards of Chemical Powders:

  • Dust Explosions: Fine dust dispersed in the air can form an explosive mixture if an ignition source is present.[5][8]

  • Respiratory Irritation: Inhalation of fine powders can cause irritation to the respiratory tract.[5]

  • Skin and Eye Irritation: Direct contact with the powder may cause skin or eye irritation.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended when handling this compound powder:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

3.2. Engineering Controls

  • Ventilation: Handle this compound powder in a well-ventilated area. A chemical fume hood or a ventilated balance enclosure is recommended for weighing and transferring the powder.[4]

3.3. Storage

  • Temperature: Store at 2-8°C. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[4] Protect from moisture and light.[1]

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling chemical powders like this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review Safety Data (or equivalent documentation) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Powder Weigh Powder in Ventilated Enclosure Don_PPE->Weigh_Powder Transfer_Powder Transfer Powder to Reaction Vessel Weigh_Powder->Transfer_Powder Dissolve_Powder Dissolve in Appropriate Solvent Transfer_Powder->Dissolve_Powder Clean_Work_Area Clean Work Area Dissolve_Powder->Clean_Work_Area Dispose_Waste Dispose of Waste per Institutional Guidelines Clean_Work_Area->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound powder.

First Aid Measures

In case of exposure, follow these general first aid guidelines and seek medical attention.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

digraph "First_Aid_Response" {
graph [nodesep=0.5];
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Exposure" [shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assess_Scene" [label="Assess Scene for Safety"]; "Remove_from_Exposure" [label="Remove from Exposure"];

subgraph "cluster_Inhalation" { label="Inhalation"; "Fresh_Air" [label="Move to Fresh Air"]; "Monitor_Breathing" [label="Monitor Breathing"]; }

subgraph "cluster_Skin_Contact" { label="Skin Contact"; "Remove_Clothing" [label="Remove Contaminated Clothing"]; "Wash_Skin" [label="Wash with Soap & Water"]; }

subgraph "cluster_Eye_Contact" { label="Eye Contact"; "Rinse_Eyes" [label="Rinse with Water (15 min)"]; }

subgraph "cluster_Ingestion" { label="Ingestion"; "Rinse_Mouth" [label="Rinse Mouth"]; "Do_Not_Vomit" [label="Do NOT Induce Vomiting"]; }

"Seek_Medical_Attention" [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Exposure" -> "Assess_Scene" [color="#4285F4"]; "Assess_Scene" -> "Remove_from_Exposure" [color="#4285F4"]; "Remove_from_Exposure" -> "Fresh_Air" [color="#4285F4"]; "Remove_from_Exposure" -> "Remove_Clothing" [color="#4285F4"]; "Remove_from_Exposure" -> "Rinse_Eyes" [color="#4285F4"]; "Remove_from_Exposure" -> "Rinse_Mouth" [color="#4285F4"]; "Fresh_Air" -> "Monitor_Breathing" [color="#34A853"]; "Remove_Clothing" -> "Wash_Skin" [color="#34A853"]; "Rinse_Mouth" -> "Do_Not_Vomit" [color="#34A853"]; "Monitor_Breathing" -> "Seek_Medical_Attention" [color="#EA4335"]; "Wash_Skin" -> "Seek_Medical_Attention" [color="#EA4335"]; "Rinse_Eyes" -> "Seek_Medical_Attention" [color="#EA4335"]; "Do_Not_Vomit" -> "Seek_Medical_Attention" [color="#EA4335"]; }

Caption: Decision flow for first aid response to exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust.[11]

  • Containment and Cleanup: Carefully sweep or scoop up the spilled powder, avoiding dust generation.[9] Place the material into a suitable, labeled container for disposal. Clean the spill area with a damp cloth or paper towel to remove any remaining residue.

  • Environmental Precautions: Prevent the powder from entering drains, sewers, or waterways.[10]

Spill_Response_Workflow Spill_Occurs Spill_Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Spill Assess Spill Size & Risk Evacuate_Area->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Large_Spill Large Spill Small_Spill->Large_Spill No Cleanup_Small_Spill Cleanup with Appropriate PPE (Sweep, do not create dust) Small_Spill->Cleanup_Small_Spill Yes Contact_EHS Contact Environmental Health & Safety Large_Spill->Contact_EHS Dispose_Waste Dispose of Waste Properly Cleanup_Small_Spill->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate

Caption: Decision workflow for responding to a powder spill.

Disposal Considerations

Dispose of this compound powder and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.[4]

Firefighting Measures

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[12]

  • Specific Hazards: The thermal decomposition of similar organic compounds can produce irritating and toxic gases and vapors.[12] Fine dust dispersed in the air may pose an explosion hazard.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

This technical guide is intended to provide a framework for the safe handling of this compound powder. It is not a substitute for a formal risk assessment and adherence to institutional safety protocols. Always prioritize safety and consult with your institution's safety professionals for guidance on handling any chemical compound.

References

An In-depth Technical Guide to IR-825: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye and photosensitizer, IR-825. It covers its core properties, applications in photothermal therapy, and detailed experimental protocols for its use in a research setting.

Core Properties of this compound

This compound is a versatile polymethine dye that exhibits strong absorbance in the near-infrared spectrum, making it an ideal candidate for various biomedical applications, particularly in photothermal therapy and bioimaging. Its chemical structure allows for functionalization, enabling its conjugation to other molecules and incorporation into nanoparticle systems.

Data Presentation: Quantitative Properties of this compound

PropertyValueSource(s)
CAS Number 1558079-49-4[1][2][3]
Molecular Weight 824.42 g/mol or 824.44 g/mol [1][2]
904.34 g/mol (as a bromide salt)[3]
Appearance Solid powder
Solubility Soluble in DMSO
Functional Groups Contains a carboxyl group available for conjugation[1]

Note on Molecular Weight: The discrepancy in molecular weight arises from the salt form of the compound. The higher value corresponds to the bromide salt of this compound.

Applications in Photothermal Therapy

This compound is extensively utilized as a photothermal agent. When irradiated with NIR light, typically around 808 nm, it efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. Its utility is often enhanced by encapsulating it within nanoparticles, which can improve its stability, bioavailability, and tumor-targeting capabilities.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, derived from common practices in the field.

1. Formulation of this compound Loaded Nanoparticles

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles, a common strategy to enhance its delivery and efficacy for in vivo applications.

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of DMSO and acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nano-precipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate overnight under gentle stirring.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated dye.

  • Purification: Further purify the nanoparticles by dialysis against deionized water for 24-48 hours.

  • Lyophilization: Lyophilize the purified nanoparticles for long-term storage.

2. In Vitro Photothermal Cytotoxicity Assay

This protocol outlines the steps to assess the efficacy of this compound-loaded nanoparticles in killing cancer cells upon NIR irradiation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • 808 nm NIR laser

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a specified period (e.g., 4-24 hours). Include control groups with no nanoparticles and free this compound.

  • Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration. Include non-irradiated control wells.

  • Incubation: Return the plates to the incubator for 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Photothermal Therapy IR825 This compound Dye Organic_Phase Dissolve in Organic Solvent IR825->Organic_Phase Polymer Biodegradable Polymer (e.g., PLGA) Polymer->Organic_Phase Nano_precipitation Nano-precipitation Organic_Phase->Nano_precipitation Aqueous_Phase Prepare Aqueous Surfactant Solution Aqueous_Phase->Nano_precipitation Purification Purification and Lyophilization Nano_precipitation->Purification IR825_NP This compound-loaded Nanoparticles Purification->IR825_NP Treatment Incubate with this compound NPs IR825_NP->Treatment Cancer_Cells Cancer Cell Culture Cancer_Cells->Treatment Irradiation NIR Laser Irradiation (808 nm) Treatment->Irradiation Cell_Death Hyperthermia-induced Cell Death Irradiation->Cell_Death Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Death->Viability_Assay Efficacy Determine Therapeutic Efficacy Viability_Assay->Efficacy G cluster_cell IR825_NP This compound NP Heat Heat IR825_NP->Heat Photothermal Conversion NIR_Light NIR Light (808 nm) NIR_Light->IR825_NP Apoptosis Apoptosis / Necrosis Heat->Apoptosis Induces Tumor_Cell Tumor Cell

References

An In-Depth Technical Guide to the Storage and Stability of IR-825 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of IR-825 stock solutions to ensure their stability and performance in research and development applications. The information presented is based on available data for this compound and related near-infrared (NIR) cyanine (B1664457) dyes, supplemented with established protocols for handling photosensitive and chemically sensitive compounds.

Introduction to this compound

This compound is a near-infrared fluorescent dye that is widely utilized in various biomedical applications, including photothermal therapy and bio-imaging. As with other cyanine dyes, the stability of this compound in solution is a critical factor that can significantly impact experimental reproducibility and therapeutic efficacy. Degradation of the dye can lead to a loss of its optical properties and the formation of impurities with altered biological activity. Therefore, a thorough understanding of the factors influencing its stability and the implementation of proper storage and handling procedures are paramount.

Recommended Storage Conditions for this compound Stock Solutions

Proper storage is the first and most critical step in maintaining the integrity of this compound stock solutions. The following recommendations are based on manufacturer guidelines and data from related compounds.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsOptimal for long-term storage.
-20°CUp to 1 monthSuitable for short to medium-term storage. [1]
0 - 4°CDays to weeksFor short-term storage of recently prepared solutions. [1]

Crucial Handling Practices:

  • Protection from Light: this compound is photosensitive. All stock solutions should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light.

  • Moisture Control: The dye is susceptible to hydrolysis. It is recommended to use anhydrous solvents, particularly anhydrous dimethyl sulfoxide (B87167) (DMSO), for preparing stock solutions.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and the introduction of moisture from the air.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

Solvent Selection and Preparation of Stock Solutions

The choice of solvent significantly impacts the stability of this compound.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this dye.[1] For optimal stability, it is crucial to use anhydrous (dry) DMSO.

  • Aqueous Buffers: this compound has limited stability in aqueous solutions. If experimental conditions require the use of aqueous buffers (e.g., phosphate-buffered saline, PBS), it is advisable to prepare these working solutions fresh from a DMSO stock solution immediately before use. The stability of related cyanine dyes is known to be pH-dependent, with neutral to slightly alkaline pH ranges generally offering better stability.

Recommended Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage cluster_use Usage A Weigh this compound solid in a controlled environment B Add anhydrous DMSO to the desired concentration A->B C Vortex or sonicate until fully dissolved B->C D Aliquot into single-use, light-protected vials C->D E Purge with inert gas (optional but recommended) D->E F Store at -20°C or -80°C E->F G Thaw a single aliquot at room temperature F->G For experiment H Dilute with the appropriate aqueous buffer for immediate use G->H I Discard any unused portion of the diluted solution H->I

Workflow for this compound Stock Solution Preparation and Handling.

Stability of this compound and Related Cyanine Dyes

The stability of this compound has also been shown to be enhanced when conjugated to nanoparticles, which protects the dye from the surrounding environment and improves its photothermal stability.[4][5]

Table 2: Comparative Temperature Stability of ICG and IR-820 in Various Solvents (24-hour incubation in the dark)

SolventTemperatureICG Absorbance Decrease (%)IR-820 Absorbance Decrease (%)
Water25°C~15%~8%
Water37°C~25%~12%
PBS25°C~18%~10%
PBS37°C~30%~15%
0.9% NaCl25°C~12%~7%
0.9% NaCl37°C~20%~10%
Blood Plasma25°C~5%~3%
Blood Plasma37°C~10%~5%

Data adapted from a study on ICG and IR-820 and should be considered as an estimation for this compound stability.[6]

Factors Influencing this compound Stability

Several factors can contribute to the degradation of this compound in solution. Understanding these factors is key to mitigating stability issues.

G cluster_factors Influencing Factors IR825 This compound Stability Light Light Exposure Light->IR825 Photodegradation Temp Temperature Temp->IR825 Thermal Degradation Solvent Solvent (Moisture, pH) Solvent->IR825 Hydrolysis, Solvolysis Oxygen Oxygen Oxygen->IR825 Oxidation

Key Factors Affecting the Stability of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is advisable to perform stability assessments of this compound stock solutions, especially if they are stored for extended periods or used in critical applications. The following are generalized protocols based on standard pharmaceutical industry practices for stability-indicating methods.

Spectrophotometric Analysis

A straightforward method to monitor the stability of this compound is to measure its absorbance spectrum over time.

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a working concentration (e.g., 10 µM) in the solvent of interest (e.g., DMSO, PBS pH 7.4).

  • Measure the initial absorbance spectrum (typically in the 700-900 nm range) using a UV-Vis spectrophotometer.

  • Store the solution under the desired conditions (e.g., at room temperature, 4°C, or 37°C, with or without light exposure).

  • At specified time points (e.g., 1, 6, 12, 24, 48 hours), re-measure the absorbance spectrum.

  • Analyze the data by monitoring the decrease in absorbance at the maximum wavelength (λmax) and any changes in the spectral shape, which might indicate the formation of degradation products.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products, making it a definitive method for stability assessment.

Methodology:

  • Forced Degradation Studies: To identify potential degradation products and validate the specificity of the HPLC method, perform forced degradation studies. Expose the this compound solution to stress conditions such as:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • HPLC Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis:

    • Inject the stressed samples into the HPLC system to ensure that the degradation products are well-separated from the parent this compound peak.

    • For the stability study, store the this compound solution under the desired conditions.

    • At each time point, inject an aliquot into the HPLC system.

    • Quantify the peak area of this compound and any degradation products. The stability can be expressed as the percentage of the initial this compound peak area remaining.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS can be used to identify the molecular weights of the degradation products, providing insights into the degradation pathways.

Methodology:

  • Perform forced degradation studies as described for the HPLC analysis.

  • Analyze the stressed samples using an LC-MS system. The HPLC conditions would be similar to those developed for the purity analysis.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the determination of the molecular weights of the degradation products. This information can be used to propose structures for the degradants.

Conclusion

The stability of this compound stock solutions is critical for the success of research and development activities. By adhering to the recommended storage conditions, using appropriate solvents, and protecting the solutions from light and moisture, the integrity of the dye can be maintained. For critical applications, it is recommended to perform stability assessments using spectrophotometric or chromatographic techniques to ensure the quality of the this compound solutions. While specific quantitative stability data for this compound is limited, information from closely related dyes provides a valuable framework for its handling and storage.

References

Methodological & Application

Application Notes and Protocols for IR-825 Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of IR-825 nanoparticles for drug delivery. The protocols detailed below are intended to serve as a foundational methodology that can be adapted and optimized for specific research needs.

Introduction

This compound, a near-infrared (NIR) cyanine (B1664457) dye, has garnered significant attention in the field of nanomedicine. Its strong absorbance in the NIR region (around 825 nm) allows for deep tissue penetration of light, making it an excellent photothermal agent. When incorporated into nanoparticles, this compound can be used for photothermal therapy (PTT), where NIR laser irradiation induces localized hyperthermia to ablate cancer cells. Furthermore, these nanoparticles can be engineered to encapsulate and deliver chemotherapeutic drugs, enabling synergistic chemo-photothermal therapy. This combined approach enhances therapeutic efficacy while potentially reducing systemic toxicity.

Data Presentation: Nanoparticle Characteristics and Drug Loading

The following tables summarize quantitative data for various this compound nanoparticle formulations, providing a basis for comparison and formulation selection.

Nanoparticle FormulationCore ComponentsDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Citation
Polymeric Micelles mPEG-PLA-Lys(Fmoc)Docetaxel14.570.1339--~100[1]
Poly(2-butyl-2-oxazoline)-poly(2-methyl-2-oxazoline)Docetaxel48.92 ± 0.33< 0.2-24.67 ± 0.9886.31 ± 3.44[2]
Tripodal cyclotriphosphazene (B1200923) amphiphileDocetaxel-----[3]
Liposomes Soy phosphatidylcholine, Cholesterol, DSPE-PEG2000Docetaxel67.47 ± 4.320.287 ± 0.006-16.6 ± 0.6-99.95[4]
Iron Oxide Nanoparticles Fe3O4 coated with Oleic AcidDoxorubicin---87~90[5]
Fe3O4 coated with PolyethylenimineDoxorubicin91 (Z-average)--2.86 ± 6.80--[6]

Experimental Protocols

Protocol for Synthesis of this compound Loaded Polymeric Micelles

This protocol is a general guideline for the nanoprecipitation method to synthesize this compound and drug-loaded polymeric micelles.

Materials:

  • Amphiphilic block copolymer (e.g., PLGA-PEG, mPEG-PLA)

  • This compound dye

  • Chemotherapeutic drug (e.g., Doxorubicin, Docetaxel)

  • Organic solvent (e.g., Acetonitrile, Acetone, Dichloromethane)

  • Deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer

  • Dialysis membrane (MWCO 8,000-14,000 Da)

Procedure:

  • Dissolve the amphiphilic block copolymer, this compound, and the chemotherapeutic drug in the organic solvent.

  • Under gentle magnetic stirring, add the organic phase dropwise into the aqueous phase (deionized water or PBS).

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle self-assembly.

  • To remove the organic solvent and unloaded drug, dialyze the nanoparticle suspension against deionized water or PBS for 24-48 hours, with frequent changes of the dialysis medium.

  • The resulting nanoparticle suspension can be stored at 4°C for further use.

Protocol for Characterization of Nanoparticles

A. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.[7]

  • Ensure the sample is homogenous and free of air bubbles.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.[8]

  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.

B. Morphology (Transmission Electron Microscopy - TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the nanoparticles to adhere to the grid for a few minutes.

  • Wick away the excess liquid with filter paper.

  • (Optional) For negative staining, add a drop of a heavy metal stain (e.g., uranyl acetate) to the grid for a few seconds and then wick away the excess.

  • Allow the grid to air dry completely before imaging with a transmission electron microscope.[9]

Protocol for Quantification of Drug Loading
  • Lyophilize a known volume of the drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticle structure and release the encapsulated drug.

  • Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[10]

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:[11]

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol for In Vitro NIR-Triggered Drug Release
  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) maintained at 37°C with gentle stirring.

  • For the NIR-triggered release group, irradiate the dialysis bag with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a defined period (e.g., 10 minutes) at predetermined time points.[5]

  • At each time point, collect an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative drug release as a function of time.

Protocol for In Vitro Cell Viability (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of free drug, drug-loaded this compound nanoparticles, and empty this compound nanoparticles for a specified incubation period (e.g., 24 or 48 hours).

  • For the photothermal therapy groups, irradiate the designated wells with an 808 nm laser.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.[12]

Protocol for In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice).[13]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into different treatment groups (e.g., saline control, free drug, drug-loaded this compound nanoparticles).[14]

  • Administer the treatments intravenously via the tail vein.

  • For the photothermal therapy groups, irradiate the tumor site with an 808 nm laser at a specified time point after nanoparticle injection.

  • Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Doxorubicin and Docetaxel, common chemotherapeutic agents delivered by this compound nanoparticles.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling DNA_Damage DNA Damage (Strand Breaks) TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Cell_Membrane Cell Membrane Damage ROS->Cell_Membrane Mitochondria->ROS Cell_Membrane->Apoptosis

Caption: Doxorubicin's mechanism of action involves DNA intercalation and topoisomerase II inhibition.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binding Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest JNK_Pathway JNK Pathway Mitotic_Arrest->JNK_Pathway Activation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Pathway->Bcl2_Phosphorylation Bcl2_Phosphorylation->Apoptosis

Caption: Docetaxel induces apoptosis by stabilizing microtubules and activating the JNK pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for nanoparticle synthesis and in vivo efficacy studies.

Nanoparticle_Synthesis_Workflow Start Start: Reagent Preparation Dissolution Dissolve Polymer, this compound, and Drug in Organic Solvent Start->Dissolution Nanoprecipitation Nanoprecipitation/ Self-Assembly in Aqueous Phase Dissolution->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Dialysis) Solvent_Evaporation->Purification Characterization Characterization (DLS, TEM, Drug Loading) Purification->Characterization End End: Nanoparticle Suspension Characterization->End In_Vivo_Efficacy_Workflow Start Start: Tumor Cell Inoculation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (i.v. injection) Randomization->Treatment NIR_Irradiation NIR Laser Irradiation of Tumor Site Treatment->NIR_Irradiation Monitoring Monitor Tumor Volume and Body Weight NIR_Irradiation->Monitoring Endpoint Endpoint: Tumor Excision and Analysis Monitoring->Endpoint End End of Study Endpoint->End

References

Application Notes and Protocols for In Vivo Photothermal Therapy of Cancer Using IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the 700-900 nm wavelength range, a region where biological tissues have minimal light absorption and scattering. This property allows for deep tissue penetration of NIR light, making this compound an excellent photothermal agent for cancer therapy. When encapsulated within nanoparticles and delivered to a tumor site, this compound can be excited by an external NIR laser, leading to the conversion of light energy into heat. This localized hyperthermia can induce cancer cell death through apoptosis and necrosis, offering a targeted and minimally invasive treatment modality. These application notes provide an overview of the use of this compound in in vivo photothermal therapy (PTT), including quantitative data on its efficacy, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Data Presentation

The following tables summarize quantitative data from various studies on this compound and its analog IR-820, often encapsulated in nanoparticles for photothermal therapy.

Table 1: Nanoparticle Characterization

Nanoparticle FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
IR820-PLGA NPs60 ± 10-40 ± 69018[1]
IR-820 PLGA NPs103 ± 8-28 ± 7N/AN/A[2]
PEG-PLD(IR825) Nanomicelles~100N/AN/A~21.0[3]
Capecitabine-loaded PLGA NPs144-14.8 ± 0.588.4 ± 0.1716.98 ± 0.7[2]
Eudragit-modified PLGA NPs312 ± 17-20 ± 4N/AN/A[4]

Table 2: In Vivo Heating Efficiency

Nanoparticle FormulationAnimal ModelLaser Wavelength (nm)Laser Power Density (W/cm²)Temperature Increase (°C)Reference
HER-DIR-SPIO-PLGA/PFPSKBR3 tumor-bearing mice8082~20 (to ~55°C)[5]
HSA/dc-IR825/GATumor-bearing miceN/A0.3~15 (to ~45°C)[6]
IR-820 PLGA NPsN/AN/A5.314.4 (from 6 to 20.4°C)[2]
Gold NanostarsU87 glioblastoma-bearing mice810N/A5.2 (to ~40.3°C)[7]
BP@--INVALID-LINK--B16F10 tumor-bearing mice8081.0~30 (to 56°C)[8]

Table 3: In Vivo Tumor Growth Inhibition

Nanoparticle FormulationTumor ModelTreatment GroupObservation Period (days)OutcomeReference
HER-DIR-SPIO-PLGA/PFPSKBR3 xenograftNanoparticles + Laser21Significant tumor shrinkage, with one tumor disappearing completely.[5]
Fe3O4@Au NPs + MagnetB16-F10 melanomaNanoparticles + Magnet + Laser14Tumor volume increased 7.7 times, compared to 47.3 times in the control group.[9]
NanoshellsU373 human gliomaNanoshells + Laser9057% of mice remained tumor-free; mean survival of 13.3 days in the control group.[10]
PMA-PDI-PEG-Gd NPsHeLa xenograftNanoparticles + Laser24Significant inhibition of tumor growth compared to control groups.[11]
CGB@ICG + HIFU + Laser4T1 tumorCombination Therapy26Severe tumor cell damage and high cell apoptosis observed.[12]

Table 4: Biodistribution of Nanoparticles in Mice

Nanoparticle FormulationTime Post-InjectionOrgan% Injected Dose per Gram (%ID/g)Reference
[59Fe]-SPIONs15 minLiver~50[13]
Spleen~25[13]
48 hoursLiver>24[13]
GNS (Gold Nanoshells)48 hoursTumor~2-4[14]
Liver~8-12[14]
Spleen~6-10[14]
General NanoparticlesN/ALiver17.56[15]
Spleen12.1[15]
Tumor3.4[15]

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • This compound dye

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in deionized water)

  • Deionized (DI) water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in the organic solvent (e.g., 2 mL of DCM). Ensure complete dissolution.

  • Emulsification: Add the organic phase dropwise to a specific volume of the aqueous PVA solution (e.g., 10 mL) while stirring vigorously on a magnetic stirrer.

  • Sonication/Homogenization: Immediately sonicate the mixture using a probe sonicator on ice for a defined period (e.g., 2-5 minutes) at a specific power setting, or homogenize at high speed. This step is critical for reducing the droplet size and achieving a narrow particle size distribution.

  • Solvent Evaporation: Transfer the resulting nanoemulsion to a larger volume of DI water (e.g., 20 mL) and stir at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in DI water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated this compound.

  • Final Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) or DI water for characterization and in vivo studies.

  • Characterization: Characterize the nanoparticles for their size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential for surface charge, and morphology using Transmission Electron Microscopy (TEM). Determine the encapsulation efficiency and drug loading capacity using UV-Vis spectroscopy by measuring the amount of this compound in the supernatant and the final nanoparticle suspension.

Protocol 2: In Vivo Photothermal Therapy in a Murine Cancer Model

This protocol outlines the general procedure for conducting in vivo photothermal therapy using this compound-loaded nanoparticles in a subcutaneous tumor model in mice. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

  • Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously implanted cancer cells like 4T1 or MCF-7)

  • This compound-loaded nanoparticle suspension in sterile PBS

  • Near-infrared (NIR) laser (e.g., 808 nm) with an adjustable power output

  • Infrared (IR) thermal camera

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Model Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the tumor-bearing mice into different treatment groups (e.g., PBS + Laser, Nanoparticles only, Nanoparticles + Laser).

  • Nanoparticle Administration: Intravenously or intratumorally inject the this compound-loaded nanoparticle suspension at a predetermined dose (e.g., based on this compound concentration per kg of body weight).

  • Biodistribution and Tumor Accumulation (Optional but Recommended): At various time points post-injection (e.g., 4, 8, 12, 24 hours), image the mice using an in vivo imaging system (IVIS) to monitor the fluorescence of this compound and determine the optimal time for laser irradiation when nanoparticle accumulation in the tumor is maximal.

  • Photothermal Treatment: At the predetermined optimal time point, anesthetize the mice.

  • Temperature Monitoring: Position an IR thermal camera to monitor the temperature of the tumor and surrounding tissue in real-time.

  • Laser Irradiation: Irradiate the tumor area with the NIR laser at a specific power density (e.g., 1-2 W/cm²) for a defined duration (e.g., 5-10 minutes). Continuously record the temperature changes.

  • Post-Treatment Monitoring: After treatment, return the mice to their cages and monitor them regularly for any signs of distress.

  • Tumor Growth Measurement: Measure the tumor volume using calipers every 2-3 days for the duration of the study (e.g., 14-21 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and major organs (liver, spleen, kidneys, lungs, heart) for further analysis.

Protocol 3: Histological Analysis of Tumor Tissue

This protocol describes the hematoxylin (B73222) and eosin (B541160) (H&E) staining of tumor tissues to assess the therapeutic efficacy of the photothermal treatment at a cellular level.

Materials:

  • Excised tumor tissues

  • 10% neutral buffered formalin

  • Ethanol (B145695) (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Eosin solution (e.g., Eosin Y)

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute or ammonia (B1221849) water)

  • Mounting medium

  • Coverslips

  • Light microscope

Procedure:

  • Fixation: Immediately fix the excised tumor tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing: Dehydrate the fixed tissues by sequential immersion in increasing concentrations of ethanol (e.g., 70%, 95%, 100%). Clear the tissues in xylene. Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut the paraffin-embedded tissue blocks into thin sections (e.g., 4-5 µm) using a microtome and float the sections onto glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections by immersing the slides in xylene. Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.[16]

  • Hematoxylin Staining: Stain the nuclei by immersing the slides in a hematoxylin solution for a specific time (e.g., 3-5 minutes).[16]

  • Rinsing: Rinse the slides in running tap water.

  • Differentiation: Briefly dip the slides in acid alcohol to remove excess stain.

  • Bluing: Immerse the slides in a bluing agent to turn the nuclei blue.[16]

  • Rinsing: Rinse the slides in running tap water.

  • Eosin Staining: Counterstain the cytoplasm and extracellular matrix by immersing the slides in an eosin solution for a defined period (e.g., 1-2 minutes).[16]

  • Dehydration and Clearing: Dehydrate the stained sections through increasing concentrations of ethanol and clear in xylene.

  • Mounting: Mount a coverslip onto each slide using a mounting medium.

  • Microscopic Examination: Examine the stained tissue sections under a light microscope to observe the cellular morphology, looking for signs of necrosis, apoptosis, and other treatment-induced changes.

Mandatory Visualization

Signaling Pathway of Photothermal Therapy-Induced Apoptosis

PTT_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_heat Photothermal Effect cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome NIR_Laser NIR Laser (e.g., 808 nm) IR825_NP This compound Nanoparticles in Tumor NIR_Laser->IR825_NP Excitation Hyperthermia Localized Hyperthermia (43-55°C) IR825_NP->Hyperthermia Heat Generation Bax_Bak Bax/Bak Activation & Oligomerization Hyperthermia->Bax_Bak Directly activates [2, 4] MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Component of Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates [1] Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by this compound mediated photothermal therapy.

Experimental Workflow for In Vivo Photothermal Therapy

PTT_Workflow cluster_preclinical Preclinical Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_endpoint Endpoint Analysis Tumor_Inoculation 1. Tumor Cell Inoculation Tumor_Growth 2. Tumor Growth (to 50-100 mm³) Tumor_Inoculation->Tumor_Growth Animal_Grouping 3. Randomization into Treatment Groups Tumor_Growth->Animal_Grouping NP_Injection 4. IV or IT Injection of This compound Nanoparticles Animal_Grouping->NP_Injection Accumulation 5. Tumor Accumulation (e.g., 24h) NP_Injection->Accumulation Irradiation 6. NIR Laser Irradiation (e.g., 808 nm, 1-2 W/cm²) Accumulation->Irradiation Tumor_Measurement 7. Tumor Volume Measurement (daily) Irradiation->Tumor_Measurement Body_Weight 8. Body Weight Monitoring Irradiation->Body_Weight Euthanasia 9. Euthanasia at Study Endpoint Tumor_Measurement->Euthanasia Tissue_Harvesting 10. Tumor & Organ Harvesting Euthanasia->Tissue_Harvesting Histology 11. Histological Analysis (H&E Staining) Tissue_Harvesting->Histology

Caption: Experimental workflow for in vivo photothermal therapy using this compound nanoparticles.

Logical Relationship of PTT-Induced Cell Death

PTT_Cell_Death PTT Photothermal Therapy (this compound + NIR Laser) Heat Localized Heat Generation PTT->Heat Mild_Hyperthermia Mild Hyperthermia (42-45°C) Heat->Mild_Hyperthermia Low Laser Power/ Short Duration High_Hyperthermia High Hyperthermia (>50°C) Heat->High_Hyperthermia High Laser Power/ Long Duration Apoptosis Apoptosis Mild_Hyperthermia->Apoptosis Induces Necrosis Necrosis High_Hyperthermia->Necrosis Induces Tumor_Ablation Tumor Ablation Apoptosis->Tumor_Ablation Necrosis->Tumor_Ablation

Caption: Relationship between PTT parameters and the resulting mode of cancer cell death.

References

Application Notes and Protocols for IR-825 Mediated Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a lipophilic, near-infrared (NIR) cyanine (B1664457) dye recognized primarily for its potent photothermal properties. However, like many NIR dyes, it also possesses the capacity for photodynamic therapy (PDT). Upon excitation with light of an appropriate wavelength (around 800-820 nm), this compound can transfer energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS). This dual functionality makes it a candidate for combined photothermal/photodynamic cancer therapy. These application notes provide an overview of the mechanism, and detailed protocols for investigating the photodynamic effects of this compound in both in vitro and in vivo settings.

Disclaimer: The majority of existing research focuses on the photothermal effects of this compound. Specific quantitative data on its standalone photodynamic efficacy is limited. The protocols and data presented herein are based on the general principles of PDT and data from closely related NIR photosensitizers, and should be considered as a starting point for optimization.

Mechanism of Action

The therapeutic effect of photodynamic therapy relies on the interplay of three components: a photosensitizer (this compound), light of a specific wavelength, and molecular oxygen. The process, as depicted in the Jablonski diagram, initiates with the absorption of a photon by the photosensitizer, elevating it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, the photosensitizer can initiate two types of photochemical reactions.

  • Type I Reaction: The photosensitizer reacts directly with a substrate to produce free radicals, which in turn react with oxygen to produce cytotoxic ROS.

  • Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

These ROS, particularly singlet oxygen, are powerful oxidizing agents that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

G General Mechanism of Photodynamic Therapy (PDT) cluster_PS Photosensitizer (PS) cluster_Reactions Photochemical Reactions cluster_Products Cytotoxic Products PS_Ground PS (Ground State S₀) PS_Singlet PS (Excited Singlet State S₁) PS_Singlet->PS_Ground Fluorescence PS_Triplet PS (Excited Triplet State T₁) PS_Singlet->PS_Triplet Intersystem Crossing PS_Triplet->PS_Ground Phosphorescence Type_I Type I Reaction (Radical Formation) PS_Triplet->Type_I e⁻ Transfer Type_II Type II Reaction (Energy Transfer) PS_Triplet->Type_II Energy Transfer ROS Reactive Oxygen Species (O₂⁻, •OH, H₂O₂) Type_I->ROS Singlet_O2 Singlet Oxygen (¹O₂) Type_II->Singlet_O2 Cell_Death Cell Damage & Apoptosis/Necrosis ROS->Cell_Death Singlet_O2->Cell_Death Light Light (Photon) Light->PS_Ground Absorption Oxygen Molecular Oxygen (³O₂) Oxygen->Type_II Substrate Cellular Substrates Substrate->Type_I

Figure 1: General mechanism of photodynamic therapy.

Upon generation, ROS can trigger cellular stress responses, including the activation of mitogen-activated protein kinase (MAPK) pathways like JNK and p38. These signaling cascades can lead to the activation of caspases and the initiation of the apoptotic program, a form of programmed cell death.

G PDT-Induced Apoptosis Signaling Pathway cluster_mapk MAPK Signaling PDT This compound + Light ROS ROS Generation (¹O₂, O₂⁻, •OH) PDT->ROS Stress Oxidative Stress ER & Mitochondrial Damage ROS->Stress p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK Bcl2 Anti-apoptotic (e.g., Bcl-2) Inhibition Stress->Bcl2 Bax Pro-apoptotic (e.g., Bax) Activation Stress->Bax Casp3 Caspase-3 (Executioner Caspase) Activation p38->Casp3 JNK->Casp3 CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Key signaling pathways in PDT-induced apoptosis.

Quantitative Data Summary

Specific photodynamic IC₅₀ values and in vivo tumor reduction data for this compound are not extensively reported. The tables below present representative data from studies on the closely related indocyanine green (ICG) and another NIR photosensitizer to provide a comparative baseline for experimental design.

Table 1: In Vitro Photodynamic Efficacy of Representative NIR Photosensitizers

Cell LinePhotosensitizerConcentration (µM)Light Dose (J/cm²)Wavelength (nm)Cell Viability Reduction (%)Reference
A549 (Lung)ICG68.5 (IC₅₀)10080050%[1]
4T1 (Breast)DVDMS47.15Not Specified~66%[2]
MCF-7 (Breast)ICG50-500Not SpecifiedDiode LaserDose-dependent[3]
HeLa (Cervical)Photofrin®10 µg/mL1, 3, 5630Dose-dependent[4][5]

Table 2: In Vivo Antitumor Efficacy of Representative NIR Photosensitizers

Animal ModelTumor ModelPhotosensitizerDosage (mg/kg)Light Dose (J/cm²)Wavelength (nm)Tumor Growth Inhibition (%)Reference
BALB/c Mice4T1 XenograftDVDMS2150Not Specified78.12%[2]
NOD-SCID Mice4T1 XenograftMetvixTopicalFixed625/660Not Quantified[6]
BALB/c MiceCT26 XenograftRedaporfin0.7550Not SpecifiedNot Quantified[7]

Experimental Protocols

The following are detailed, generalized protocols for assessing the photodynamic efficacy of this compound. It is critical to optimize parameters such as drug concentration, incubation time, and light dose for each specific cell line and animal model.

In Vitro Photodynamic Therapy Protocol

This protocol outlines the steps to evaluate the photocytotoxicity of this compound on adherent cancer cell lines.

G In Vitro PDT Experimental Workflow Start Start Seed 1. Seed Cells (e.g., 96-well plate) Start->Seed Incubate_24h 2. Incubate 24h (Allow attachment) Seed->Incubate_24h Add_IR825 3. Add this compound Solution (Varying concentrations) Incubate_24h->Add_IR825 Incubate_Drug 4. Incubate with this compound (e.g., 4-24h, in dark) Add_IR825->Incubate_Drug Wash 5. Wash Cells with PBS (Remove excess drug) Incubate_Drug->Wash Add_Medium 6. Add Fresh Medium Wash->Add_Medium Irradiate 7. Irradiate with NIR Laser (~808 nm, varying light dose) Add_Medium->Irradiate Incubate_Post 8. Incubate Post-Irradiation (e.g., 24h) Irradiate->Incubate_Post Assay 9. Assess Cell Viability (e.g., MTT, XTT Assay) Incubate_Post->Assay End End Assay->End

Figure 3: Workflow for in vitro photodynamic therapy experiments.

Materials:

  • Cancer cell line of interest (e.g., 4T1, MCF-7, HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • NIR laser source (e.g., 808 nm diode laser)

  • Power meter

  • Cell viability assay kit (e.g., MTT, XTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1-100 µM).

  • Drug Incubation: Remove the old medium from the wells and add 100 µL of the this compound containing medium to each well. Include wells with medium only (no drug) as a control. Incubate the plate in the dark for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C.

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells twice with 100 µL of sterile PBS to remove any unbound this compound.

  • Irradiation: Add 100 µL of fresh, complete medium to each well. Irradiate the designated wells with an NIR laser at a specific wavelength (e.g., 808 nm). The light dose (fluence, J/cm²) can be varied by changing the power density (W/cm²) or the irradiation time.[2] Ensure control groups are included:

    • No treatment (cells only)

    • Light only (no this compound)

    • This compound only (no light)

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using a standard method like the MTT or XTT assay according to the manufacturer's instructions. Read the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. Plot dose-response curves to determine the IC₅₀ value (the concentration of this compound that causes 50% cell death at a given light dose).

In Vivo Photodynamic Therapy Protocol

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound PDT in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cells for tumor induction (e.g., 4T1, MCF-7)

  • This compound formulated for intravenous injection (e.g., in a solution with Cremophor EL and ethanol, or encapsulated in nanoparticles)

  • Saline or PBS

  • NIR laser source with a fiber optic cable

  • Calipers for tumor measurement

Methodology:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or medium) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[2]

  • Animal Grouping: Randomly divide the tumor-bearing mice into several groups (n=5-10 per group):

    • Control (e.g., PBS injection, no light)

    • This compound only (no light)

    • Light only (no this compound)

    • This compound + Light (PDT group)

  • Drug Administration: Administer the this compound formulation intravenously (i.v.) via the tail vein. The dosage will need to be optimized (e.g., starting from 1-5 mg/kg).[2]

  • Drug Accumulation: Allow time for the this compound to accumulate in the tumor tissue. This drug-light interval (DLI) is a critical parameter and may range from a few hours to 72 hours, depending on the formulation.[7]

  • Irradiation: Anesthetize the mice. Irradiate the tumor area with the NIR laser. The light dose can be varied (e.g., 50-150 J/cm²) at a specific power density (e.g., 100-500 mW/cm²).[2][7]

  • Monitoring: Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2. Also, monitor the body weight and general health of the mice.

  • Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined maximum size, or after a set period (e.g., 14-21 days). At the endpoint, mice are euthanized, and tumors can be excised, weighed, and processed for histological analysis (e.g., H&E, TUNEL staining).

  • Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) rate. Perform statistical analysis to determine the significance of the therapeutic effect.

Protocol for Quantification of Singlet Oxygen Generation

Singlet oxygen is a key mediator of PDT. Its generation can be quantified indirectly using chemical probes like 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG).

Materials:

  • This compound

  • Solvent (e.g., DMSO, ethanol)

  • Singlet oxygen probe (e.g., DPBF)

  • Cuvettes

  • Spectrophotometer or Fluorometer

  • NIR light source

Methodology (using DPBF):

  • Prepare a solution of this compound and DPBF in a suitable solvent in a quartz cuvette.

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).

  • Irradiate the solution with the NIR laser for specific time intervals.

  • After each interval, measure the absorbance of DPBF at ~415 nm. The decrease in absorbance corresponds to the consumption of DPBF by singlet oxygen.[8]

  • Plot the change in absorbance over time to determine the rate of singlet oxygen generation.

Conclusion

While this compound is predominantly a photothermal agent, its capacity to generate ROS warrants investigation for its application in photodynamic therapy, potentially as part of a synergistic dual-modal treatment strategy. The protocols provided here offer a framework for the systematic evaluation of this compound's photodynamic properties. Researchers are encouraged to perform careful dose-escalation studies for both the drug and light parameters to determine the optimal therapeutic window for their specific cancer model. Further studies are needed to elucidate the specific signaling pathways involved in this compound mediated PDT and to quantify its photodynamic efficacy in various preclinical models.

References

Application Notes and Protocols for Image-Guided Surgery Using IR-825 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the near-infrared (NIR) fluorescent dye IR-825 in image-guided surgery applications. The information is intended to guide researchers and professionals in the development and implementation of this compound-based imaging strategies for preclinical cancer models.

Introduction to this compound Fluorescence in Image-Guided Surgery

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with an excitation maximum around 780 nm and an emission maximum around 830 nm.[1] This spectral window is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio compared to visible light fluorescence.[2]

In the context of image-guided surgery, this compound serves as a contrast agent to delineate tumor margins, identify metastatic lymph nodes, and visualize critical anatomical structures in real-time.[3] Its utility is often enhanced by encapsulation within nanoparticles, which can improve its solubility, stability, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect.[1] Furthermore, this compound possesses photothermal properties, enabling its use in photothermal therapy (PTT) where it converts NIR light into heat to ablate cancer cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and similar NIR dyes from various preclinical studies. This data can serve as a reference for experimental design and data interpretation.

Table 1: Tumor-to-Background Ratios (TBR) of NIR Dyes in Preclinical Cancer Models

NIR Dye FormulationCancer ModelImaging Time Post-InjectionTumor-to-Background Ratio (TBR)Reference
PEG-PLD(IR825) NanomicellesU14 Cervical Cancer (mice)24 hours~4.5[1]
HSA/dc-IR825/GA4T1 Breast Cancer (mice)24 hours~6.0[4]
Cetuximab-800CWHead and Neck Squamous Cell Carcinoma2-4 days1.61 - 3.10[5]
QD800-RGDU87MG Glioblastoma (mice)24 hours10.7 ± 1.5 (%ID/g)[6]
ICG:Porcine Plasma (250 µM)Porcine Lung (SLN mapping)< 2 minutes12.15[7][8]

Table 2: Biodistribution of this compound and Nanoparticle Formulations in Mice (%ID/g)

OrganPEG-PLD(IR825) Nanomicelles (24h)[1]HSA/dc-IR825/GA (24h)[4]General Nanoparticle Distribution (Typical)[9]
Tumor~5.0~7.53.4
Liver~8.0~10.017.56
Spleen~2.0~3.012.1
Kidneys~3.0~4.03.1
Lungs~1.5~2.02.8
Heart~1.0~1.51.8

Experimental Protocols

Preparation of this compound Loaded Nanoparticles

This protocol is adapted from a method for preparing IR-820 encapsulated polymeric nanoparticles and can be modified for this compound.[10]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • DSPE-PEG

  • DSPG

  • Acetonitrile

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

  • Prepare a phospholipid solution containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.

  • Inject the organic phase (this compound and PLGA mixture) into the aqueous phospholipid solution under constant stirring.

  • Allow the nanoparticles to self-assemble.

  • Purify the nanoparticles by dialysis or centrifugation to remove free dye and organic solvents.

  • Characterize the nanoparticles for size, zeta potential, and dye encapsulation efficiency.

Workflow for this compound Nanoparticle Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase IR825 This compound in DMSO Mix Mix Organic Phase IR825->Mix PLGA PLGA in Acetonitrile PLGA->Mix Phospholipids DSPE-PEG & DSPG in Ethanol/Water Injection Inject Organic into Aqueous Phase (Nanoprecipitation) Phospholipids->Injection Mix->Injection SelfAssembly Nanoparticle Self-Assembly Injection->SelfAssembly Purification Purification (Dialysis/Centrifugation) SelfAssembly->Purification Characterization Characterization (Size, Zeta, Encapsulation) Purification->Characterization

Workflow for this compound Nanoparticle Preparation

In Vivo Image-Guided Tumor Resection in a Mouse Model

This protocol is a synthesized procedure based on common practices in preclinical image-guided surgery studies.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)[6]

  • This compound nanoparticle formulation

  • In vivo fluorescence imaging system with appropriate filters (e.g., Excitation: ~780 nm, Emission: ~820 nm)

  • Surgical microscope with fluorescence imaging capabilities

  • Standard surgical tools

  • Anesthesia system

Procedure:

  • Animal Model: Establish subcutaneous tumors in immunodeficient mice by injecting cancer cells (e.g., 5 x 10^6 cells in PBS).[6] Allow tumors to grow to a palpable size (e.g., 200-500 mm³).[6]

  • Probe Administration: Intravenously inject the this compound nanoparticle formulation into the tail vein of the tumor-bearing mice. The optimal dose and timing should be determined in preliminary biodistribution studies.

  • In Vivo Imaging: At the time of peak tumor accumulation (e.g., 24 hours post-injection), anesthetize the mouse and acquire whole-body fluorescence images to confirm tumor localization.[6]

  • Surgical Procedure:

    • Prepare the surgical area.

    • Under the guidance of the fluorescence imaging system, make an incision over the tumor.

    • Use the real-time fluorescence signal to identify the tumor margins. The tumor tissue should appear fluorescent against the non-fluorescent background of normal tissue.

    • Resect the tumor, ensuring to remove all fluorescent tissue.

    • After resection, image the surgical cavity to check for any residual fluorescence, which may indicate remaining tumor tissue.

    • Excise any remaining fluorescent spots.

  • Post-Surgical Analysis:

    • Image the resected tumor ex vivo to confirm complete removal.

    • Proceed with histopathological analysis of the resected tissue and surgical margins.

Workflow for In Vivo Image-Guided Tumor Resection TumorModel Establish Tumor Model (Subcutaneous Xenograft) ProbeAdmin Administer this compound Nanoparticles (Intravenous Injection) TumorModel->ProbeAdmin InVivoImage In Vivo Fluorescence Imaging (Confirm Tumor Localization) ProbeAdmin->InVivoImage Surgery Surgical Resection (Fluorescence Guidance) InVivoImage->Surgery CavityImage Image Surgical Cavity (Check for Residual Fluorescence) Surgery->CavityImage ExVivoImage Ex Vivo Imaging of Resected Tumor Surgery->ExVivoImage CavityImage->Surgery Excise Residual Fluorescence Histology Histopathological Analysis ExVivoImage->Histology

Workflow for In Vivo Image-Guided Tumor Resection

Sentinel Lymph Node (SLN) Mapping

This protocol is adapted from preclinical studies on SLN mapping using NIR dyes.[2][7][8]

Materials:

  • Animal model (e.g., pig, rabbit, or mouse)

  • This compound formulation (e.g., conjugated to a carrier like plasma proteins)[7][8]

  • NIR fluorescence imaging system

  • Surgical tools

Procedure:

  • Probe Preparation: Prepare the this compound formulation. For SLN mapping, conjugation to a carrier like albumin or plasma can improve lymphatic uptake and retention.[7][8]

  • Injection: Inject the this compound formulation intradermally or subcutaneously near the primary tumor or at the site of interest.

  • Real-time Imaging: Immediately begin imaging the injection site and surrounding area using the NIR fluorescence imaging system.

  • Lymphatic Tracking: Observe the real-time lymphatic drainage pathway as the fluorescent probe travels from the injection site to the SLNs.

  • SLN Identification: The first lymph nodes to become fluorescent are identified as the SLNs.

  • Surgical Excision: Surgically excise the identified fluorescent SLNs for pathological analysis.

Ex Vivo Tissue Analysis

Materials:

  • Resected tissues (tumor, organs)

  • Fluorescence imaging system for ex vivo samples

  • Formalin or other fixatives

  • Paraffin (B1166041) embedding equipment

  • Microtome

  • Microscope

  • H&E staining reagents

Procedure:

  • Gross Imaging: Immediately after excision, image the fresh tissues using an ex vivo fluorescence imaging system to document the fluorescence distribution.

  • Fixation and Processing:

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the tissues through graded alcohols and xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for standard histopathological evaluation.

  • Microscopy:

    • Image the stained sections under a bright-field microscope to assess tissue morphology and confirm the presence or absence of tumor cells at the margins.

    • If a fluorescence microscope is available, unstained sections can be imaged to correlate fluorescence with histology.

Workflow for Ex Vivo Tissue Analysis ExcisedTissue Excised Tissue (Tumor, Organs) GrossImaging Ex Vivo Fluorescence Imaging ExcisedTissue->GrossImaging Fixation Fixation in Formalin GrossImaging->Fixation Processing Tissue Processing Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Staining H&E Staining Sectioning->Staining Microscopy Microscopic Analysis Staining->Microscopy

Workflow for Ex Vivo Tissue Analysis

Mechanism of Action

This compound does not have a known direct effect on cellular signaling pathways. Its utility in image-guided surgery is based on its physicochemical properties: fluorescence emission in the NIR window for visualization and photothermal conversion for therapy. When encapsulated in nanoparticles, it can accumulate in tumor tissues via the EPR effect.

Mechanism of this compound in Image-Guided Surgery and PTT cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_application Application cluster_outcome Outcome Injection Intravenous Injection of This compound Nanoparticles EPR Enhanced Permeability and Retention (EPR) Effect Injection->EPR Accumulation Nanoparticle Accumulation in Tumor EPR->Accumulation Imaging NIR Fluorescence Imaging Accumulation->Imaging PTT Photothermal Therapy (PTT) Accumulation->PTT Guidance Real-time Surgical Guidance Imaging->Guidance Ablation Tumor Cell Ablation PTT->Ablation

Mechanism of this compound in Image-Guided Surgery

Safety and Toxicology

Preclinical studies are essential to evaluate the safety and toxicity of any new imaging agent. While specific toxicology data for this compound is not extensively published in the provided search results, general considerations for nanoparticle-based agents include assessing acute and chronic toxicity, biodistribution, and clearance.[11] It is recommended to perform hematological and biochemical tests and histopathological analysis of major organs in animal models.[11]

Conclusion

This compound is a promising NIR fluorophore for image-guided surgery and related applications. Its favorable optical properties, combined with the versatility of nanoparticle-based delivery systems, offer significant potential for improving the precision and efficacy of cancer surgery. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies using this compound fluorescence.

References

Application Notes and Protocols for Dual Photothermal and Chemotherapy with IR-825 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview and detailed protocols for the application of IR-825-loaded nanoparticles in dual photothermal and chemotherapy for cancer treatment. This compound, a near-infrared (NIR) cyanine (B1664457) dye, serves as a potent photothermal agent, converting NIR light into localized heat (hyperthermia) to ablate tumor cells. When co-encapsulated with a chemotherapeutic drug, such as Doxorubicin (DOX) or Docetaxel (DTX), these nanoparticles offer a synergistic therapeutic strategy. The localized heat generated by this compound upon NIR irradiation not only directly kills cancer cells but also enhances the permeability of tumor vasculature and cell membranes, thereby increasing the intracellular concentration and efficacy of the co-delivered chemotherapeutic agent. Furthermore, this combination therapy can trigger immunogenic cell death, stimulating an anti-tumor immune response.

Data Presentation: Nanoparticle Characterization and Efficacy

The following tables summarize quantitative data from various studies on nanoparticles designed for dual photothermal and chemotherapy.

Table 1: Physicochemical Properties of Drug and IR-Dye Loaded Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)IR Dye Encapsulation Efficiency (%)Reference
DITSL (DOX/IR-780 Liposomes)138.98 ± 8.740.32 ± 0.02-11.54 ± 0.5292.5294.47[1]
DTSL (DOX Liposomes)84.55 ± 7.41--10.74 ± 0.41--[1]
ITSL (IR-780 Liposomes)94.05 ± 1.74--9.57 ± 0.12--[1]
MPPD@IR825/DTX NPs~150< 0.2+25 (pH 7.4) -> -15 (pH 6.8)> 80> 90[2]
DOX@PEG-HAuNS~40--~63 (by weight)-[3]
Fe₃O₄-PLGA:PEG₄₀₀₀-DOX---78-[4]

Table 2: In Vitro Photothermal Effect and Drug Release

Nanoparticle FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Temperature Increase (°C)Drug Release (% in 24h, pH 5.0 + NIR)Reference
DITSL (IR-780)8080.85~15> 80[1]
MPPD@IR825/DTX8082.05~20~70[2]
DOX@PEG-HAuNS8084.05-~52[3]
DOX-Fe₃O₄@CGA808--43-45-[5]

Table 3: In Vivo Tumor Growth Inhibition

Nanoparticle FormulationTreatment GroupTumor Volume Reduction (%)Survival Rate (%)Observation Period (days)Reference
MPPD@IR825/DTXNPs + Laser~9010021[2]
DITSL (IR-780)NPs + Laser~85-18[1]
HMC-SS-PDA@CDs (DOX)NPs + Laser (0.75 W/cm²)92.6--[5]
TP5-ICG NFsNFs + Laser (0.6 W/cm²)>90-21[6]

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin and this compound Loaded Polymeric Nanoparticles

This protocol is a generalized procedure based on the double emulsion solvent evaporation method, commonly used for encapsulating both hydrophilic and hydrophobic agents.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Doxorubicin Hydrochloride (DOX)

  • This compound

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Primary Emulsion (w/o): a. Dissolve 100 mg of PLGA and 5 mg of this compound in 2 mL of DCM. b. Dissolve 10 mg of DOX in 200 µL of DI water. c. Add the aqueous DOX solution to the organic PLGA/IR-825 solution. d. Emulsify the mixture by sonication on an ice bath for 1 minute at 40% amplitude to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w): a. Prepare a 1% (w/v) PVA solution in DI water. b. Add the primary emulsion to 10 mL of the PVA solution. c. Immediately sonicate the mixture for 2 minutes at 50% amplitude on an ice bath to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 40 mL of a 0.3% (w/v) PVA solution. b. Stir the mixture at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle formation.

  • Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet by resuspending in DI water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drugs. c. Resuspend the final nanoparticle pellet in PBS or DI water for characterization or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in DI water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[7][8]

2. Drug and Dye Loading Quantification:

  • Lyophilize a known amount of the purified nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated DOX and this compound.

  • Quantify the concentration of DOX using a UV-Vis spectrophotometer (absorbance at ~480 nm) or fluorescence spectroscopy.[9]

  • Quantify the concentration of this compound using a UV-Vis spectrophotometer (absorbance at ~820 nm).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 3: In Vitro Photothermal Performance and Drug Release

Materials:

  • Drug-IR-825 loaded nanoparticle suspension

  • 96-well plate

  • NIR laser (808 nm)

  • Infrared thermal imaging camera

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • PBS solutions at pH 7.4 and pH 5.5

Procedure:

  • Photothermal Effect: a. Place 200 µL of the nanoparticle suspension (at a desired concentration, e.g., 100 µg/mL) in a well of a 96-well plate. Use PBS as a control. b. Irradiate the well with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.[10] c. Record the temperature change every 30 seconds using an infrared thermal imaging camera.

  • NIR-Triggered Drug Release: a. Suspend 1 mL of the nanoparticle solution in a dialysis bag. b. Place the dialysis bag in 20 mL of PBS (pH 7.4 or 5.5) at 37°C with gentle stirring. c. At designated time points, irradiate the dialysis bag with the 808 nm NIR laser (1.5 W/cm²) for 5 minutes. d. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.[9] e. Quantify the amount of DOX released into the medium using UV-Vis or fluorescence spectroscopy. f. Plot the cumulative drug release percentage against time.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Cell culture medium and supplements

  • 96-well and 6-well plates

  • Drug-IR-825 loaded nanoparticles

  • Free DOX and free this compound solutions

  • MTT or other cell viability assay kit

  • Fluorescence microscope

  • NIR laser (808 nm)

Procedure:

  • Cellular Uptake: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with nanoparticles (containing a known concentration of DOX) for 4 hours. c. Wash the cells three times with cold PBS to remove non-internalized nanoparticles. d. Observe the intracellular red fluorescence of DOX using a fluorescence microscope.

  • In Vitro Cytotoxicity: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight. b. Treat the cells with different concentrations of: i. Free DOX ii. Free this compound + Laser iii. Nanoparticles alone iv. Nanoparticles + Laser v. Control (medium only) c. After a 4-hour incubation with the treatments, wash the cells with PBS. d. For the laser treatment groups, add fresh medium and irradiate with an 808 nm NIR laser (1.5 W/cm²) for 3-5 minutes. e. Incubate the cells for another 24-48 hours. f. Assess cell viability using the MTT assay according to the manufacturer's protocol.

Protocol 5: In Vivo Antitumor Efficacy Study

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Cancer cell line (e.g., 4T1)

  • Drug-IR-825 loaded nanoparticles

  • Saline solution

  • NIR laser (808 nm) with a fiber optic cable

  • Infrared thermal imaging camera

  • Calipers

Procedure:

  • Tumor Model Establishment: a. Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse. b. Allow the tumors to grow to a volume of approximately 100-150 mm³. Tumor volume can be calculated as (length x width²) / 2.

  • Treatment Groups: a. Randomly divide the mice into groups (n=5 per group), for example: i. Saline (Control) ii. Nanoparticles only iii. Saline + Laser iv. Nanoparticles + Laser

  • Treatment Administration: a. Intravenously inject the mice with the nanoparticle suspension (e.g., 5 mg/kg) or saline. b. After 24 hours (to allow for nanoparticle accumulation in the tumor), anesthetize the mice. c. For the laser groups, irradiate the tumor site with an 808 nm NIR laser (1.5 W/cm²) for 5 minutes. d. Monitor the tumor surface temperature during irradiation with a thermal camera.

  • Monitoring and Evaluation: a. Measure the tumor volume and body weight of the mice every 2-3 days for the duration of the study (e.g., 21 days). b. At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E, TUNEL staining). c. Plot tumor growth curves and survival curves for each group.[6][11]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dual Photothermal and Chemotherapy

The synergistic effect of this dual-modality therapy stems from a multi-pronged attack on cancer cells, as illustrated in the following diagram.

G cluster_0 Systemic Administration cluster_1 Tumor Microenvironment cluster_2 Intracellular Action cluster_3 Cellular Response & Death cluster_4 Systemic Response NP Drug-IR825 NP Accumulation EPR Effect Accumulation NP->Accumulation Uptake Cellular Uptake Accumulation->Uptake NIR 808 nm NIR Laser PTT Photothermal Effect (Hyperthermia) NIR->PTT Uptake->PTT DrugRelease Enhanced Drug Release (DOX) Uptake->DrugRelease PTT->DrugRelease HSP_Inhibition HSP Inhibition (Thermo-sensitization) PTT->HSP_Inhibition Apoptosis Apoptosis PTT->Apoptosis Necrosis Necrosis PTT->Necrosis DNA_Damage DNA Damage (Chemotherapy) DrugRelease->DNA_Damage ICD Immunogenic Cell Death (DAMPs Release) Apoptosis->ICD Necrosis->ICD ImmuneResponse Anti-Tumor Immune Response ICD->ImmuneResponse DNA_Damage->Apoptosis

Caption: Workflow of dual photothermal and chemotherapy using Drug-IR825 nanoparticles.

Signaling Pathway for Photothermal-Induced Immunogenic Cell Death (ICD):

Photothermal therapy, particularly at sub-lethal temperatures, can induce a specific form of apoptosis known as immunogenic cell death (ICD). This process is crucial for activating the host's immune system to recognize and eliminate cancer cells.

G cluster_0 PTT Stress cluster_1 Cellular Response cluster_2 ICD Hallmarks (DAMPs) cluster_3 Immune Activation PTT Photothermal Therapy (42-50°C) ER_Stress Endoplasmic Reticulum Stress PTT->ER_Stress ROS ROS Generation PTT->ROS HMGB1 HMGB1 Release 'Danger' Signal PTT->HMGB1 Late Apoptosis/ Necrosis CRT Calreticulin (CRT) Surface Exposure 'Eat-me' Signal ER_Stress->CRT ATP ATP Secretion 'Find-me' Signal ER_Stress->ATP ROS->ATP DC_maturation Dendritic Cell (DC) Maturation CRT->DC_maturation ATP->DC_maturation HMGB1->DC_maturation T_cell T-Cell Priming & Activation DC_maturation->T_cell Immunity Systemic Anti-Tumor Immunity T_cell->Immunity

Caption: Signaling cascade of photothermal therapy-induced immunogenic cell death (ICD).

Experimental Workflow Diagram:

The overall process from nanoparticle synthesis to in vivo evaluation follows a logical progression of characterization and testing.

G cluster_0 Nanoparticle Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis & Drug Loading (Protocol 1) Characterization Physicochemical Characterization (Protocol 2) Synthesis->Characterization Photothermal Photothermal & Drug Release (Protocol 3) Characterization->Photothermal Cytotoxicity Cellular Uptake & Cytotoxicity (Protocol 4) Photothermal->Cytotoxicity TumorModel Tumor Model Establishment Cytotoxicity->TumorModel Treatment Treatment & Monitoring (Protocol 5) TumorModel->Treatment Evaluation Efficacy Evaluation (Tumor Regression) Treatment->Evaluation

Caption: Logical workflow from nanoparticle synthesis to in vivo efficacy studies.

References

Application Notes and Protocols for pH-Responsive IR-825 Nanoparticles for Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-responsive nanoparticles co-encapsulating the near-infrared (NIR) fluorescent dye IR-825 and the chemotherapeutic agent docetaxel (B913) (DTX). These nanoparticles are designed for targeted tumor therapy, leveraging the acidic tumor microenvironment for enhanced cellular uptake and drug release, combined with photothermal therapy (PTT) mediated by this compound.

Introduction

The acidic microenvironment of solid tumors (pH ~6.5-6.8) presents a unique opportunity for targeted drug delivery.[1] pH-responsive nanoparticles are engineered to remain stable at physiological pH (7.4) but undergo structural changes in acidic conditions, leading to enhanced accumulation and payload release at the tumor site. This targeted approach aims to increase therapeutic efficacy while minimizing systemic toxicity.[2]

The incorporation of this compound, a near-infrared dye, allows for both fluorescence imaging and photothermal therapy.[3] Upon irradiation with an NIR laser, this compound converts light energy into heat, inducing hyperthermia in the tumor tissue and causing cancer cell death.[4] The co-delivery of a chemotherapeutic agent like docetaxel (DTX) with this compound enables a synergistic chemo-photothermal therapeutic strategy.[5]

Data Presentation

Physicochemical Properties of Nanoparticles

The following table summarizes typical physicochemical characteristics of pH-responsive this compound and docetaxel co-loaded nanoparticles.

ParameterValueMethod of Analysis
Size
Hydrodynamic Diameter (pH 7.4)120 - 160 nmDynamic Light Scattering (DLS)
Hydrodynamic Diameter (pH 6.8)180 - 250 nm (or aggregation)Dynamic Light Scattering (DLS)
Core Size100 - 140 nmTransmission Electron Microscopy (TEM)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Surface Charge
Zeta Potential (pH 7.4)-20 mV to -30 mVZeta Potential Analyzer
Zeta Potential (pH 6.8)+10 mV to +20 mV (charge reversal)Zeta Potential Analyzer
Drug Loading
Docetaxel (DTX) Loading Content3 - 6% (w/w)High-Performance Liquid Chromatography (HPLC)
Docetaxel (DTX) Encapsulation Efficiency> 60%High-Performance Liquid Chromatography (HPLC)
This compound Loading Content1 - 3% (w/w)UV-Vis Spectroscopy
This compound Encapsulation Efficiency> 70%UV-Vis Spectroscopy
In Vitro pH-Responsive Drug Release

The release of docetaxel from the nanoparticles is significantly accelerated in an acidic environment, mimicking the tumor microenvironment.

Time (hours)Cumulative DTX Release at pH 7.4 (%)Cumulative DTX Release at pH 5.5 (%)
2~10%~25%
8~20%~45%
24~35%~70%
48~45%> 85%
In Vivo Tumor Inhibition

The combination of pH-responsive drug delivery and photothermal therapy leads to significant tumor growth inhibition in preclinical models.

Treatment GroupTumor Volume Reduction (%)
Saline0%
Free Docetaxel30 - 40%
Nanoparticles (no laser)50 - 60%
Nanoparticles + Laser> 90%
Biodistribution of Nanoparticles

Nanoparticles exhibit preferential accumulation in tumor tissue due to the enhanced permeability and retention (EPR) effect and active targeting. The data below represents the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection.

Organ%ID/g
Tumor5 - 10%
Liver10 - 15%
Spleen3 - 6%
Kidneys1 - 3%
Lungs1 - 2%
Heart< 1%
Blood< 2%

Experimental Protocols

Synthesis of pH-Responsive this compound/DTX Nanoparticles

This protocol describes a general method for the synthesis of pH-responsive polymeric nanoparticles co-encapsulating this compound and docetaxel using a modified emulsion-solvent evaporation technique.[6][7]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • pH-responsive polymer (e.g., Dimethylmaleic acid-chitosan-urocanic acid)[8]

  • Docetaxel (DTX)

  • This compound dye

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA, docetaxel, and this compound in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator in an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug/dye.

  • pH-Responsive Coating: Resuspend the nanoparticles in a solution containing the pH-responsive polymer and stir to allow for surface coating.

  • Final Purification: Purify the coated nanoparticles by centrifugation and resuspend in an appropriate buffer for storage.

Characterization of Nanoparticles

3.2.1. Size and Zeta Potential Analysis (DLS):

  • Dilute the nanoparticle suspension in the desired buffer (e.g., PBS pH 7.4 or acetate (B1210297) buffer pH 5.5).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).

  • Use the same instrument to measure the zeta potential to assess surface charge.

3.2.2. Morphological Analysis (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.

  • Image the grid using a Transmission Electron Microscope (TEM).

3.2.3. Drug Loading Quantification:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug and dye.

  • Quantify the amount of docetaxel using High-Performance Liquid Chromatography (HPLC).[9]

  • Quantify the amount of this compound using a UV-Vis spectrophotometer.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study
  • Place a known concentration of the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release buffer of a specific pH (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer.

  • Analyze the amount of released docetaxel in the collected samples by HPLC.[10]

In Vitro Cell Viability Assay (MTT Assay)
  • Seed cancer cells (e.g., 4T1, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free docetaxel, free this compound, and the nanoparticle formulation. Include untreated cells as a control.

  • For the photothermal therapy groups, irradiate the designated wells with an 808 nm NIR laser after a specific incubation period.

  • After the desired treatment duration (e.g., 24 or 48 hours), add MTT reagent to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Cellular Uptake Study
  • Seed cancer cells on glass coverslips in a multi-well plate.

  • Treat the cells with fluorescently labeled nanoparticles (utilizing the fluorescence of this compound) at different pH conditions (e.g., 7.4 and 6.8).[8]

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with paraformaldehyde.

  • Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Mount the coverslips on microscope slides and visualize using a confocal laser scanning microscope (CLSM).

  • For quantitative analysis, treat cells in suspension with the nanoparticles and analyze the fluorescence intensity per cell using flow cytometry.

In Vivo Tumor Model and Therapy
  • Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.

  • Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., saline, free drug, nanoparticles with and without laser irradiation).

  • Administer the treatments intravenously via the tail vein.

  • For the photothermal therapy group, irradiate the tumor area with an 808 nm NIR laser at a specific time point post-injection (e.g., 24 hours).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[11]

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Mandatory Visualizations

pH_Responsive_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.8) cluster_2 Inside Cancer Cell (Endosome/Lysosome pH < 6.0) NP_stable Nanoparticle (Stable, Negative Charge) NP_unstable Charge Reversal & Structural Change NP_stable->NP_unstable EPR Effect Uptake Enhanced Cellular Uptake NP_unstable->Uptake Release Drug & this compound Release Uptake->Release Endocytosis Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Nanoparticle Synthesis s2 Physicochemical Characterization (DLS, TEM) s1->s2 s3 Drug Loading Quantification s2->s3 iv1 pH-Responsive Drug Release s3->iv1 iv2 Cell Viability (MTT Assay) iv1->iv2 iv3 Cellular Uptake (CLSM, Flow Cytometry) iv2->iv3 inv1 Tumor Model Establishment iv3->inv1 inv2 Nanoparticle Administration inv1->inv2 inv3 Photothermal Therapy inv2->inv3 inv4 Tumor Growth Monitoring inv3->inv4 inv5 Biodistribution Analysis inv4->inv5 PTT_Apoptosis_Pathway laser NIR Laser (808 nm) np This compound Nanoparticle laser->np heat Localized Hyperthermia np->heat stress Cellular Stress heat->stress mito Mitochondrial Pathway stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Quantifying IR-825 Concentration in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with applications in various research areas, including in vivo imaging and photothermal therapy.[1] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic studies, biodistribution analysis, and evaluating the efficacy of targeted drug delivery systems. This document provides detailed protocols for the quantification of this compound in tissue samples using fluorescence spectroscopy. It includes procedures for tissue homogenization, dye extraction, and preparation of a standard curve for accurate concentration determination. Additionally, protocols for determining the molar extinction coefficient and fluorescence quantum yield of this compound are provided, as these are critical parameters for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing quantitative assays.

PropertyValueReference
Chemical Formula C₅₄H₄₈BrClN₂O₄
Molecular Weight 904.34 g/mol
Absorption Maximum (λabs) ~810 nm[2]
Emission Maximum (λem) ~830 nm[2][3]
Recommended Excitation 780 nm[3]
Solubility Dichloromethane, Methanol, DMF, DMSO[2]
Functional Group Carboxyl (COOH)[1]
Storage Stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Experimental Workflow for this compound Quantification in Tissue

The overall workflow for quantifying this compound in tissue samples is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Standard Curve Preparation cluster_2 Fluorescence Measurement & Analysis tissue_collection Tissue Collection homogenization Tissue Homogenization tissue_collection->homogenization extraction Solvent Extraction of this compound homogenization->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation measurement Measure Fluorescence of Samples & Standards centrifugation->measurement stock_solution Prepare this compound Stock Solution serial_dilution Prepare Serial Dilutions stock_solution->serial_dilution serial_dilution->measurement analysis Data Analysis & Concentration Calculation measurement->analysis

Caption: Experimental workflow for this compound quantification in tissue.

Detailed Protocols

Protocol for Tissue Homogenization and this compound Extraction

This protocol describes the steps for homogenizing tissue samples and extracting this compound for subsequent quantification.

Materials:

  • Tissue samples containing this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Organic solvent for extraction (e.g., a mixture of chloroform (B151607) and methanol, or DMSO)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Tissue Collection and Weighing: Excise tissues of interest and gently blot to remove excess blood. Weigh the wet tissue and record the weight.

  • Homogenization:

    • Place the weighed tissue in a suitable homogenization tube.

    • Add a known volume of cold PBS (e.g., 1 mL of PBS per 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform lysate is obtained.

  • Solvent Extraction:

    • To the tissue homogenate, add a known volume of the chosen organic solvent. A common choice for cyanine (B1664457) dyes is a 2:1 (v/v) mixture of chloroform and methanol. Add a volume of solvent that is at least three times the volume of the homogenate.

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction of the hydrophobic dye into the organic phase.

    • For smaller sample volumes, DMSO can also be an effective extraction solvent.

  • Phase Separation and Supernatant Collection:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to separate the organic and aqueous phases and pellet the tissue debris.

    • Carefully collect the organic supernatant containing the extracted this compound into a clean microcentrifuge tube. If using a single solvent like DMSO, collect the supernatant.

  • Sample Storage: Store the extracted samples at -20°C, protected from light, until fluorescence measurement.

Protocol for Preparing an this compound Standard Curve

A standard curve is essential for converting fluorescence intensity readings into absolute concentrations.

Materials:

  • This compound dye

  • Solvent used for extraction (e.g., chloroform:methanol 2:1 v/v or DMSO)

  • Spectrophotometer

  • Spectrofluorometer or plate reader with NIR capabilities

  • 96-well black opaque plates

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

    • Dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Determine the Exact Concentration of the Stock Solution:

    • Using a spectrophotometer, measure the absorbance of the stock solution at the absorption maximum of this compound (~810 nm).

    • Calculate the exact concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm). Note: If the molar extinction coefficient is unknown, it must be determined first (see Protocol 4.3).

  • Prepare Serial Dilutions:

    • Perform a series of dilutions of the stock solution to create a range of standards with decreasing concentrations. The concentration range should encompass the expected concentrations in the tissue samples.

  • Measure Fluorescence:

    • Pipette a fixed volume of each standard and the extracted tissue samples into a 96-well black opaque plate.

    • Measure the fluorescence intensity using a spectrofluorometer or plate reader with excitation set to ~780 nm and emission collection centered at ~830 nm.

  • Generate the Standard Curve:

    • Plot the fluorescence intensity of the standards against their known concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the concentration. The R² value should be close to 1, indicating a good linear fit.

Protocol for Determining the Molar Extinction Coefficient (ε) of this compound

This protocol outlines the experimental determination of the molar extinction coefficient.

G cluster_0 Solution Preparation cluster_1 Absorbance Measurement cluster_2 Data Analysis stock Prepare Accurate Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance at λmax dilutions->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope plot->calculate

Caption: Workflow for determining the molar extinction coefficient.

Procedure:

  • Prepare a series of this compound solutions of known concentrations in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of each solution at the absorption maximum (~810 nm) using a spectrophotometer.

  • Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line passing through the origin.

  • The molar extinction coefficient (ε) is the slope of this line. The units are typically M⁻¹cm⁻¹.

Protocol for Determining the Fluorescence Quantum Yield (Φ) of this compound

The fluorescence quantum yield can be determined using the relative method, comparing it to a standard with a known quantum yield.

Procedure:

  • Select a suitable standard with a known quantum yield in the NIR region (e.g., another cyanine dye with well-characterized properties).

  • Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance and fluorescence emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

  • The quantum yield of this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.

Data Presentation and Analysis

The quantified this compound concentrations in different tissues should be presented in a clear and organized manner.

Table 2: Quantification of this compound in Tissue Samples

Tissue TypeMean this compound Concentration (µg/g tissue)Standard Deviationn
Liver[Insert Value][Insert Value][Insert Value]
Spleen[Insert Value][Insert Value][Insert Value]
Kidney[Insert Value][Insert Value][Insert Value]
Tumor[Insert Value][InsertValue][Insert Value]
Muscle[Insert Value][Insert Value][Insert Value]

Data Analysis:

  • Use the standard curve equation to calculate the concentration of this compound in the extracted samples.

  • Normalize the concentration to the initial weight of the tissue to obtain the concentration in units such as µg of this compound per gram of tissue.

  • Perform statistical analysis as appropriate for the experimental design.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Inefficient extraction, low dye concentration in tissue, fluorescence quenching.Optimize extraction solvent and procedure. Ensure accurate standard curve in the low concentration range. Dilute samples if quenching is suspected.
High background fluorescence Contamination of solvents or labware, tissue autofluorescence.Use high-purity solvents. Clean all glassware thoroughly. Include a blank tissue sample (from an animal not injected with this compound) to determine background levels.
Poor linearity of standard curve Pipetting errors, dye aggregation at high concentrations, inner filter effects.Use calibrated pipettes. Prepare fresh dilutions. Ensure absorbance of standards is below 0.1.

Conclusion

This application note provides a comprehensive set of protocols for the accurate and reliable quantification of the near-infrared dye this compound in tissue samples. By following these detailed procedures for tissue processing, dye extraction, and fluorescence measurement, researchers can obtain high-quality quantitative data for biodistribution and pharmacokinetic studies, thereby advancing research and development in areas utilizing this versatile NIR dye.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of IR-825 Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) cyanine (B1664457) dye, IR-825, has garnered significant attention in the field of nanomedicine for its applications in photothermal therapy (PTT). When encapsulated within nanoparticles, this compound exhibits enhanced stability and can be targeted to tumor tissues. Upon irradiation with a NIR laser, these nanoparticles convert light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[1][2][3] The cytotoxic effects of these nanoparticles can be mediated through various mechanisms, including apoptosis and necrosis.[4]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound loaded nanoparticles, focusing on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the lactate (B86563) dehydrogenase (LDH) assay. These assays are fundamental in determining the biocompatibility and therapeutic efficacy of nanoparticle formulations.

Key Experimental Protocols

Preparation of this compound Loaded Nanoparticles (Representative Protocol)

This protocol describes a general method for preparing this compound loaded nanoparticles based on the self-assembly of a block copolymer.

Materials:

  • This compound-NH2 (hydrophobic near-infrared heptamethine cyanine molecule)

  • Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD) or similar amphiphilic block copolymer

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activate the carboxyl groups of PEG-PLD by reacting it with DCC and NHS in DMSO for 2 hours at room temperature.

  • Dissolve this compound-NH2 in DMSO.

  • Add the this compound-NH2 solution to the activated PEG-PLD solution and stir the mixture in the dark for 24 hours at room temperature.

  • Remove the by-products by centrifugation.

  • Dialyze the resulting solution against deionized water for 48 hours using a dialysis membrane to remove unreacted molecules and organic solvent.

  • The resulting PEG-PLD(IR825) amphiphilic polymer will self-assemble into nanomicelles in the aqueous solution.[5]

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Cell Culture

Materials:

  • Cancer cell line of choice (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh complete medium.

  • Count the cells using a hemocytometer and seed them for experiments at the desired density.

MTT Assay for Cytotoxicity Assessment

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound loaded nanoparticles at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound loaded nanoparticles in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the nanoparticle solutions at different concentrations to the respective wells. Include a control group with medium only and a vehicle control if the nanoparticles are dissolved in a solvent.

  • Incubate the plate for 24 to 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

LDH Assay for Cytotoxicity Assessment

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound loaded nanoparticles at various concentrations

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound loaded nanoparticles and incubate for the desired period.

  • Prepare control groups: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (as per the kit instructions, typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[6]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

In Vitro Photothermal Therapy Protocol

Materials:

  • Cells seeded in a 96-well plate

  • This compound loaded nanoparticles

  • NIR laser (e.g., 808 nm)

  • MTT or LDH assay kits

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with this compound loaded nanoparticles at various concentrations for a predetermined time (e.g., 4-6 hours) to allow for cellular uptake.

  • Wash the cells with PBS to remove nanoparticles that have not been internalized.

  • Add fresh complete medium to each well.

  • Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[7]

  • Include control groups: cells only, cells with laser irradiation only, and cells with nanoparticles only (no laser).

  • After irradiation, incubate the cells for another 24 hours.

  • Assess cell viability using the MTT or LDH assay as described above.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound Loaded Nanoparticles (without Laser Irradiation)

Cell LineNanoparticle Concentration (µg/mL)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
A5490 (Control)100 ± 5.20 ± 2.1
1098 ± 4.53 ± 1.5
2595 ± 3.86 ± 2.3
5092 ± 4.19 ± 2.8
10088 ± 5.513 ± 3.1
HeLa0 (Control)100 ± 4.80 ± 1.9
1097 ± 3.94 ± 1.7
2594 ± 4.27 ± 2.0
5090 ± 3.711 ± 2.5
10085 ± 4.916 ± 3.4

Data are presented as mean ± standard deviation (n=3). This table contains representative data and may not reflect actual experimental results.

Table 2: In Vitro Photothermal Cytotoxicity of this compound Loaded Nanoparticles (with NIR Laser Irradiation)

Cell LineNanoparticle Concentration (µg/mL)Laser IrradiationCell Viability (%) (MTT Assay)
A5490 (Control)No100 ± 5.1
0 (Control)Yes98 ± 4.7
25No96 ± 4.3
25Yes45 ± 6.2
50No91 ± 3.9
50Yes22 ± 5.4
100No87 ± 5.0
100Yes8 ± 3.1

Data are presented as mean ± standard deviation (n=3). Laser irradiation conditions: 808 nm, 1.0 W/cm², 5 min. This table contains representative data and may not reflect actual experimental results.

Table 3: IC50 Values of this compound Loaded Nanoparticles

Cell LineTreatmentIC50 (µg/mL)
A549This compound NPs only> 200
This compound NPs + Laser35.8
HeLaThis compound NPs only> 200
This compound NPs + Laser42.5

IC50 values represent the concentration of nanoparticles required to inhibit 50% of cell growth. This table contains representative data based on similar studies and may not reflect actual experimental results for this compound.[7][8]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Nanoparticle Preparation & Characterization cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_data Data Analysis np_prep Prepare this compound Loaded Nanoparticles np_char Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) np_prep->np_char treatment Treat Cells with Nanoparticles np_char->treatment cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation laser NIR Laser Irradiation (for PTT group) incubation->laser mtt_assay MTT Assay incubation->mtt_assay Dark Cytotoxicity ldh_assay LDH Assay incubation->ldh_assay Dark Cytotoxicity laser->mtt_assay laser->ldh_assay data_analysis Measure Absorbance mtt_assay->data_analysis ldh_assay->data_analysis calculation Calculate Cell Viability & Cytotoxicity data_analysis->calculation

Caption: Workflow for assessing the cytotoxicity of this compound loaded nanoparticles.

Signaling Pathway of PTT-Induced Apoptosis

apoptosis_pathway Mitochondria-Mediated Apoptosis Pathway Induced by PTT cluster_trigger Initiation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis ptt Photothermal Therapy (PTT) (this compound NPs + NIR Laser) hyperthermia Localized Hyperthermia ptt->hyperthermia ros Reactive Oxygen Species (ROS) hyperthermia->ros bax_bak Bax/Bak Activation ros->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Cellular Apoptosis (DNA fragmentation, membrane blebbing) caspase3->apoptosis

References

Application Notes and Protocols for Animal Models in Photothermal Efficacy Testing of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to evaluate the photothermal efficacy of the near-infrared (NIR) dye IR-825. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies for the development of novel cancer therapies based on photothermal ablation.

Introduction to this compound in Photothermal Therapy

This compound is a heptamethine cyanine (B1664457) dye characterized by strong absorbance in the near-infrared spectrum, making it an excellent candidate for photothermal therapy (PTT).[1] PTT is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert light energy into heat, thereby inducing localized hyperthermia and subsequent ablation of tumor cells. To enhance its stability, bioavailability, and tumor-targeting capabilities, this compound is often encapsulated within various nanoparticle formulations.

Animal Models and Cancer Cell Lines

The selection of an appropriate animal model and cancer cell line is critical for the preclinical evaluation of this compound's photothermal efficacy. Murine models are the most commonly used, with tumor xenografts established by subcutaneously injecting cancer cells.

Table 1: Commonly Used Animal Models and Cancer Cell Lines for this compound PTT Studies

Cancer TypeCell LineAnimal ModelKey Characteristics
Breast Cancer4T1BALB/c miceHighly tumorigenic and metastatic, mimicking stage IV human breast cancer.[2][3]
Breast CancerMCF-7Nude miceEstrogen receptor-positive, widely used for studying hormone-responsive breast cancer.
GliomaU87Nude miceRepresents a highly aggressive primary brain tumor.[4]
Cervical CancerHeLaNude miceA well-established human cervical cancer cell line.

This compound Formulations, Administration, and Dosimetry

The delivery of this compound to the tumor site is a key determinant of PTT efficacy. Nanoparticle-based formulations are frequently employed to improve the pharmacokinetic profile of the dye.

Table 2: Examples of this compound Formulations and Administration Parameters

FormulationThis compound DoseAdministration RouteAnimal ModelReference
Polymeric Nanoparticles20.0 mg/kgIntravenous4T1 tumor-bearing mice[5]
Micelles10 mg/kgIntravenous4T1 tumor-bearing mice[6]
Gold NanoshellsNot SpecifiedIntravenousU373 glioma-bearing mice[7]

Laser Irradiation Parameters

The efficacy of photothermal therapy is highly dependent on the laser parameters used to excite the photothermal agent. The 808 nm wavelength is commonly used as it falls within the NIR window where biological tissues have minimal absorbance, allowing for deeper tissue penetration.

Table 3: Laser Irradiation Parameters for In Vivo Photothermal Therapy with this compound

Power DensityWavelengthIrradiation DurationAnimal ModelReference
1.0 W/cm²808 nm5 min4T1 tumor-bearing mice[2][5]
1.5 W/cm²808 nm5 minMCF-7 tumor-bearing mice
0.3 W/cm²808 nmNot SpecifiedTumor-bearing mice[5]
2 W/cm²808 nm2 - 3 min4T1 tumor-bearing mice[1]

Quantitative Efficacy Data

The antitumor efficacy of this compound mediated PTT is assessed by monitoring tumor growth, temperature changes at the tumor site, and survival rates.

Table 4: Quantitative Outcomes of this compound Photothermal Therapy in Animal Models

Animal ModelThis compound FormulationLaser ParametersTumor Temperature IncreaseTumor Growth InhibitionSurvival RateReference
4T1 tumor-bearing micePolymeric Nanoparticles808 nm, 1.0 W/cm², 5 minReached 52.8 °CSignificant inhibitionNot Reported[5]
U373 glioma-bearing miceGold NanoshellsNIR laserNot ReportedTumor regressionSignificantly improved[7]
4T1 tumor-bearing miceMicelles808 nmNot ReportedSignificant suppressionNot Reported[6]
U87 glioma-bearing miceGold Nanostars810 nmReached ~40.3 °CNot ReportedProlonged survival[4]

Signaling Pathways in Photothermal Therapy

Photothermal therapy-induced hyperthermia can trigger various cellular signaling pathways, leading to cell death. Key pathways include the activation of heat shock proteins (HSPs) and the extracellular signal-regulated kinase (ERK) pathway.

Signaling_Pathway cluster_0 Photothermal Therapy (PTT) cluster_1 Cellular Stress Response cluster_2 Cellular Outcome This compound + NIR Laser This compound + NIR Laser Localized Hyperthermia Localized Hyperthermia This compound + NIR Laser->Localized Hyperthermia Heat_Shock_Response Heat Shock Response (HSP70, HSP90) Localized Hyperthermia->Heat_Shock_Response activates ERK_Signaling ERK Signaling Pathway Localized Hyperthermia->ERK_Signaling activates Necrosis Necrosis Localized Hyperthermia->Necrosis induces at high temp. Apoptosis Apoptosis Heat_Shock_Response->Apoptosis inhibits ERK_Signaling->Apoptosis regulates

Caption: Signaling pathways activated by photothermal therapy.

Experimental Protocols

Tumor Model Establishment

A robust and reproducible tumor model is fundamental for in vivo PTT studies.

Tumor_Model_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., 4T1, U87) Cell_Harvest 2. Cell Harvesting and Preparation (Trypsinization, washing, and resuspension in PBS) Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection (e.g., 1x10^6 cells in 100 µL PBS) Cell_Harvest->Injection Animal_Prep 3. Animal Preparation (Anesthesia) Animal_Prep->Injection Monitoring 5. Tumor Growth Monitoring (Calipers, imaging) Injection->Monitoring Ready Tumor-bearing model ready for PTT (Tumor volume ~100-200 mm³) Monitoring->Ready

Caption: Workflow for establishing a subcutaneous tumor model.

Protocol:

  • Cell Culture: Culture the chosen cancer cell line (e.g., 4T1 murine breast cancer cells) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS), detach them using trypsin-EDTA, and then neutralize the trypsin with complete media.

  • Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS to a final concentration of 1 x 107 cells/mL.

  • Animal Preparation: Anesthetize the mice (e.g., BALB/c, 6-8 weeks old) using an appropriate anesthetic agent.

  • Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the desired flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth every other day by measuring the tumor dimensions with a caliper. The tumor volume can be calculated using the formula: Volume = (length × width²)/2. The photothermal therapy can typically commence when the tumor volume reaches approximately 100-200 mm³.

In Vivo Photothermal Therapy

This protocol outlines the steps for administering the this compound formulation and performing laser irradiation.

PTT_Workflow Animal_Selection 1. Tumor-bearing Mice (Tumor volume ~100-200 mm³) Agent_Admin 2. Administration of this compound Formulation (e.g., Intravenous injection) Animal_Selection->Agent_Admin Accumulation 3. Tumor Accumulation (Allow time for biodistribution, e.g., 24h) Agent_Admin->Accumulation Anesthesia 4. Anesthesia Accumulation->Anesthesia Irradiation 5. NIR Laser Irradiation (e.g., 808 nm, 1.0 W/cm², 5 min) Anesthesia->Irradiation Monitoring 6. Post-treatment Monitoring (Tumor volume, body weight, survival) Irradiation->Monitoring Endpoint Therapeutic Efficacy Evaluation Monitoring->Endpoint

Caption: Experimental workflow for in vivo photothermal therapy.

Protocol:

  • Preparation of this compound Formulation: Prepare the this compound loaded nanoparticles in a sterile solution (e.g., saline) at the desired concentration.

  • Administration: Administer the this compound formulation to the tumor-bearing mice via the desired route (e.g., intravenous injection into the tail vein).

  • Tumor Accumulation: Allow sufficient time for the nanoparticles to accumulate at the tumor site. This time point should be optimized based on biodistribution studies, but a common time point is 24 hours post-injection.

  • Anesthesia: Anesthetize the mice before the laser irradiation procedure.

  • Laser Irradiation: Irradiate the tumor area with a NIR laser at the specified wavelength, power density, and duration (e.g., 808 nm, 1.0 W/cm², 5 minutes). An infrared thermal imaging camera should be used to monitor the temperature change at the tumor site during irradiation.[8][9][10][11][12]

  • Post-treatment Monitoring: After the treatment, monitor the mice regularly for tumor size, body weight, and overall health. Survival studies should be conducted over a longer period.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess the extent of tumor necrosis and potential systemic toxicity.

Biodistribution and Safety

Understanding the biodistribution and potential toxicity of this compound formulations is crucial for their clinical translation. These studies typically involve injecting the formulation and then quantifying its accumulation in various organs at different time points.

Note: The specific protocols and parameters provided in these application notes are examples and should be optimized for each specific experimental setup, including the this compound formulation, cancer model, and available equipment. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols for IR-825 in Deep-Tissue Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-825, its photophysical properties, and its applications in deep-tissue fluorescence imaging. Detailed protocols for nanoparticle formulation, in vivo imaging, and biodistribution studies are included to facilitate its use in preclinical research and drug development.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorption and autofluorescence. This property makes this compound an excellent candidate for deep-tissue in vivo imaging, allowing for high signal-to-noise ratios and increased penetration depth. Its chemical structure includes a carboxyl group, enabling covalent conjugation to various molecules such as antibodies, peptides, and polymers for targeted imaging applications.[1] Furthermore, this compound possesses photothermal properties, making it a theranostic agent for imaging-guided photothermal therapy of cancer.[2]

Photophysical and Chemical Properties of this compound

A summary of the key photophysical and chemical properties of this compound is presented in the table below. These properties are crucial for designing and optimizing in vivo imaging experiments.

PropertyValueReference
Chemical Formula C₅₄H₄₈BrClN₂O₄[2]
Molecular Weight 904.34 g/mol [2]
Excitation Maximum (λex) ~780 nm[3]
Emission Maximum (λem) ~830 nm[3]
Quantum Yield (ΦF) Not explicitly found for free this compound. Can be determined relative to a standard like NaIR820.[4]
Molar Extinction Coefficient (ε) Not explicitly found.
Solubility Soluble in organic solvents like DMSO and can be formulated in aqueous solutions using nanoparticles.[1]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks), protected from light and moisture. Stock solutions can be stored at -80°C for up to 6 months.[1][2]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles for In Vivo Imaging

This protocol describes the formulation of this compound into polymeric nanomicelles, a common strategy to improve its stability and facilitate in vivo delivery.

Materials:

  • This compound-NH₂ (or carboxylated this compound depending on the polymer)

  • Amphiphilic block copolymer (e.g., PEG-PLD)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for conjugation chemistry

  • Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Conjugation of this compound to Polymer:

    • Dissolve the amphiphilic block copolymer in DMSO.

    • Activate the carboxyl groups of the polymer using DCC and NHS.

    • Add this compound-NH₂ to the activated polymer solution and stir overnight at room temperature in the dark.

  • Nanomicelle Self-Assembly:

    • The resulting polymer-IR-825 conjugate will be amphiphilic.

    • Add the DMSO solution dropwise into a vigorously stirring aqueous solution (e.g., PBS) to induce self-assembly into nanomicelles.

  • Purification:

    • Dialyze the nanomicelle solution against deionized water for 48 hours using a dialysis membrane to remove unconjugated this compound and organic solvent.

    • Lyophilize the purified nanomicelle solution for storage or resuspend in PBS for immediate use.

Workflow for this compound Nanoparticle Formulation

G cluster_conjugation Conjugation cluster_assembly Self-Assembly cluster_purification Purification A Dissolve Polymer in DMSO B Activate Carboxyl Groups (DCC/NHS) A->B C Add this compound-NH2 B->C D Stir Overnight C->D E Add dropwise to PBS D->E F Vigorous Stirring E->F G Dialysis (48h) F->G H Lyophilization G->H

Caption: Workflow for this compound nanoparticle formulation.

In Vivo Deep-Tissue Fluorescence Imaging Protocol

This protocol outlines the general procedure for in vivo imaging of tumor-bearing mice using this compound nanoparticles.

Animal Model:

  • Tumor-bearing nude mice (e.g., with U14 or other xenograft tumors).

Imaging System:

  • In vivo fluorescence imaging system equipped with an appropriate excitation laser (e.g., 780 nm) and emission filter (e.g., 830 nm bandpass).

Procedure:

  • Preparation of Imaging Agent:

    • Reconstitute the lyophilized this compound nanoparticles in sterile PBS to the desired concentration.

  • Administration:

    • Administer the this compound nanoparticle solution to the tumor-bearing mice via intravenous (tail vein) injection. The typical dosage will need to be optimized but can be in the range of 5-10 mg/kg of the conjugated dye.

  • Image Acquisition:

    • Anesthetize the mice at various time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours).

    • Acquire whole-body fluorescence images using the in vivo imaging system.

    • Use a consistent region of interest (ROI) over the tumor and other organs to quantify the fluorescence intensity.

Experimental Workflow for In Vivo Imaging

G A Prepare this compound Nanoparticles in PBS B Intravenous Injection into Tumor-Bearing Mouse A->B C Anesthetize Mouse at Timed Intervals B->C D Acquire Fluorescence Images (Ex: 780nm, Em: 830nm) C->D E Quantify Fluorescence Intensity (ROI Analysis) D->E

Caption: Experimental workflow for in vivo imaging.

Ex Vivo Biodistribution Analysis

This protocol describes the ex vivo analysis of organ biodistribution of this compound nanoparticles.

Procedure:

  • Euthanasia and Organ Collection:

    • At the final imaging time point (e.g., 72 hours), euthanize the mice.

    • Dissect and collect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the collected organs in a petri dish and image them using the in vivo fluorescence imaging system to visualize the distribution of the this compound nanoparticles.

  • Quantitative Analysis:

    • Homogenize the organs and measure the fluorescence using a plate reader or calculate the percentage of injected dose per gram of tissue (%ID/g) if a radiolabeled tracer was co-administered.

Data Presentation

Biodistribution of this compound Nanoparticles

Ex vivo fluorescence imaging has shown that this compound, when formulated into nanoparticles, primarily accumulates in the tumor, liver, and kidneys.[5] The enhanced permeability and retention (EPR) effect contributes to the tumor targeting of these nanoparticles.[5] Over time, the nanoparticles are gradually cleared from the body.[5]

Logical Relationship of Biodistribution

G cluster_accumulation Organ Accumulation A IV Injection of this compound Nanoparticles B Systemic Circulation A->B C Tumor (EPR Effect) B->C D Liver B->D E Kidneys B->E F Gradual Clearance C->F D->F E->F

Caption: Logical flow of this compound nanoparticle biodistribution.

Safety and Toxicity

When encapsulated in biocompatible nanoparticles, this compound has shown good biosafety.[3] The nanoparticles can be designed to be biodegradable, ensuring their clearance after imaging and therapy.[3] As with any exogenous agent, thorough toxicological studies are necessary for each specific formulation before clinical translation.

Conclusion

This compound is a versatile near-infrared dye with significant potential for deep-tissue fluorescence imaging and imaging-guided therapy. Its favorable photophysical properties and the ability to be incorporated into various nanoparticle platforms make it a valuable tool for preclinical research in oncology and drug development. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Preventing IR-825 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825, a near-infrared (NIR) fluorescent dye. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to help mitigate photobleaching during microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a heptamethine cyanine (B1664457) dye used for near-infrared fluorescence imaging.[1][2] Like other cyanine dyes, it is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage.[3][4] This process often occurs when the excited fluorophore interacts with molecular oxygen, generating reactive oxygen species (ROS) that attack and degrade the dye molecule, rendering it non-fluorescent.[4][5][6][7]

Q2: What are the primary strategies to minimize this compound photobleaching?

Minimizing photobleaching involves a combination of optimizing imaging parameters and controlling the chemical environment of the dye. The key strategies include:

  • Optimize Illumination: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio.[4][8]

  • Reduce Exposure Time: Minimize the duration the sample is exposed to light by using shorter camera exposure times and reducing the total imaging period.[4][9][10]

  • Use Antifade Reagents: Incorporate a commercial antifade mounting medium or reagent into your sample preparation.[4][8][11] These reagents contain compounds that quench reactive oxygen species.[4][12]

  • Choose Stable Dyes: When possible, select newer generation fluorophores that are engineered for higher photostability.[8]

  • Minimize Oxygen: In some experimental setups, reducing the amount of molecular oxygen in the sample environment can decrease the rate of photobleaching.[13]

Troubleshooting Guide

This guide addresses common issues related to this compound signal loss and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Rapid signal decay during time-lapse imaging. Excitation light intensity is too high.Reduce laser power. Use a neutral density filter to attenuate the light source if necessary.[8]
Exposure time is too long or acquisition is too frequent.Decrease the camera exposure time and increase the interval between acquisitions to the minimum required for your experiment.[9][10]
Fluorescence is dim from the start of the experiment. Initial quenching from an incompatible mounting medium.Ensure your antifade reagent is compatible with cyanine dyes. Some reagents can cause an initial drop in fluorescence with certain dyes.[11]
Photobleaching occurred during sample focusing or setup.Use a lower light intensity or a different, non-critical area of the sample to find the correct focal plane before imaging your region of interest.
High background noise obscures the signal. Non-specific dye binding.Optimize your staining protocol with additional washing steps or blocking agents.
Autofluorescence from the sample or medium.Perform a spectral analysis to distinguish the this compound signal from the background or use a mounting medium with low background fluorescence.[11]

Quantitative Data

Table 1: Qualitative Comparison of Photostabilization Strategies

StrategyEfficacy in Reducing PhotobleachingKey Consideration
Using Commercial Antifade Reagents (e.g., ProLong series) +++ (Most Effective)The most direct and effective method for fixed and live cells.[11]
Reducing Excitation Laser Power ++ (Very Effective)Must be balanced to maintain an adequate signal-to-noise ratio.[8]
Reducing Exposure Time ++ (Very Effective)Crucial for time-lapse experiments to limit total photon exposure.[10]
Using Homemade Antifade (e.g., n-propyl gallate) + (Good Performance)Can be effective but may require optimization of pH and concentration.[9][14]

Key: +++ = Best performance, ++ = Better performance, + = Good performance.

Experimental Protocols

Protocol 1: Mounting Fixed Samples with Antifade Reagent

This protocol describes the standard procedure for using a commercial antifade mounting medium to protect fluorescently labeled samples.

  • Finalize Staining: Complete all staining and washing steps for your this compound labeled cells or tissue sections according to your established protocol.

  • Remove Excess Buffer: Carefully aspirate the final wash buffer from the slide or dish, ensuring the sample does not dry out.

  • Apply Mountant: Add one drop of antifade mounting medium (e.g., ProLong Diamond Antifade Mountant) directly onto the sample.[15]

  • Mount Coverslip: Hold a clean coverslip at an angle, touch one edge to the drop of mountant, and slowly lower it onto the sample to prevent air bubbles.

  • Cure (If Applicable): Allow the mounting medium to cure at room temperature, protected from light. Curing times can range from a few hours to overnight, as specified by the manufacturer. This step hardens the medium for long-term storage.

  • Seal Edges (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Image Sample: Proceed to microscopy. Begin with low illumination intensity to find the region of interest before increasing to the optimal level for acquisition.

Protocol 2: Quantifying the Photobleaching Rate

This protocol, adapted from standard methods, allows you to measure and compare the photostability of this compound under different conditions.[9]

  • Prepare Samples: Prepare replicate samples under the different conditions you wish to test (e.g., with and without an antifade reagent).

  • Define Imaging Parameters: Set constant imaging parameters (laser power, exposure time, gain, objective) that you will use for all samples in the comparison.

  • Acquire Time-Lapse Series: Select a region of interest (ROI) and acquire a time-lapse series of images at a consistent interval (e.g., one image every 5 seconds). Continue until the fluorescence signal has significantly decreased.

  • Measure Fluorescence Intensity: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of your ROI for each image in the time series.

  • Correct for Background: For each time point, measure the mean intensity of a background region (where there is no specific signal) and subtract it from your ROI intensity.[9]

  • Normalize Data: Normalize the background-corrected intensity values by dividing the intensity at each time point by the intensity from the first image (time zero).

  • Plot and Analyze: Plot the normalized intensity against time. The rate of photobleaching can be determined by fitting the data to an exponential decay curve. The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to drop to 50% of its initial value.[9]

Visualizations

cluster_workflow Workflow for Minimizing Photobleaching A Sample Preparation & Staining with this compound B Mount with Antifade Reagent A->B Critical Step C Microscope Setup Optimization B->C D Image Acquisition C->D Use Low Power & Short Exposure E Data Analysis D->E

Caption: Experimental workflow highlighting key steps to reduce this compound photobleaching.

Caption: Mechanism of this compound photobleaching and the protective action of antifade reagents.

References

Technical Support Center: Improving the Aqueous Solubility and Stability of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the near-infrared (NIR) dye, IR-825. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly its limited aqueous solubility and stability. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to an aqueous buffer?

A1: this compound is an intrinsically hydrophobic molecule. Like many cyanine (B1664457) dyes, its structure consists of heterocyclic groups and a polymethine chain, which leads to poor solubility in water. When you introduce a concentrated stock solution of this compound (typically dissolved in an organic solvent like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the dye to "crash out" or precipitate. This is a common issue driven by the unfavorable interactions between the hydrophobic dye and the polar water molecules.

Q2: My this compound solution loses its color and fluorescence over time. What is happening?

A2: This is likely due to the inherent instability of the cyanine dye's polymethine chain. This part of the molecule is susceptible to photobleaching, where exposure to light leads to oxidative degradation and a loss of conjugation, resulting in diminished color and fluorescence. Additionally, in aqueous environments, this compound molecules have a strong tendency to form aggregates, which quenches their fluorescence and can alter their spectral properties.

Q3: What are the primary strategies to improve the aqueous solubility and stability of this compound?

A3: The main approaches focus on either encapsulating the hydrophobic dye within a hydrophilic shell or chemically modifying the dye itself. The most common and effective methods include:

  • Encapsulation in Nanoparticles: Loading this compound into carriers like Human Serum Albumin (HSA) nanoparticles or polymeric nanoparticles (e.g., PEG-PCL) can shield the dye from the aqueous environment.[1]

  • Conjugation to Polymers: Covalently linking this compound to hydrophilic polymers can create an amphiphilic conjugate that self-assembles into stable nanomicelles in water.[2]

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, where the hydrophobic this compound molecule is situated within the cyclodextrin's hydrophobic cavity, can significantly enhance its aqueous solubility.[3]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation During Aqueous Dilution
Symptom Possible Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock (in DMSO) to aqueous buffer. 1. High local concentration: The dye is not dispersing quickly enough, leading to localized supersaturation and precipitation. 2. Low final DMSO concentration: The amount of co-solvent in the final solution is insufficient to keep the dye dissolved.1. Vigorous Mixing: Add the this compound stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion. 2. Optimize Co-solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% for cell-based assays, though this may need to be optimized for your specific application. 3. Use Pre-warmed Buffer: Diluting into a buffer pre-warmed to 37°C can sometimes improve solubility.
Solution is initially clear but becomes cloudy or shows precipitate over time. Aggregation: Over time, the dye molecules self-associate to form aggregates, which are less soluble and can precipitate.1. Use Freshly Prepared Solutions: Prepare the final aqueous solution of this compound immediately before use to minimize time for aggregation. 2. Encapsulation/Complexation: For applications requiring longer-term stability in aqueous media, consider encapsulating this compound in nanoparticles or forming inclusion complexes with cyclodextrins (see protocols below).
Issue 2: Low Encapsulation Efficiency in Nanoparticles
Symptom Possible Cause Troubleshooting Steps
Low drug loading (<5%) in HSA or PEG-PCL nanoparticles. 1. Suboptimal drug-to-polymer/protein ratio: An excess of this compound relative to the carrier can lead to inefficient encapsulation. 2. Poor affinity between drug and carrier core: The hydrophobic interactions between this compound and the core of the nanoparticle may not be strong enough. 3. Premature drug leakage: The dye may be leaking out of the nanoparticles during the formulation or purification process.1. Optimize Drug-to-Carrier Ratio: Systematically vary the initial weight ratio of this compound to the polymer or protein (e.g., 1:5, 1:10, 1:20) to find the optimal ratio that maximizes encapsulation efficiency.[4] 2. Adjust Solvent System: Ensure the organic solvent used to dissolve both the polymer and the dye is a good solvent for both, promoting a homogenous mixture before nanoparticle formation. 3. Control Solvent Evaporation/Diffusion Rate: In emulsion-based methods, a slower evaporation or diffusion rate of the organic solvent can sometimes lead to more efficient entrapment.
Issue 3: Nanoparticle Aggregation
Symptom Possible Cause Troubleshooting Steps
The nanoparticle suspension is cloudy or shows visible aggregates after preparation or during storage. 1. Insufficient Stabilization: The hydrophilic shell (e.g., PEG chains) may not be providing enough steric hindrance to prevent aggregation. 2. High Nanoparticle Concentration: Concentrated suspensions are more prone to aggregation. 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the nanoparticles.1. Optimize Stabilizer Concentration: In methods using stabilizers like PVA, ensure the concentration is adequate. 2. Avoid Mechanical Stress: Do not use vigorous mechanical agitation like vortexing for extended periods after nanoparticle formation. Gentle stirring or sonication is preferred.[5] 3. Concentrate Carefully: If concentration is needed, use methods like dialysis against a polymer solution to minimize aggregation.[6] 4. PEGylation: Ensure the PEG chains on your polymer are of sufficient length and density to provide a good protective corona.

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of this compound properties through various formulation strategies.

Table 1: Solubility Enhancement of this compound

Formulation Solvent/Medium Solubility Enhancement (Approx.) Reference
Free this compoundWaterBaseline (Poorly Soluble)-
IR-780 in HSA Nanoparticles*Water~1000-fold[1]
This compound conjugated to PEG-PLDAqueous SolutionForms stable nanomicelles[2]
Hydrophobic drug in β-Cyclodextrin ComplexWater3-4 times[3]

*Data for the structurally similar dye IR-780 is provided as an estimate.

Table 2: Physicochemical Properties of this compound Formulations

Formulation Parameter Value Reference
This compound-PEG-PLD NanomicellesDrug Loading Rate~21.0% (w/w)[2]
Curcumin-Albumin NanoparticlesEncapsulation Efficiency74-91%[7]
5-FU in PCL-PEG-PCL NanoparticlesEncapsulation Efficiency~90%[8]

*Data for other encapsulated drugs are provided as a general reference for achievable efficiencies with similar nanoparticle systems.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Human Serum Albumin (HSA) Nanoparticles

This protocol is adapted from the desolvation method used for encapsulating hydrophobic drugs.[7]

Materials:

Procedure:

  • HSA Solution Preparation: Dissolve 100 mg of HSA in 2 mL of deionized water. Stir gently to dissolve completely.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).

  • Drug Loading: Add a specific volume of the this compound stock solution to the HSA solution under constant stirring. The drug-to-protein ratio should be optimized (e.g., starting with 1:10 w/w).

  • Desolvation: Add 8 mL of ethanol dropwise to the this compound/HSA solution at a constant rate (e.g., 1 mL/min) under continuous stirring (approx. 500 rpm). An opalescent suspension should form, indicating nanoparticle formation.

  • Cross-linking: After 30 minutes of stirring, add a calculated amount of 8% glutaraldehyde solution to cross-link the nanoparticles and stir for 24 hours at room temperature.

  • Purification: Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 min). Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove unencapsulated this compound, DMSO, and excess glutaraldehyde.

  • Final Product: Resuspend the final nanoparticle pellet in the desired buffer or deionized water for storage or use. Lyophilization can be performed for long-term storage.

Protocol 2: Preparation of this compound Loaded PEG-PCL Nanoparticles

This protocol utilizes the emulsion-solvent evaporation method.[9]

Materials:

  • PEG-PCL copolymer

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PEG-PCL copolymer and this compound in DCM (e.g., 200 mg polymer and 20 mg this compound in 20 mL DCM). The optimal drug-to-polymer ratio should be determined experimentally.[4]

  • Emulsification: Add the organic phase to an aqueous solution of PVA (e.g., 100 mL of 1% PVA). Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow the DCM to evaporate completely. This will lead to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 min). Wash the nanoparticles with deionized water several times to remove residual PVA and unencapsulated this compound.

  • Final Product: Resuspend the purified nanoparticles in the desired aqueous medium.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on the co-evaporation method.[10]

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol (or another suitable organic solvent for this compound)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of ethanol. In a separate container, dissolve β-cyclodextrin in deionized water (a 1:1 molar ratio of this compound to cyclodextrin (B1172386) is a good starting point).

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Co-evaporation: Stir the mixture for 24 hours at room temperature. Then, evaporate the solvent using a rotary evaporator to obtain a solid powder.

  • Washing: Wash the resulting powder with a small amount of ethanol to remove any uncomplexed this compound that is adsorbed on the surface.

  • Drying: Dry the final product in a vacuum oven at 40°C.

Visualizations

experimental_workflow General Workflow for this compound Nanoparticle Formulation cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_dye Dissolve this compound in Organic Solvent (e.g., DMSO, DCM) mix Mix Dye and Carrier Solutions prep_dye->mix prep_carrier Dissolve Carrier (HSA, PEG-PCL) in Aqueous/Organic Phase prep_carrier->mix formulate Induce Nanoparticle Formation (Desolvation/Emulsification) mix->formulate purify Purify Nanoparticles (Centrifugation/ Dialysis) formulate->purify char Characterize Properties (Size, Stability, Loading) purify->char troubleshooting_logic Troubleshooting Logic for this compound Precipitation node_action node_action node_ok node_ok start Precipitation Observed? q_when When does it precipitate? start->q_when a_immediate Immediately upon mixing q_when->a_immediate Immediately a_overtime Over time q_when->a_overtime Over Time action_mix Improve Mixing (Vortex, Dropwise Addition) a_immediate->action_mix action_formulate Use Formulation Strategy (Nanoparticles, Cyclodextrins) a_overtime->action_formulate end_ok Stable Solution action_mix->end_ok action_formulate->end_ok signaling_pathway Mechanism of Solubility Enhancement cluster_problem Problem cluster_solution Solution cluster_outcome Outcome ir825 Hydrophobic this compound aggregation Aggregation & Precipitation ir825->aggregation encapsulation Encapsulation (Nanoparticles) ir825->encapsulation complexation Complexation (Cyclodextrins) ir825->complexation water Aqueous Environment water->aggregation stable_dispersion Stable Aqueous Dispersion encapsulation->stable_dispersion complexation->stable_dispersion enhanced_sol Enhanced Solubility & Stability stable_dispersion->enhanced_sol

References

Technical Support Center: Troubleshooting IR-825 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the near-infrared dye IR-825. Find answers to common problems related to its aggregation in aqueous solutions and detailed protocols to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Visible Precipitate Formation - Exceeding the critical aggregation concentration (CAC) in the aqueous buffer.- Use of an inappropriate co-solvent for the stock solution.- High ionic strength of the buffer.- Prepare a fresh, lower concentration solution.- Use a recommended co-solvent like DMSO or ethanol (B145695) for the stock solution.- Consider reducing the salt concentration of your buffer if your experiment allows.
Low or No Fluorescence Signal - Aggregation-caused quenching (ACQ) of the fluorescent signal.- Photodegradation of the dye.- Incorrect excitation or emission wavelengths.- Add a surfactant such as Tween 20 or Pluronic F-127 to your aqueous solution to break up aggregates.- Protect the this compound solution from light.- Verify the spectral settings on your fluorometer.
Inconsistent Absorption/Fluorescence Readings - Ongoing aggregation or precipitation in the cuvette.- Temperature fluctuations affecting solubility.- Use a stabilizing agent like a surfactant.- Ensure your solutions are at a stable temperature before measurement.
Shift in Absorption/Emission Spectra - Formation of H-aggregates (blue-shift) or J-aggregates (red-shift).- Interaction with other molecules in the solution.- Disaggregate the dye using surfactants.- Prepare a fresh dilution from a reliable stock solution.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound aggregate in aqueous solutions like PBS?

A1: this compound is a hydrophobic molecule. In aqueous environments, these molecules tend to minimize their contact with water by sticking together, a phenomenon driven by hydrophobic interactions. This self-association leads to the formation of aggregates.

Q2: At what concentration does this compound start to aggregate?

A2: The critical aggregation concentration (CAC) of this compound in aqueous buffers can be quite low and is influenced by factors like temperature, pH, and ionic strength. It is generally recommended to work with concentrations in the low micromolar range to avoid aggregation.

Q3: How can I prevent this compound aggregation?

A3: The most common and effective method is to use surfactants. Surfactants are amphiphilic molecules that can encapsulate the hydrophobic this compound, preventing self-aggregation. Another approach is to conjugate this compound to a hydrophilic polymer, creating a stable nanomicelle structure.

Q4: What is the best way to prepare an this compound stock solution?

A4: It is recommended to first dissolve this compound in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer of choice.

Q5: How do I choose the right surfactant?

A5: The choice of surfactant depends on your specific application. For many biological experiments, non-ionic surfactants like Tween 20 and Pluronic F-127 are preferred due to their biocompatibility. The optimal concentration of the surfactant should be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).

Data Summary

The following table summarizes the typical effects of common surfactants on the spectral properties of this compound in an aqueous buffer.

SurfactantConcentration (% w/v)Absorption λmax (nm)Relative Fluorescence Intensity
None-~780 nm (often broadened and blue-shifted)Low
Tween 200.05~825 nmHigh
Pluronic F-1270.1~825 nmHigh
SDS0.1~825 nmHigh

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution in PBS

  • Prepare Stock Solution: Weigh out 1 mg of this compound and dissolve it in 1 mL of DMSO to make a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution. Store this stock solution protected from light at -20°C.

  • Prepare Surfactant-Containing Buffer: Prepare a solution of 0.05% (w/v) Tween 20 in phosphate-buffered saline (PBS). For example, add 50 µL of a 10% Tween 20 stock to 10 mL of PBS.

  • Dilution: Add the required volume of the this compound stock solution to the surfactant-containing PBS to achieve your desired final concentration. For example, for a 10 µM solution, add the appropriate volume of the stock to your PBS/Tween 20 mixture.

  • Mixing: Gently vortex the final solution.

  • Characterization: Measure the absorbance and fluorescence spectra to confirm the monomeric state of the dye (an absorption maximum around 825 nm).

Visualizations

Aggregation_Pathway IR-825_Monomer This compound Monomer (Fluorescent) Aggregate This compound Aggregate (Quenched) IR-825_Monomer->Aggregate High Concentration in Aqueous Buffer Stabilized_Monomer Stabilized this compound Monomer (Fluorescent) IR-825_Monomer->Stabilized_Monomer Addition of Surfactant Surfactant_Micelle Surfactant Micelle Surfactant_Micelle->Stabilized_Monomer

Caption: The aggregation pathway of this compound and its prevention by surfactants.

Troubleshooting_Workflow start Low Fluorescence Signal check_spectra Check Abs/Em Spectra start->check_spectra is_shifted Is λmax blue-shifted? check_spectra->is_shifted add_surfactant Add Surfactant (e.g., 0.05% Tween 20) is_shifted->add_surfactant Yes (Aggregation) check_concentration Check Concentration and Instrument Settings is_shifted->check_concentration No remeasure Remeasure Spectra add_surfactant->remeasure problem_solved Problem Solved remeasure->problem_solved

Technical Support Center: Optimizing IR-825 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing laser power and irradiation time for IR-825-mediated photothermal therapy (PTT). It includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting this compound?

A1: The optimal laser wavelength for this compound corresponds to its maximum absorption peak in the near-infrared (NIR) region, which is typically around 808 nm.[1][2][3] Using an 808 nm laser ensures the most efficient conversion of light energy to heat.[1][4]

Q2: How do I determine the starting laser power density and irradiation time?

A2: Start with parameters reported in the literature and optimize for your specific cell line and experimental setup. A common starting point is a laser power density of 1.0 W/cm² for 5-10 minutes.[2][4][5] Optimization is critical, as cancer cell lines can exhibit different sensitivities to heat. It is recommended to perform a matrix titration of both laser power and irradiation time to find the optimal window that maximizes cancer cell death while minimizing effects on control groups.

Q3: What concentration of this compound should I use?

A3: The optimal concentration of this compound (or an this compound-loaded nanocarrier) depends on the cellular uptake efficiency. A typical starting concentration for in vitro experiments ranges from 10 to 100 µg/mL. Always perform a dose-response experiment to determine the ideal concentration that yields a significant photothermal effect without causing dark toxicity (cytotoxicity without laser irradiation).

Q4: Why is this compound often encapsulated in nanoparticles for PTT?

A4: Free this compound dye can suffer from poor stability and rapid clearance from the bloodstream in vivo.[6] Encapsulating this compound into nanoparticles, such as polymers or albumin-based carriers, enhances its stability, improves tumor accumulation through the enhanced permeability and retention (EPR) effect, and can facilitate cellular uptake.[5][6][7]

Troubleshooting Guide

Issue 1: Insufficient temperature increase or low therapeutic efficacy.

Your cells show high viability after PTT, and the temperature increase in the medium is minimal (< 5°C).

Possible Cause Solution
Low Laser Power Density Gradually increase the laser power density (e.g., in 0.25 W/cm² increments). Ensure the power at the sample is accurately measured.
Inadequate this compound Concentration Increase the concentration of the this compound formulation after confirming it does not induce dark toxicity.
Poor Cellular Uptake Optimize incubation time. Characterize the uptake of your this compound formulation in the specific cell line. Surface modifications of nanoparticles may be needed.
Short Irradiation Time Increase the laser exposure time (e.g., in 2-minute increments).
Incorrect Wavelength Verify that your laser wavelength matches the absorption peak of your this compound formulation (~808 nm).
Poor Photothermal Conversion The stability of the dye may be compromised. Using a nanocarrier can improve its photothermal stability.[8]

Issue 2: Significant cell death in control groups.

You observe high cytotoxicity in the "laser only" or "this compound only" control groups.

Possible Cause Solution
Laser-Induced Hyperthermia The laser power density is too high, causing direct heating of the cell culture medium or plate. Reduce the laser power density.[9] A laser power of 1.0 W/cm² is often shown to have minimal side effects on its own.[5]
Dark Toxicity of this compound Formulation The concentration of your this compound formulation is too high, causing cytotoxicity without light activation. Perform a dose-response experiment without laser irradiation to find the maximum non-toxic concentration.

Experimental Data and Parameters

The following tables summarize typical experimental parameters found in the literature for PTT using this compound and other closely related NIR dyes.

Table 1: In Vitro PTT Parameters & Efficacy

Photothermal AgentCell LineConcentration (µg/mL)Laser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Outcome
BSA@IR-817 NPsMelanoma1008081.05>99% tumor inhibition
This compound loaded NPs4T1 (Breast Cancer)Not specified8081.05Significant tumor ablation[6]
H2a-4T@CetuximabHCT 116 (Colon)3008081.05Significant cell death[2]
cRGD-NPsU87 MG (Glioblastoma)Not specified8082.255~25% cell viability[10]

Table 2: Temperature Increase Under Laser Irradiation

Photothermal AgentConcentrationLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Max Temp. Increase (°C)
IR-820 based NPs50 µM8081.05~18-22°C[4]
BODIPY Dye (16)Not specified8082.05~30°C (from 22.5 to 52.5°C)[11]
Graphene Quantum Dots1.7 mg/mL8080.910~8°C (from 35 to 43°C)[12]

Detailed Experimental Protocol: In Vitro PTT

This protocol provides a general framework for an in vitro PTT experiment.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate for 24 hours.

  • Agent Incubation: Remove the culture medium and add fresh medium containing the desired concentration of the this compound formulation. Include wells with medium only (no cells) for temperature monitoring and wells with cells in medium without the PTT agent as controls. Incubate for a predetermined time (e.g., 4-12 hours) to allow for cellular uptake.

  • Wash and Replace Medium: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular agent. Add fresh, pre-warmed culture medium to all wells.

  • Laser Irradiation:

    • Position the 808 nm laser fiber directly above the target well. Ensure the spot size of the laser covers the entire surface area of the well.

    • Irradiate each experimental well with the optimized laser power density (e.g., 1.0 W/cm²) for the determined time (e.g., 5 minutes).

    • Monitor the temperature change in a parallel well containing the this compound agent in medium but no cells, using a thermocouple microprobe.

  • Control Groups:

    • Untreated Control: Cells with no treatment.

    • Laser Only: Cells in fresh medium irradiated with the laser.

    • Agent Only (Dark Toxicity): Cells incubated with the this compound formulation but not irradiated.

  • Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

Visualizations

Mechanism and Workflow Diagrams

The following diagrams illustrate the mechanism of PTT, the experimental workflow, and a troubleshooting decision tree.

PTT_Mechanism cluster_input Inputs cluster_process Photothermal Process cluster_output Cellular Effect IR825 This compound Agent Uptake Cellular Uptake (Endocytosis) IR825->Uptake Laser 808 nm Laser Activation Photo-excitation Laser->Activation Uptake->Activation Conversion Non-radiative decay (Vibrational Relaxation) Activation->Conversion Hyperthermia Localized Hyperthermia (>42°C) Conversion->Hyperthermia Damage Protein Denaturation & Membrane Damage Hyperthermia->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Mechanism of this compound mediated photothermal therapy.

PTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed 1. Seed Cells in 96-well plate start->seed end_node End incubate_agent 2. Incubate with This compound Formulation seed->incubate_agent wash 3. Wash to Remove Extracellular Agent incubate_agent->wash irradiate 4. Irradiate with 808 nm Laser wash->irradiate incubate_post 5. Incubate for 24 hours irradiate->incubate_post viability 6. Perform Cell Viability Assay incubate_post->viability analyze 7. Analyze Data viability->analyze analyze->end_node

Caption: Standard workflow for an in vitro PTT experiment.

PTT_Troubleshooting start Low Therapeutic Effect Observed q1 Is Temp. Rise Sufficient (>5°C)? start->q1 a1_no Increase Laser Power OR Irradiation Time q1->a1_no No a1_yes Is Dark Toxicity (Agent Only) Low? q1->a1_yes Yes re_eval Re-evaluate Cell Viability a1_no->re_eval a2_no Decrease this compound Concentration a1_yes->a2_no No a2_yes Increase this compound Concentration to Enhance Uptake a1_yes->a2_yes Yes a2_no->re_eval a2_yes->re_eval

Caption: Troubleshooting flowchart for insufficient PTT efficacy.

References

Technical Support Center: Controlling Drug Release from IR-825 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the controlled release of drugs from IR-825 nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for controlling drug release from this compound nanoparticles?

A1: The primary mechanism is Near-Infrared (NIR) light-triggered drug release. This compound is a cyanine (B1664457) dye that absorbs NIR light (typically around 808 nm) and converts it into heat.[1] This photothermal effect increases the local temperature of the nanoparticles, leading to various phenomena that trigger drug release, such as:

  • Polymer matrix degradation or phase transition: For thermosensitive polymer nanoparticles, the generated heat can cause the polymer to shrink or degrade, opening up channels for the drug to diffuse out.

  • Increased membrane fluidity: In lipid-based nanoparticles like liposomes, the heat increases the fluidity of the lipid bilayer, enhancing its permeability and allowing the encapsulated drug to be released.

  • Cleavage of thermosensitive linkers: If the drug is conjugated to the nanoparticle via a heat-labile linker, the NIR-induced heat can break these bonds, freeing the drug.

Q2: How can I confirm that NIR irradiation is triggering drug release?

A2: You can perform an in vitro drug release study comparing two groups of your drug-loaded this compound nanoparticles. One group is exposed to NIR irradiation at a specific wavelength (e.g., 808 nm) and power density, while the control group is kept in the dark at the same basal temperature. By measuring the cumulative drug release at various time points for both groups, a significantly higher release profile in the irradiated group will confirm NIR-triggered release.

Q3: What factors can influence the drug loading efficiency (DLE) and drug loading capacity (DLC) of this compound nanoparticles?

A3: Several factors can impact DLE and DLC, including:

  • Physicochemical properties of the drug: The solubility, hydrophobicity, and charge of the drug molecule will affect its interaction with the nanoparticle matrix.

  • Nanoparticle composition and formulation: The type of polymer or lipid used, the presence of surfactants or targeting ligands, and the overall nanoparticle architecture play a crucial role.

  • Drug-to-nanoparticle ratio during formulation: Optimizing the initial amount of drug and nanoparticle components is critical.[2]

  • Method of preparation: The specific fabrication technique (e.g., emulsion-solvent evaporation, nanoprecipitation) can significantly influence how the drug is encapsulated.

Q4: Can this compound itself be considered the therapeutic agent?

A4: While primarily used as a photothermal agent and a NIR fluorescent probe, this compound can also act as a photosensitizer for photodynamic therapy (PDT). Upon NIR irradiation, it can generate reactive oxygen species (ROS) that induce cell death. Therefore, in some applications, this compound can have a dual role as both a triggering agent for drug release and a therapeutic agent itself.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the controlled release of drugs from this compound nanoparticles.

Issue 1: Low Drug Loading Efficiency (<50%)
Potential Cause Troubleshooting Steps
Poor drug-nanoparticle interaction - Modify the surface charge of the nanoparticles to enhance electrostatic interactions with a charged drug. - For hydrophobic drugs, use a more hydrophobic polymer or lipid core. - For hydrophilic drugs, consider using a double emulsion method for nanoparticle synthesis.
Suboptimal drug-to-polymer/lipid ratio - Systematically vary the initial drug concentration while keeping the nanoparticle component concentration constant to find the optimal ratio.
Drug degradation during formulation - If the drug is sensitive to heat or organic solvents used during fabrication, consider alternative, milder preparation methods. - Protect light-sensitive drugs from light throughout the formulation process.
Inefficient purification process - Ensure that the method used to separate drug-loaded nanoparticles from the free, unencapsulated drug (e.g., centrifugation, dialysis) is effective and does not cause premature drug release.
Issue 2: Burst Release (High initial release of >30% of the drug within the first few hours)
Potential Cause Troubleshooting Steps
Drug adsorbed to the nanoparticle surface - Optimize the washing steps after nanoparticle fabrication to remove any surface-adsorbed drug. - Consider adding a coating layer (e.g., PEG, chitosan) to the nanoparticles to create a barrier for drug diffusion.
Porous or unstable nanoparticle structure - Increase the polymer concentration or use a polymer with a higher molecular weight to create a denser nanoparticle matrix. - For lipid-based nanoparticles, incorporate cholesterol to increase the rigidity of the lipid bilayer.
Rapid initial nanoparticle degradation - Use a more slowly degrading polymer or crosslink the polymer matrix to enhance stability.
Issue 3: Incomplete or Slow Drug Release Upon NIR Irradiation
Potential Cause Troubleshooting Steps
Insufficient photothermal conversion - Increase the concentration of this compound within the nanoparticles. - Increase the power density or duration of the NIR laser irradiation. Ensure the wavelength of the laser matches the absorption peak of this compound.
High nanoparticle stability - While desirable to prevent premature release, an overly stable nanoparticle matrix may hinder drug diffusion even with a thermal trigger. Consider using a polymer with a lower glass transition temperature or a more thermosensitive lipid composition.
Strong drug-matrix interactions - If the drug is strongly bound to the nanoparticle core, the thermal energy may not be sufficient to overcome these interactions. Consider modifying the drug or the matrix to have slightly weaker, yet still favorable, interactions.
Issue 4: Nanoparticle Aggregation
Potential Cause Troubleshooting Steps
Low surface charge - Modify the nanoparticle surface with charged molecules or polymers to increase electrostatic repulsion between particles. - Measure the zeta potential to assess surface charge; a value further from zero (e.g., > ±20 mV) generally indicates better stability.
Hydrophobic interactions - Coat the nanoparticles with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to create a steric barrier and improve dispersibility in aqueous media.
Inappropriate storage conditions - Store nanoparticles in a suitable buffer and at the recommended temperature. Avoid repeated freeze-thaw cycles.

Data Presentation: Quantitative Analysis of Drug Loading and Release

The following tables provide representative data for drug loading and release from NIR-responsive nanoparticles. Note that these values can vary significantly based on the specific formulation and experimental conditions.

Table 1: Drug Loading Efficiency and Capacity of Common Anticancer Drugs in Nanoparticles

DrugNanoparticle SystemDrug Loading Efficiency (%)Drug Loading Capacity (%)Reference
DoxorubicinIron Oxide Nanocomposites~90%Up to 87%[3]
DoxorubicinFolic Acid-Nanoparticles90%-[4]
PaclitaxelPLGA Nanoparticles94.2%8.0%[5]
PaclitaxelIron Oxide Nanoparticles-22.8%[6]
Cisplatin (B142131)PLGA Magnetic Nanoparticles~85%~8.5%[7]

Table 2: In Vitro Cumulative Drug Release from NIR-Responsive Nanoparticles

DrugNanoparticle SystemConditionCumulative Release (%)Time (hours)Reference
DoxorubicinIron Oxide NanoparticlespH 5.5~50%24[8]
DoxorubicinUpconversion Nanoparticles+ NIR~70%2[9]
CisplatinPPy@Fe3O4 Nanoparticles- NIR48.1%24[10]
CisplatinPPy@Fe3O4 Nanoparticles+ NIR53.6%24[10]
CisplatinFe3O4@SP-PLGApH 5.5 + NIR98.86%30[11]

Experimental Protocols

Protocol 1: Fabrication of Drug-Loaded this compound Polymeric Nanoparticles (Single Emulsion-Solvent Evaporation Method)
  • Preparation of the Organic Phase:

    • Dissolve a specific amount of a biodegradable polymer (e.g., 100 mg of PLGA) in a suitable organic solvent (e.g., 5 mL of dichloromethane).

    • Add a predetermined amount of this compound (e.g., 2 mg) and the therapeutic drug (e.g., 10 mg of Doxorubicin) to the polymer solution.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Emulsification:

    • Prepare an aqueous solution of a surfactant (e.g., 20 mL of 2% w/v polyvinyl alcohol (PVA)).

    • Add the organic phase dropwise to the aqueous phase while stirring vigorously.

    • Homogenize the mixture using a high-speed homogenizer or a probe sonicator on an ice bath to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant containing the free drug and surfactant.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least twice to ensure the removal of unencapsulated materials.

  • Resuspension and Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.

    • Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended.

Protocol 2: Quantification of Drug Loading Efficiency (DLE)
  • Sample Preparation:

    • Take a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DMSO or acetonitrile) to completely break down the nanoparticles and release the encapsulated drug.

  • Quantification:

    • Use a suitable analytical technique to measure the concentration of the drug in the solution. Common methods include:

      • UV-Vis Spectroscopy: Measure the absorbance at the maximum wavelength of the drug.

      • High-Performance Liquid Chromatography (HPLC): Provides high sensitivity and specificity.

    • Prepare a standard curve of the free drug in the same solvent to determine the concentration from the measured signal.

  • Calculation:

    • DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

Protocol 3: In Vitro NIR-Triggered Drug Release Study
  • Preparation:

    • Disperse a known amount of drug-loaded this compound nanoparticles in a release medium (e.g., PBS at pH 7.4).

    • Divide the suspension into two equal groups: "NIR" and "Control".

    • Place each group into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

    • Submerge each dialysis bag in a larger volume of fresh release medium at 37°C with gentle shaking.

  • NIR Irradiation:

    • At predetermined time points, expose the "NIR" group to an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes). The "Control" group should be shielded from the laser.

  • Sampling:

    • At various time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag from both groups.

    • Immediately replace the collected volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using a suitable method (UV-Vis, HPLC, or fluorescence spectroscopy).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for both the "NIR" and "Control" groups.

    • Plot the cumulative drug release (%) versus time (hours) to visualize the release profiles.

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_release In Vitro Release Study A Organic Phase (Polymer, this compound, Drug) C Emulsification A->C B Aqueous Phase (Surfactant) B->C D Solvent Evaporation C->D E Washing & Centrifugation D->E F Drug Loading Quantification E->F G Size & Zeta Potential (DLS) E->G H Morphology (TEM/SEM) E->H I Nanoparticle Dispersion in Release Medium E->I J Dialysis Setup I->J K NIR Irradiation (Experimental Group) J->K L No Irradiation (Control Group) J->L M Sampling & Quantification K->M L->M Troubleshooting_Logic Start Experiment Start Problem Identify Problem Start->Problem LowDLE Low Drug Loading Problem->LowDLE DLE < 50% Burst Burst Release Problem->Burst Initial Release > 30% SlowRelease Slow/Incomplete Release Problem->SlowRelease Low Release w/ NIR Aggregation Aggregation Problem->Aggregation Visible Precipitate Solution1 Optimize Drug/Polymer Ratio Change Formulation LowDLE->Solution1 Solution2 Improve Washing Steps Add Coating Layer Burst->Solution2 Solution3 Increase NIR Power/Duration Adjust Nanoparticle Stability SlowRelease->Solution3 Solution4 Modify Surface Charge Add PEG Coating Aggregation->Solution4 End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End Doxorubicin_Pathway Dox_NP Doxorubicin-Loaded This compound Nanoparticle Release Doxorubicin Release Dox_NP->Release NIR NIR Light (808 nm) NIR->Dox_NP Cell Cancer Cell Release->Cell Intercalation DNA Intercalation Cell->Intercalation Top2 Topoisomerase II Inhibition Cell->Top2 ROS ROS Generation Cell->ROS DNAdamage DNA Damage Intercalation->DNAdamage DNadamage DNadamage Top2->DNadamage ROS->DNadamage Apoptosis Apoptosis DNAdamage->Apoptosis

References

Technical Support Center: Batch-to-Batch Reproducibility of IR-825 Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible synthesis of IR-825 nanoparticles. This guide provides troubleshooting advice for common issues encountered during synthesis and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound nanoparticles, offering potential causes and solutions in a question-and-answer format.

Q1: The size of my this compound nanoparticles is too large. What are the likely causes and how can I reduce the particle size?

A1: An excessively large particle size is a common issue that can often be attributed to several factors related to the formulation and process parameters.

Potential Causes and Solutions:

ParameterPotential Cause of Large Particle SizeRecommended Solution
Polymer Concentration A high concentration of the polymer (e.g., PLGA) can lead to increased viscosity of the organic phase, which hinders efficient nanoprecipitation and results in larger particles.[1][2]Decrease the concentration of the polymer in the organic solvent. For example, if you are using 20 mg/mL of PLGA, try reducing it to 10 mg/mL or 5 mg/mL.
Stirring Rate Inadequate mixing during the addition of the organic phase to the aqueous phase can lead to localized areas of high polymer concentration, promoting the formation of larger particles or aggregates.Increase the stirring rate to ensure rapid and uniform mixing. For example, increasing the stirring speed from 350 rpm to 700 rpm can lead to a decrease in particle size.
Solvent Miscibility The choice of organic solvent and its miscibility with the aqueous phase plays a critical role. A solvent with lower miscibility may lead to slower diffusion and larger particle formation.Ensure the use of a water-miscible organic solvent like acetone (B3395972) or acetonitrile (B52724) for the nanoprecipitation method.
Temperature Higher temperatures can sometimes lead to an increase in particle size due to faster solvent evaporation and polymer aggregation.Try performing the synthesis at a lower temperature (e.g., room temperature or in an ice bath) to slow down the nanoprecipitation process.

Q2: My this compound nanoparticle batches show a broad size distribution (high Polydispersity Index - PDI). How can I achieve a more monodisperse sample?

A2: A high PDI indicates a heterogeneous population of nanoparticles, which can affect their in vivo performance and reproducibility. Several factors can contribute to a broad size distribution.

Potential Causes and Solutions:

ParameterPotential Cause of High PDIRecommended Solution
Mixing Inhomogeneity Non-uniform mixing at the interface of the organic and aqueous phases can lead to the formation of nanoparticles with a wide range of sizes.Optimize the stirring rate to ensure turbulent and efficient mixing. A consistent and rapid addition of the organic phase is also crucial.
Polymer Properties The molecular weight and polydispersity of the polymer itself can influence the PDI of the resulting nanoparticles.Use a polymer with a narrow molecular weight distribution.
Concentration Effects Very high or very low polymer concentrations can sometimes lead to a broader size distribution.[2]Experiment with different polymer concentrations to find an optimal range that yields a low PDI.
Purification Method Inefficient purification can leave behind larger aggregates or smaller, unstable particles, thus broadening the measured size distribution.Optimize the centrifugation speed and duration to effectively separate the desired nanoparticles from aggregates and unreacted components.

Q3: The this compound loading efficiency in my nanoparticles is low and inconsistent between batches. What steps can I take to improve it?

A3: Achieving high and reproducible drug loading is critical for therapeutic efficacy. Low and variable loading can stem from the physicochemical properties of the drug and the formulation parameters.

Potential Causes and Solutions:

ParameterPotential Cause of Low/Variable LoadingRecommended Solution
Drug-Polymer Interaction Poor interaction between this compound and the polymer matrix can lead to inefficient encapsulation.Ensure that the polymer and solvent system are suitable for encapsulating the hydrophobic this compound. The choice of polymer end-group (e.g., ester-terminated vs. carboxyl-terminated PLGA) can also influence drug-polymer interactions.
Initial Drug Concentration An insufficient initial concentration of this compound in the organic phase will naturally lead to low encapsulation.Increase the initial amount of this compound relative to the polymer. However, be aware that exceeding the solubility of this compound in the organic solvent can lead to drug precipitation rather than encapsulation.
Nanoprecipitation Rate A very slow rate of nanoprecipitation might allow the drug to diffuse out of the forming nanoparticles into the aqueous phase.A faster addition of the organic phase to the aqueous phase with vigorous stirring can sometimes improve encapsulation efficiency.
Purification Losses The washing and centrifugation steps can lead to the loss of loosely bound drug from the nanoparticle surface.Optimize the purification process. Minimize the number of washing steps and use appropriate centrifugation forces to pellet the nanoparticles without causing drug leakage.

Q4: I am observing aggregation and precipitation of my this compound nanoparticles after synthesis or during storage. How can I improve their stability?

A4: Nanoparticle aggregation is a common challenge, often indicating colloidal instability.

Potential Causes and Solutions:

ParameterPotential Cause of AggregationRecommended Solution
Insufficient Stabilization A lack of sufficient stabilizing agent (e.g., a surfactant like PVA or poloxamer) on the nanoparticle surface can lead to aggregation due to attractive van der Waals forces.Increase the concentration of the stabilizing agent in the aqueous phase. Ensure that the chosen stabilizer is compatible with the nanoparticle system.
pH of the Suspension The pH of the nanoparticle suspension can influence the surface charge of the particles. If the pH is close to the isoelectric point of the nanoparticles, the surface charge will be minimal, leading to aggregation.Adjust the pH of the final nanoparticle suspension to a value that ensures a sufficiently high zeta potential (typically > ±20 mV for electrostatic stabilization).
Residual Organic Solvent The presence of residual organic solvent after synthesis can destabilize the nanoparticle suspension over time.Ensure complete removal of the organic solvent by evaporation, dialysis, or tangential flow filtration.
Storage Conditions Improper storage temperature or the use of inappropriate storage media can lead to aggregation.Store the nanoparticle suspension at a recommended temperature (often 4 °C) and in a buffer that maintains optimal pH and ionic strength. For long-term storage, lyophilization with a suitable cryoprotectant may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting protocol for synthesizing this compound loaded PLGA nanoparticles by nanoprecipitation?

A1: A common starting point for the nanoprecipitation method is as follows:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 10 mg) and this compound (e.g., 1 mg) in a water-miscible organic solvent (e.g., 1 mL of acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 2 mL of 1% w/v polyvinyl alcohol (PVA) solution).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring at a moderate to high speed (e.g., 600-1000 rpm).

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for a few hours at room temperature.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water. Repeat the centrifugation and washing steps 2-3 times.

  • Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for characterization and use.

Q2: What are the critical characterization techniques to ensure batch-to-batch reproducibility?

A2: To ensure consistency between batches, the following characterization techniques are essential:

  • Dynamic Light Scattering (DLS): To measure the average hydrodynamic size and the Polydispersity Index (PDI).

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and confirm the size of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • UV-Vis Spectroscopy or Fluorescence Spectroscopy: To determine the concentration of encapsulated this compound and calculate the drug loading efficiency and encapsulation efficiency.

Q3: How do I calculate the drug loading and encapsulation efficiency?

A3:

  • Drug Loading (%): This is the weight percentage of the drug in the final nanoparticle formulation. It is calculated as: (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100%

  • Encapsulation Efficiency (%): This represents the percentage of the initial drug that was successfully encapsulated into the nanoparticles. It is calculated as: (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100%

To determine the mass of this compound in the nanoparticles, you can lyse a known mass of nanoparticles using a suitable solvent and then measure the this compound concentration using a standard calibration curve.

Experimental Protocols and Data

Detailed Methodology: Nanoprecipitation of this compound-loaded PLGA Nanoparticles

This protocol provides a detailed procedure for the synthesis of this compound loaded PLGA nanoparticles using the nanoprecipitation method.

  • Materials:

    • Poly(D,L-lactide-co-glycolide) (PLGA) (50:50, acid-terminated)

    • This compound dye

    • Acetonitrile (ACN)

    • Polyvinyl alcohol (PVA) (Mw 30,000-70,000)

    • Deionized water

  • Procedure:

    • Preparation of the Organic Phase:

      • Weigh 10 mg of PLGA and 1 mg of this compound and dissolve them in 1 mL of acetonitrile.

      • Vortex the solution until both the polymer and the dye are completely dissolved.

    • Preparation of the Aqueous Phase:

      • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently and stir until the PVA is fully dissolved. Allow the solution to cool to room temperature.

    • Nanoprecipitation:

      • Place 2 mL of the 1% PVA solution in a small glass beaker on a magnetic stirrer.

      • Set the stirring speed to 800 rpm.

      • Using a syringe pump, add the organic phase to the aqueous phase at a constant rate of 0.5 mL/min.

    • Solvent Evaporation:

      • Leave the resulting suspension stirring at room temperature for at least 3 hours to ensure complete evaporation of the acetonitrile.

    • Purification:

      • Transfer the nanoparticle suspension to a centrifuge tube.

      • Centrifuge at 15,000 x g for 20 minutes at 4°C.

      • Carefully discard the supernatant.

      • Resuspend the nanoparticle pellet in 1 mL of deionized water by gentle pipetting or brief sonication.

      • Repeat the centrifugation and washing steps two more times.

    • Final Product:

      • After the final wash, resuspend the nanoparticle pellet in a desired volume of a suitable buffer (e.g., PBS) or deionized water.

      • For long-term storage, the nanoparticles can be lyophilized.

Quantitative Data Tables (Representative Examples)

The following tables provide representative examples of how varying synthesis parameters can affect the characteristics of PLGA nanoparticles encapsulating a hydrophobic drug. While this data is not specific to this compound, it illustrates the general trends observed in nanoprecipitation.

Table 1: Effect of PLGA Concentration on Nanoparticle Size and PDI

PLGA Concentration (mg/mL)Average Size (nm)Polydispersity Index (PDI)
5120 ± 50.12 ± 0.02
10180 ± 80.15 ± 0.03
20250 ± 120.21 ± 0.04

Data in this table is illustrative and based on general trends reported for PLGA nanoparticles.[1][2]

Table 2: Effect of Stirring Rate on Nanoparticle Size and PDI

Stirring Rate (rpm)Average Size (nm)Polydispersity Index (PDI)
300220 ± 100.25 ± 0.05
600175 ± 70.18 ± 0.03
1000150 ± 60.14 ± 0.02

Data in this table is illustrative and based on general trends observed in nanoparticle synthesis.

Table 3: Effect of Initial Drug to Polymer Ratio on Drug Loading Efficiency

Initial this compound:PLGA Ratio (w/w)Drug Loading Efficiency (%)
1:2065 ± 5
1:1078 ± 6
1:585 ± 4

Data in this table is illustrative and based on general principles of drug encapsulation in polymeric nanoparticles.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection cluster_characterization Characterization prep_org Prepare Organic Phase (PLGA + this compound in Acetonitrile) nanoprecipitation Nanoprecipitation (Add Organic to Aqueous Phase with Stirring) prep_org->nanoprecipitation prep_aq Prepare Aqueous Phase (PVA in Deionized Water) prep_aq->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing washing->centrifugation Repeat 2-3x resuspension Resuspension washing->resuspension dls DLS (Size, PDI) resuspension->dls tem TEM/SEM (Morphology) resuspension->tem zeta Zeta Potential (Stability) resuspension->zeta uv_vis UV-Vis (Drug Loading) resuspension->uv_vis

Caption: Experimental workflow for this compound nanoparticle synthesis.

Troubleshooting_Logic cluster_size Size Issues cluster_performance Performance Issues cluster_solutions_size Size Solutions cluster_solutions_performance Performance Solutions start Problem Identified large_size Particle Size Too Large start->large_size high_pdi High PDI (Broad Distribution) start->high_pdi low_loading Low Drug Loading start->low_loading aggregation Aggregation / Instability start->aggregation sol_polymer Decrease Polymer Conc. large_size->sol_polymer sol_stirring Increase Stirring Rate large_size->sol_stirring sol_mixing Optimize Mixing high_pdi->sol_mixing sol_polymer_mw Check Polymer Mw high_pdi->sol_polymer_mw sol_drug_conc Increase Initial Drug Conc. low_loading->sol_drug_conc sol_stabilizer Increase Stabilizer Conc. aggregation->sol_stabilizer sol_ph Adjust pH aggregation->sol_ph sol_solvent Ensure Solvent Removal aggregation->sol_solvent

Caption: Troubleshooting logic for nanoparticle synthesis issues.

References

Technical Support Center: Reducing IR-825 Toxicity in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the near-infrared (NIR) fluorescent dye IR-825. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating toxicity in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound toxicity in vivo?

A1: The toxicity of this compound, a heptamethine cyanine (B1664457) dye, is primarily attributed to three factors:

  • Dose-Dependent Effects: Like many chemical agents, this compound exhibits dose-dependent toxicity.[1][2] High concentrations can lead to direct cellular damage, inflammation, and organ toxicity.[3]

  • Phototoxicity: Upon excitation with NIR light (a necessary step for imaging or photothermal therapy), cyanine dyes can generate reactive oxygen species (ROS).[4][5] This can lead to oxidative stress and damage to surrounding healthy tissues, a phenomenon known as phototoxicity.[6]

  • Poor Biocompatibility of Free Dye: When used without a proper delivery vehicle, "free" this compound can have poor aqueous solubility, a tendency to aggregate, and non-specific distribution, which can contribute to adverse effects.[5][7]

Q2: What are the common signs of toxicity I should monitor in my animal models?

A2: Researchers should closely monitor animal models for a range of clinical and histopathological signs of toxicity. Key indicators include:

  • Significant body weight loss.[3]

  • Reduced activity or other behavioral changes.

  • Changes in blood biochemistry panels, particularly elevated liver function enzymes (e.g., ALT, AST).[2]

  • Histological evidence of organ damage, such as necrosis or inflammation in the liver, spleen, or kidneys.[3][8]

  • For skin applications or photothermal therapy, localized inflammation, erythema, or edema at the site of light irradiation.

Q3: How can I reduce the dose of this compound without compromising experimental results?

A3: The most effective strategy is to improve the dye's delivery efficiency to the target site. This is achieved through nanoparticle encapsulation. By loading this compound into carriers like liposomes or polymeric nanoparticles, you can:

  • Increase its circulation half-life.

  • Enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Prevent premature release and degradation.[9][10] This targeted delivery allows for a lower overall administered dose while maintaining or even improving the signal intensity or therapeutic effect at the site of interest.

Q4: What is phototoxicity, and how can it be minimized during my experiments?

A4: Phototoxicity occurs when this compound absorbs light energy and transfers it to molecular oxygen, creating damaging ROS.[4] This is a particular concern in photothermal therapy (PTT) and fluorescence imaging. To minimize it:

  • Optimize Light Dose: Use the lowest effective laser power and shortest irradiation time necessary to achieve your imaging or therapeutic goal.

  • Encapsulate the Dye: Formulating this compound within a nanoparticle can sometimes alter its photophysical properties and can help confine the phototoxic effect to the target area where the nanoparticles accumulate.

  • Control Light Exposure: Keep animals shielded from unnecessary high-intensity light before and after NIR laser irradiation.

Q5: Is "free" this compound suitable for in vivo use?

A5: While some studies may use free this compound dissolved in solvents like DMSO, it is generally not recommended for most in vivo applications. Free cyanine dyes suffer from poor photostability, a tendency to aggregate in aqueous environments, rapid clearance from the body, and non-specific binding to plasma proteins.[5] Formulating this compound into a biocompatible nanocarrier is the preferred method to enhance its stability, circulation time, and safety profile.[9][10]

Troubleshooting Guides

Problem: High animal mortality or significant weight loss is observed after injecting my this compound formulation.

Possible CauseSolution & Rationale
1. Administered dose is too high. The toxicity of many nanoparticles and dyes is dose-dependent.[3] Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific formulation. Start with a much lower dose and gradually increase it in subsequent cohorts. Consult literature for doses used in similar formulations (see Table 1).
2. Toxicity of the free (unencapsulated) dye. Free this compound can cause systemic toxicity due to non-specific distribution.[5] Solution: Encapsulate this compound in a biocompatible nanocarrier such as PEGylated liposomes or biodegradable polymers (e.g., PLGA).[11] This shields healthy tissues from the dye and improves its pharmacokinetic profile.
3. Immune response to the nanocarrier. Certain materials can be immunogenic, causing an adverse reaction. Solution: Ensure the use of biocompatible and preferably FDA-approved materials like PEG, PLGA, or phospholipids.[11][12][13] Characterize your nanoparticles for properties like zeta potential, as highly cationic particles can be more toxic.[14]

Problem: Inconsistent fluorescence signal or poor therapeutic effect in my tumor model.

Possible CauseSolution & Rationale
1. Rapid clearance of the dye. Free this compound is cleared very quickly from circulation, preventing sufficient accumulation at the target site. Solution: Formulate this compound into nanoparticles. Encapsulation significantly prolongs circulation time, allowing for passive targeting of tumors via the EPR effect.[9][10]
2. Photobleaching of the dye. Cyanine dyes can be prone to photobleaching (fading) upon repeated light exposure, leading to a weaker signal.[5][7] Solution: Minimize the duration and intensity of the excitation light during imaging sessions. Encapsulating the dye can also enhance its photostability.[15]
3. Suboptimal nanoparticle properties. The size, charge, and surface chemistry of the nanocarrier dramatically affect its in vivo behavior.[14] Solution: Optimize your nanoparticle formulation. Aim for a hydrodynamic diameter of less than 100 nm for better tumor penetration and ensure the surface is modified (e.g., with PEG) to reduce opsonization and clearance by the immune system.[14]

Data Presentation

Table 1: Example Concentrations and Doses of Cyanine Dyes in Preclinical Studies

Dye / FormulationApplicationAnimal ModelDose / ConcentrationObserved Toxicity / OutcomeReference
ICG (similar to this compound) Retinal StainingClinical (Human)0.5 mg/mLLow toxicity when used briefly with precautions.[16]
IR-820 in Serum NIR-II Imaging / PTTMouse0.5 mg/mL (200 µL IV injection)Negligible toxicity observed in histology and blood tests.[15]
PEG-PLD(IR825) Nanomicelles PTT & ImagingMouse (HeLa Xenograft)~10 mg/kg (this compound equivalent)Nanomicelles were degradable and showed good biosafety post-treatment.[9][10]
Silver Nanoparticles General Toxicity StudyWistar Rat4, 10, 20, 40 mg/kg (IV)Doses <10 mg/kg considered safe; >20 mg/kg showed significant toxicity.[2]
Iron Oxide Nanoparticles General Toxicity StudyWistar Rat20, 40, 80 mg/kg (IP)Dose-dependent toxicity observed, including hepatic damage.[3]

Table 2: Comparison of Free vs. Encapsulated Cyanine Dye Properties

PropertyFree Cyanine Dye (e.g., ICG/IR-825)Encapsulated Cyanine DyeBenefit of Encapsulation
Biocompatibility Moderate; can cause direct cellular injury.[1]High; shielded by biocompatible carrier.[9][10]Reduced systemic toxicity and improved safety profile.
Aqueous Stability Poor; prone to aggregation.[5]High; stable colloidal dispersion.Prevents aggregation-caused quenching and improves consistency.
Circulation Half-Life Short (minutes).Long (hours).[9]Allows more time for accumulation at the target site (e.g., tumor).
Photostability Low to moderate.[5][7]Moderate to high.[15]More robust signal for longitudinal imaging studies.
Targeting Non-specific distribution.Enhanced accumulation in tumors (EPR effect).[9]Higher signal-to-noise ratio and more effective localized therapy.

Experimental Protocols

Protocol 1: General Method for Encapsulating this compound in Polymeric Nanoparticles

This protocol is a generalized example based on the anti-solvent precipitation method.[17]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Pluronic F68 or Poloxamer 188 (e.g., 0.2 mg/mL).[17]

  • Nanoprecipitation: Under vigorous magnetic stirring, inject the organic phase rapidly into the aqueous phase at a defined volume ratio (e.g., 1:10 or 1:20). The sudden change in solvent polarity will cause the polymer and dye to co-precipitate, forming nanoparticles.[17]

  • Solvent Evaporation: Allow the organic solvent to evaporate from the suspension, typically by stirring at room temperature for several hours or using a rotary evaporator.

  • Purification: Remove the unencapsulated "free" dye and excess surfactant. This can be done by repeated centrifugation and resuspension of the nanoparticle pellet in deionized water or through dialysis against a large volume of water.

  • Characterization: Before in vivo use, characterize the nanoparticles for size and distribution (DLS), surface charge (zeta potential), and drug loading efficiency (via UV-Vis spectrophotometry of the supernatant).

Protocol 2: Basic Protocol for In Vivo Toxicity Assessment

This protocol provides a framework for acute and sub-acute toxicity screening in mice.[8]

  • Animal Model: Use healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Allow at least one week for acclimatization.

  • Dosing:

    • Acute Study: Administer a single dose of the this compound formulation via the intended route (e.g., intravenous injection). Include a vehicle control group.

    • Sub-acute Study: Administer repeated doses over a set period (e.g., three times a week for two weeks).

  • Monitoring:

    • Record body weight and observe general health (activity, posture, grooming) daily.

    • At the study endpoint (e.g., 24 hours for acute, or at the end of the dosing period for sub-acute), anesthetize the animals.

  • Sample Collection:

    • Collect blood via cardiac puncture for complete blood count (CBC) and serum biochemistry analysis (focusing on liver and kidney function markers).

    • Euthanize the animals and perform a necropsy.

  • Histopathology:

    • Collect major organs (liver, spleen, kidneys, lungs, heart).

    • Fix the organs in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for any signs of tissue damage, inflammation, or other abnormalities.[18]

Visualizations

G cluster_prep Phase 1: Formulation & Preparation cluster_eval Phase 2: Characterization & In Vivo Testing p1 1. Prepare Organic Phase (this compound + Polymer) p3 3. Nanoprecipitation (Inject Organic into Aqueous) p1->p3 p2 2. Prepare Aqueous Phase (Stabilizer) p2->p3 p4 4. Purify Nanoparticles (Centrifugation / Dialysis) p3->p4 e1 5. Characterize Size, Charge, & Loading p4->e1 e2 6. Administer to Animal Model e1->e2 QC Pass e3 7. Perform Imaging or Photothermal Therapy e2->e3 e4 8. Assess Toxicity (Weight, Histology, Blood Work) e2->e4 Direct Toxicity Monitoring e3->e4

Caption: Workflow for preparing and evaluating encapsulated this compound nanoparticles.

G light NIR Light (e.g., 808 nm Laser) ros Reactive Oxygen Species (ROS) Generation light->ros excites ir825 This compound Dye ir825->ros sensitizes stress Oxidative Stress in Healthy Tissue ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis / Necrosis (Phototoxicity) damage->apoptosis

References

Technical Support Center: Enhancing the Photothermal Conversion Efficiency of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the photothermal conversion efficiency (PCE) of the near-infrared dye IR-825. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical photothermal conversion efficiency (PCE) of free this compound, and how much can it be improved?

The PCE of free this compound is often low and can vary depending on the solvent and experimental conditions. A significant enhancement in PCE is a key motivation for its incorporation into nanocarriers. While specific values for free this compound are not always consistently reported in the literature, studies on the closely related indocyanine green (ICG) show a PCE of around 29.0%.[1] Encapsulation into nanoparticles can significantly boost this efficiency. For instance, ICG-derived carbon dots have demonstrated a 50% improvement in PCE compared to free ICG.[2] Another study reported a PCE of 39.83% for ICG co-assembled with a peptide into nanoparticles.[1]

Q2: Why is the photothermal conversion efficiency of my this compound formulation lower than expected?

Several factors can contribute to a lower-than-expected PCE. Common culprits include:

  • Aggregation of this compound: In aqueous solutions, this compound, like other cyanine (B1664457) dyes, has a strong tendency to aggregate. This can alter its light absorption properties and potentially reduce the efficiency of heat generation.[3][4]

  • Degradation of this compound: this compound is susceptible to degradation, especially in aqueous environments, acidic pH, and upon exposure to light and heat.[5][6] Degradation can lead to a loss of the near-infrared absorption required for the photothermal effect.

  • Inefficient Nanoparticle Formulation: Low encapsulation efficiency of this compound within the nanoparticles, or leakage of the dye from the nanocarrier, can result in a lower overall PCE of the formulation.[7]

  • Inaccurate Measurement Technique: The methodology for measuring PCE is sensitive and prone to errors. Issues with the experimental setup, such as improper laser calibration, incorrect temperature measurement, or flawed data analysis, can lead to inaccurate PCE values.[8][9]

Q3: How does the choice of nanoparticle affect the PCE of this compound?

The type of nanoparticle plays a crucial role in enhancing the PCE of this compound. An ideal nanocarrier should:

  • Prevent Aggregation: By encapsulating individual this compound molecules, nanoparticles can prevent their aggregation in aqueous solutions, thereby preserving their optimal photothermal properties.

  • Enhance Stability: The nanoparticle matrix can protect this compound from degradation by shielding it from the surrounding environment, such as changes in pH or exposure to water.[4]

  • Promote Photothermal Effect: Some nanoparticle materials, such as gold nanorods or carbon dots, possess their own photothermal properties that can act synergistically with this compound to enhance the overall heat generation.[2]

Commonly used nanoparticles for encapsulating this compound and similar dyes include liposomes, polymeric nanoparticles (e.g., PLGA), and inorganic nanoparticles.[7][10]

Troubleshooting Guides

Issue 1: Low Photothermal Conversion Efficiency (PCE)

Symptoms:

  • The temperature increase of the this compound solution upon laser irradiation is minimal.

  • The calculated PCE is significantly lower than reported values for similar formulations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Aggregation 1. Characterize Aggregation: Use UV-Vis spectroscopy to check for a blue-shift in the absorption peak of this compound, which is indicative of aggregation.[4] 2. Optimize Nanoparticle Loading: Reduce the loading concentration of this compound in the nanoparticles to minimize dye-dye interactions. 3. Improve Encapsulation: Ensure the nanoparticle formulation process effectively encapsulates individual this compound molecules.
This compound Degradation 1. Check for Degradation: Monitor the absorption spectrum of your this compound solution over time. A decrease in the peak absorbance at ~825 nm indicates degradation. 2. Control pH: Maintain a neutral to slightly basic pH during formulation and experiments, as acidic conditions can accelerate degradation.[5] 3. Protect from Light: Store this compound solutions and formulations in the dark to prevent photobleaching.[11]
Inaccurate PCE Measurement 1. Verify Laser Power: Ensure the laser power at the sample position is accurately measured and stable throughout the experiment. 2. Ensure Uniform Heating: Stir the sample solution during irradiation to ensure a uniform temperature distribution.[8] 3. Accurate Temperature Monitoring: Use a calibrated temperature probe and ensure it is correctly positioned in the sample without being directly hit by the laser. 4. Correct Data Analysis: Use a standardized method and formula for calculating the PCE from the temperature rise and cooling curve.[9][12]
Issue 2: Instability of this compound Nanoparticle Formulation

Symptoms:

  • Precipitation or aggregation of nanoparticles is observed over time.

  • The size of the nanoparticles, as measured by dynamic light scattering (DLS), increases significantly upon storage.

  • A decrease in the photothermal effect is observed after storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Colloidal Stability 1. Optimize Surface Charge: Modify the surface of the nanoparticles to increase electrostatic repulsion (e.g., by coating with a charged polymer). 2. Steric Stabilization: Incorporate polyethylene (B3416737) glycol (PEG) or other hydrophilic polymers into the nanoparticle formulation to provide steric hindrance and prevent aggregation.
This compound Leakage 1. Strengthen Nanoparticle Matrix: Use a more robust nanoparticle material or crosslink the nanoparticle structure to better retain the encapsulated this compound.[7] 2. Optimize Drug-Polymer Interaction: Select a polymer that has favorable interactions with this compound to improve encapsulation stability.
Storage Conditions 1. Optimize Storage Buffer: Store the nanoparticle suspension in a buffer with an appropriate pH and ionic strength to maintain stability. 2. Control Temperature: Store the formulation at a recommended temperature (e.g., 4°C) to minimize degradation and aggregation.[11] 3. Lyophilization: For long-term storage, consider lyophilizing the nanoparticles with a suitable cryoprotectant.

Data Presentation

Table 1: Comparison of Photothermal Conversion Efficiencies (PCE)

Material PCE (%) Notes
Free Indocyanine Green (ICG)~29.0%A close structural and functional analog of this compound.[1]
ICG-Derived Carbon Dots~43.5%Represents a 50% improvement over free ICG.[2]
ZHN/ICG Co-assembled Nanoparticles39.83%Self-assembled peptide-ICG nanoparticles.[1]
FS-GdNDs43.99%Multifunctional nanodots, reported to be significantly higher than free ICG (~3.1% in that study).[12]

Note: The PCE of "free" cyanine dyes can vary in the literature, likely due to different experimental conditions and susceptibility to aggregation and degradation. The use of nanocarriers generally leads to a more stable and higher PCE.

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol is adapted from methods for encapsulating similar hydrophobic dyes in poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another suitable organic solvent like acetonitrile)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water) or another suitable surfactant.

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe or pipette

Procedure:

  • Prepare the Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound in an organic solvent (e.g., 1 mL of acetone) to form a clear solution. The amount of this compound can be varied to achieve the desired loading.

  • Prepare the Aqueous Phase:

    • Prepare a solution of PVA in deionized water (e.g., 10 mL of 1% w/v PVA).

  • Nanoprecipitation:

    • Place the aqueous phase in a glass vial with a magnetic stir bar and stir at a moderate speed (e.g., 1000 rpm) at room temperature.

    • Using a syringe or pipette, add the organic phase dropwise into the stirring aqueous phase.

    • A milky suspension of nanoparticles should form immediately.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.

    • Resuspend the final nanoparticle pellet in the desired buffer or deionized water.

Protocol 2: Measurement of Photothermal Conversion Efficiency (PCE)

This protocol is based on established methods for determining the PCE of photothermal agents.[7][8][9]

Materials and Equipment:

  • This compound formulation (e.g., nanoparticle suspension)

  • Quartz cuvette

  • Near-infrared (NIR) laser (e.g., 808 nm) with adjustable power

  • Optical power meter

  • High-precision digital thermometer or thermocouple

  • Magnetic stirrer and small stir bar

  • Data acquisition system to record temperature over time

Procedure:

  • Sample Preparation:

    • Place a known volume and concentration of the this compound formulation into a quartz cuvette.

    • Add a small stir bar to the cuvette.

  • Experimental Setup:

    • Place the cuvette on a magnetic stirrer.

    • Position the temperature probe in the solution, ensuring it is not in the direct path of the laser beam.

    • Align the NIR laser to irradiate the center of the cuvette.

    • Measure the laser power at the position of the cuvette using an optical power meter.

  • Data Acquisition:

    • Start stirring the solution at a constant rate.

    • Begin recording the temperature of the solution.

    • Once the temperature has stabilized to a baseline, turn on the NIR laser.

    • Continue recording the temperature as it rises and plateaus.

    • After a set period of irradiation (e.g., 10 minutes) or once the temperature has reached a steady state, turn off the laser.

    • Continue recording the temperature as the solution cools down to the initial baseline temperature.

  • PCE Calculation:

    • The PCE (η) is calculated using the following formula: η = [hA(Tmax - Tamb) - Q0] / [I(1 - 10-Aλ)]

      • h: Heat transfer coefficient

      • A: Surface area of the container

      • Tmax: Maximum steady-state temperature

      • Tamb: Ambient temperature

      • Q0: Heat absorbed by the solvent

      • I: Incident laser power

      • Aλ: Absorbance of the sample at the laser wavelength

    • The term hA can be determined from the cooling curve by plotting -ln(θ) versus time, where θ = (T - Tamb) / (Tmax - Tamb). The slope of the linear fit of this plot is equal to hA / Σ(micp,i), where mi and cp,i are the mass and specific heat capacity of the components (solvent and cuvette).

Mandatory Visualizations

Enhancing_PCE_Workflow cluster_preparation Formulation cluster_characterization Characterization cluster_evaluation PCE Evaluation IR825 This compound Dye Formulation Nanoparticle Formulation IR825->Formulation Nanocarrier Nanocarrier (e.g., PLGA, Liposome) Nanocarrier->Formulation Size_Zeta Size & Zeta Potential (DLS) Formulation->Size_Zeta Characterize Encapsulation Encapsulation Efficiency (UV-Vis) Formulation->Encapsulation Stability Colloidal Stability Formulation->Stability Laser NIR Laser Irradiation (808 nm) Formulation->Laser Evaluate Temp_Measurement Temperature Monitoring Laser->Temp_Measurement PCE_Calculation PCE Calculation Temp_Measurement->PCE_Calculation

Caption: Experimental workflow for enhancing the photothermal conversion efficiency of this compound.

Troubleshooting_Low_PCE Start Low PCE Observed Check_Aggregation Check for Aggregation (UV-Vis Spectroscopy) Start->Check_Aggregation Check_Degradation Check for Degradation (UV-Vis, Stability Study) Start->Check_Degradation Review_Measurement Review PCE Measurement Protocol Start->Review_Measurement Aggregation_Yes Aggregation Present Check_Aggregation->Aggregation_Yes Yes Degradation_Yes Degradation Present Check_Degradation->Degradation_Yes Yes Measurement_Error Measurement Error Found Review_Measurement->Measurement_Error Yes Optimize_Formulation Optimize Formulation: - Reduce Dye Loading - Improve Encapsulation Aggregation_Yes->Optimize_Formulation Control_Conditions Control Experimental Conditions: - Adjust pH - Protect from Light Degradation_Yes->Control_Conditions Correct_Protocol Correct Measurement Protocol: - Calibrate Laser - Ensure Uniform Heating - Verify Data Analysis Measurement_Error->Correct_Protocol

Caption: Troubleshooting flowchart for low photothermal conversion efficiency (PCE) of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Near-Infrared Dyes: Unpacking the Photothermal Performance of IR-825 versus ICG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of photothermal therapy, the selection of an appropriate photothermal agent is paramount. Among the leading candidates are the near-infrared (NIR) cyanine (B1664457) dyes, IR-825 and Indocyanine Green (ICG). This guide provides an objective comparison of their photothermal efficiencies, supported by experimental data and detailed protocols, to aid in making an informed decision for your research and development endeavors.

Executive Summary

Both this compound and ICG are well-established NIR dyes capable of converting light energy into heat, a property harnessed in photothermal therapy (PTT) for applications such as cancer treatment. While ICG is an FDA-approved dye with extensive clinical use, it is known for its instability in aqueous solutions and susceptibility to photobleaching. This compound, a structurally related dye, is also a potent photothermal agent. The key distinction often lies in their stability and specific photothermal conversion efficiencies, which can be influenced by their molecular environment and formulation. This guide delves into the available data to provide a comparative analysis of these two prominent photothermal agents.

Quantitative Comparison of Photothermal Properties

PropertyThis compoundICGNotes
Photothermal Conversion Efficiency (PCE) of Free Dye Data for the free dye is not consistently reported. However, derivatives and formulations of this compound have shown significant photothermal activity.Approximately 3.1% for the free dye in aqueous solution. This value can be substantially lower than when incorporated into nanostructures.The low PCE of free ICG is a known limitation, which is often addressed through nanoformulation.
PCE in Nanoformulations A mitochondrial-targeted derivative, IR825-Cl, exhibited a PCE of 17.4%.Nano-formulations have been reported to significantly enhance ICG's PCE, with values reaching up to 36% or higher in some cases.[1]Nanoformulation is a key strategy to improve the photothermal performance of both dyes.
Peak Temperature Generation Studies comparing IR-820 (a close analog of this compound) with ICG have shown that ICG can generate slightly higher peak temperatures under similar conditions.[2]Generally exhibits strong heat generation upon NIR irradiation.[3]The temperature increase is dependent on concentration, laser power density, and the surrounding medium.
Photostability Generally considered to be more stable than ICG.Prone to degradation and photobleaching, especially in aqueous solutions.Improved stability is a key advantage of this compound and its analogs.

Experimental Protocols

Measurement of Photothermal Conversion Efficiency

The photothermal conversion efficiency (PCE or η) is a critical parameter for evaluating the performance of a photothermal agent. A common method for its determination is based on the temperature increase of a solution containing the agent upon NIR laser irradiation and the subsequent cooling.

A generalized experimental protocol is as follows:

  • Sample Preparation: Prepare a solution of the NIR dye (this compound or ICG) in a suitable solvent (e.g., deionized water or PBS) at a known concentration in a quartz cuvette.

  • Laser Irradiation: Irradiate the solution with a continuous-wave NIR laser at a specific wavelength (typically 808 nm) and power density (e.g., 1 W/cm²).

  • Temperature Monitoring: Record the temperature of the solution over time using a thermocouple or an infrared thermal imaging camera until a steady-state temperature is reached.

  • Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to ambient temperature.

  • Calculation of PCE: The PCE (η) is calculated using the following equation:

    η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tsurr is the ambient temperature.

    • Q0 is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the dye at the laser wavelength.

    The term hA can be determined from the cooling curve data.

Signaling Pathways in Photothermal Therapy

The therapeutic effect of photothermal therapy is primarily mediated by hyperthermia-induced cell death, which can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis

At moderately elevated temperatures (typically 43-50°C), photothermal therapy can induce apoptosis.[4] This is a controlled process that avoids the inflammatory response associated with necrosis. The key molecular players in hyperthermia-induced apoptosis include:

  • Mitochondrial (Intrinsic) Pathway: Heat stress can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5][6]

  • Death Receptor (Extrinsic) Pathway: While less predominantly studied in the context of PTT, this pathway can also be activated.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the mitochondrial pathway.[6]

Necrosis

At higher temperatures (above 50°C), the cellular damage is more severe and rapid, leading to necrosis.[4] This process involves the loss of cell membrane integrity and the release of intracellular contents, which can trigger an inflammatory response.

Heat Shock Proteins (HSPs)

Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), such as HSP70 and HSP90.[7][8][9] These proteins act as molecular chaperones, helping to refold denatured proteins and protect the cell from heat-induced damage. In the context of cancer therapy, the upregulation of HSPs can contribute to thermotolerance, reducing the efficacy of PTT. Therefore, combining PTT with HSP inhibitors is an area of active research to enhance therapeutic outcomes.[7][8]

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for measuring photothermal efficiency and the key signaling pathways in photothermal therapy-induced apoptosis.

G Experimental Workflow for Photothermal Efficiency Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare NIR Dye Solution (this compound or ICG) irradiate Irradiate with NIR Laser (e.g., 808 nm) prep->irradiate monitor_heat Monitor Temperature Rise to Steady State (Tmax) irradiate->monitor_heat monitor_cool Monitor Temperature Decay (Cooling Curve) monitor_heat->monitor_cool calculate Calculate Photothermal Conversion Efficiency (η) monitor_cool->calculate

Caption: A flowchart illustrating the key steps in determining the photothermal conversion efficiency of a near-infrared dye.

G Hyperthermia-Induced Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Pathway cluster_execution Execution Phase cluster_hsp Cellular Response ptt Photothermal Therapy (Hyperthermia) mito Mitochondrial Stress ptt->mito hsp Heat Shock Protein (HSP70, HSP90) Upregulation ptt->hsp cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 recruits apoptosome Apoptosome Formation casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis thermo Thermoresistance hsp->thermo thermo->apoptosis inhibits

Caption: A diagram illustrating the intrinsic signaling pathway of apoptosis induced by photothermal therapy and the role of heat shock proteins.

Conclusion

Both this compound and ICG are effective photothermal agents with distinct advantages and disadvantages. ICG's clinical approval and extensive documentation make it a reliable choice, though its inherent instability and lower PCE in its free form are notable drawbacks that are often addressed through nanoformulations. This compound and its analogs present a more stable alternative, and while direct comparative PCE data for the free dye is limited, its formulations show promising photothermal capabilities. The choice between these two dyes will ultimately depend on the specific requirements of the application, including the desired stability, the formulation strategy, and the regulatory pathway for potential clinical translation. This guide provides a foundational understanding to aid researchers in this critical selection process.

References

A Comparative Guide to Alternative Near-Infrared (NIR) Dyes for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative near-infrared (NIR) dyes to IR-825 for photothermal therapy (PTT). The following sections detail the performance of various dyes, supported by experimental data, and provide comprehensive methodologies for key experiments to aid in the selection of appropriate photothermal agents for research and development.

Overview of NIR Dyes for Photothermal Therapy

Photothermal therapy has emerged as a promising non-invasive cancer treatment that utilizes photothermal agents to convert near-infrared light into localized heat, leading to tumor cell ablation. This compound is a cyanine (B1664457) dye that has been explored for this purpose; however, the quest for agents with improved photostability, higher photothermal conversion efficiency (PCE), and enhanced biocompatibility has led to the investigation of several alternative NIR dyes. This guide focuses on a comparative analysis of prominent alternatives, including other cyanine dyes, xanthene dyes, and BODIPY-based dyes.

Comparative Performance of NIR Dyes

The efficacy of a photothermal agent is primarily determined by its photophysical properties, most notably its absorption maximum (λmax) in the NIR window (700-1700 nm) and its photothermal conversion efficiency (PCE). The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Photophysical and Photothermal Properties of this compound and Alternative NIR Dyes

Dye/FormulationDye ClassAbsorption Max (λmax) (nm)Photothermal Conversion Efficiency (PCE) (%)Laser Irradiation Wavelength (nm)Reference
This compound Cyanine~825Not consistently reported808[1]
PEG-PLD(IR825) NanomicellesCyanineNot specifiedHigh (qualitative)Not specified[1]
Indocyanine Green (ICG) Cyanine~78018.5808[2]
ICG-loaded HA/CMCS NanoparticlesCyanineNot specified42.3808[3]
IR-820 Cyanine~820Not specified (temp. increase data available)808[4]
IR-817 CyanineNot specifiedNot specified (temp. increase data available)808[5][6]
Cypate Cyanine~800Not specified785[7]
CL4/FBS XantheneNot specified361064[8]
BODIPY-based dye (16) BODIPY78150808[2]

Note: The photothermal conversion efficiency can vary significantly based on the dye's environment, concentration, and the methodology used for calculation. Direct comparison should be made with caution.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the evaluation of photothermal agents. This section provides methodologies for key in vitro and in vivo experiments.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps to assess the efficacy of NIR dyes in killing cancer cells in a laboratory setting.

Cell Culture:

  • Cell Lines: Human breast cancer cells (MCF-7) or murine breast cancer cells (4T1) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the NIR dye at various concentrations and incubate for 4 hours.

  • Laser Irradiation: Irradiate the cells with an 808 nm NIR laser at a power density of 1.5 W/cm^2 for 5 minutes.

  • Incubation: Incubate the cells for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.[9][10][11]

In Vivo Photothermal Therapy Protocol

This protocol describes the evaluation of NIR dyes in a living animal model, providing insights into their therapeutic efficacy in a more complex biological system.

Animal Model:

  • Animals: Female BALB/c nude mice (4-6 weeks old) are typically used.

  • Tumor Induction: Subcutaneously inject 1 × 10^6 4T1 cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 100 mm^3.[5][12]

Photothermal Treatment:

  • Dye Administration: Intravenously inject the NIR dye formulation (e.g., 200 µL of a 1 mg/mL solution) into the tail vein of the tumor-bearing mice.

  • Accumulation: Allow the dye to accumulate at the tumor site for 24 hours.

  • Laser Irradiation: Anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser at a power density of 2 W/cm^2 for 10 minutes.[2][5][13][14]

  • Monitoring: Monitor tumor growth by measuring the tumor volume with a caliper every two days. The tumor volume is calculated using the formula: Volume = (length × width^2) / 2.

  • Endpoint: The study is typically concluded after a predetermined period (e.g., 14-21 days), or when the tumor volume in the control group reaches a specific size.

Signaling Pathways in Photothermal Therapy

The primary mechanism of PTT-induced cell death is hyperthermia. This localized increase in temperature can trigger distinct cellular signaling pathways, primarily leading to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Apoptosis: This is a controlled and non-inflammatory process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is generally considered the preferred mode of cell death in cancer therapy.

  • Necrosis: This is a rapid and uncontrolled form of cell death that results in cell swelling, membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.[15][16][17][18][19]

The choice between apoptosis and necrosis is often dependent on the intensity of the heat generated. Mild hyperthermia may favor apoptosis, while rapid and high-temperature increases are more likely to induce necrosis.

The Extracellular signal-regulated kinase (ERK) signaling pathway, a key regulator of cell proliferation, differentiation, and survival, has been shown to be activated in response to photothermal stress. The role of ERK in PTT-induced cell death is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the duration of ERK activation.[7][20][21][22][23]

Signaling_Pathway NIR_Light NIR Light NIR_Dye NIR Dye NIR_Light->NIR_Dye Absorption Heat Localized Heat (Hyperthermia) NIR_Dye->Heat Photothermal Conversion Cellular_Stress Cellular Stress Heat->Cellular_Stress ERK_Activation ERK Pathway Activation Cellular_Stress->ERK_Activation Apoptosis Apoptosis Cellular_Stress->Apoptosis Necrosis Necrosis Cellular_Stress->Necrosis ERK_Activation->Apoptosis Pro-apoptotic or Anti-apoptotic Tumor_Ablation Tumor Ablation Apoptosis->Tumor_Ablation Necrosis->Tumor_Ablation

Caption: Signaling pathways in photothermal therapy.

Experimental Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the workflows for the key experimental procedures described in this guide.

In_Vitro_PTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells (e.g., MCF-7) Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Dye 3. Add NIR Dye Solution Seed_Cells->Add_Dye Irradiate 4. NIR Laser Irradiation (e.g., 808 nm) Add_Dye->Irradiate Incubate_Post 5. Incubate for 24h Irradiate->Incubate_Post MTT_Assay 6. Perform MTT Assay Incubate_Post->MTT_Assay Measure_Absorbance 7. Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability 8. Calculate Cell Viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for in vitro photothermal therapy assessment.

In_Vivo_PTT_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Endpoint Tumor_Induction 1. Induce Tumor in Mice (e.g., 4T1 cells) Inject_Dye 2. Intravenously Inject NIR Dye Tumor_Induction->Inject_Dye Accumulation 3. Allow 24h for Accumulation Inject_Dye->Accumulation Irradiate_Tumor 4. Irradiate Tumor with NIR Laser Accumulation->Irradiate_Tumor Monitor_Tumor 5. Monitor Tumor Volume Irradiate_Tumor->Monitor_Tumor Endpoint 6. Conclude Study at Endpoint Monitor_Tumor->Endpoint

Caption: Workflow for in vivo photothermal therapy evaluation.

Conclusion

The selection of an appropriate NIR dye for photothermal therapy is a critical step in the development of effective cancer treatments. While this compound has been a valuable tool, several alternatives, including other cyanine dyes, xanthene dyes, and BODIPY-based dyes, offer potentially superior properties such as higher photothermal conversion efficiencies and improved stability. This guide provides a comparative framework and detailed methodologies to assist researchers in making informed decisions for their specific applications. Further research and standardized reporting of key metrics like PCE are essential to facilitate direct comparisons and advance the field of photothermal therapy.

References

Validating Tumor Ablation: A Comparative Guide to IR-825 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photothermal therapy (PTT) is a promising, minimally invasive modality for tumor ablation. This guide provides a comprehensive comparison of methods to validate the efficacy of tumor ablation following PTT, with a focus on the near-infrared (NIR) cyanine (B1664457) dye, IR-825. We will explore histological and imaging-based validation techniques, compare this compound with a common alternative, gold nanorods (AuNRs), and provide detailed experimental protocols and molecular pathway diagrams to support your research.

Section 1: Performance Comparison of Photothermal Agents

The success of PTT hinges on the photothermal agent's ability to efficiently convert light to heat. This compound is a small organic dye known for its high absorption in the NIR region.[1] However, its efficacy is often compared to inorganic nanomaterials like gold nanorods, which also exhibit strong surface plasmon resonance in the NIR spectrum.[2][3]

ParameterThis compoundGold Nanorods (AuNRs)Key Considerations
Photothermal Conversion Efficiency (PCE) High, but can be prone to photobleaching.[4]Very high and photostable.[3]Nanocarrier encapsulation can improve this compound stability.[4]
Tumor Accumulation Passive accumulation; can be enhanced with nanocarriers.[5]Passive accumulation via Enhanced Permeability and Retention (EPR) effect; can be actively targeted.[3][6]Surface functionalization of AuNRs can improve tumor specificity.[6]
Biocompatibility & Biodegradability Good biocompatibility; biodegradable.[5]Generally considered biocompatible, but long-term retention and potential toxicity are concerns.[2]This compound offers an advantage in terms of clearance from the body.
In Vivo Tumor Ablation Effective tumor ablation demonstrated in preclinical models.[1][5]Highly effective tumor ablation demonstrated in preclinical models.[2][3]Both require optimization of laser power and agent concentration for maximal apoptosis and minimal necrosis.[2]
Typical Laser Wavelength ~808 nmTunable based on aspect ratio, typically in the NIR-I window (e.g., 808 nm).[3]Both operate within the biological "optical window" for deep tissue penetration.

Section 2: Validation of Tumor Ablation

Validating the completeness of tumor ablation is critical to prevent local recurrence. This can be broadly categorized into histological assessment of cell death and imaging-based evaluation of the ablation zone.

Histological Validation

Histological analysis of excised tumor tissue provides direct evidence of cell death at the microscopic level. The two primary methods distinguish between necrosis and apoptosis, the main forms of cell death induced by PTT.[1][7]

Validation MethodPrincipleKey FindingsComparison
Hematoxylin & Eosin (H&E) Staining Differentiates between viable and necrotic tissue based on morphology. Viable tumor cells have distinct blue-staining nuclei, while necrotic cells appear pink and lose structural integrity.[8]Provides a clear visual assessment of the extent and boundaries of coagulative necrosis within the tumor.[9][10]Excellent for identifying widespread necrosis, which is common at higher PTT temperatures (>50°C).[5]
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-OH ends of DNA strands.[11][12]Allows for the quantification of apoptotic cells, often observed at the margins of the necrotic zone or with milder hyperthermia (42-50°C).[5]More specific for apoptosis, which is often considered a "cleaner" cell death pathway that minimizes inflammation compared to necrosis.[4][7]
Imaging-Based Validation

Non-invasive imaging techniques are essential for clinical translation, allowing for the assessment of treatment margins in real-time or during follow-up.

Validation MethodPrincipleKey MetricsComparison
Contrast-Enhanced Computed Tomography (CECT) Assesses tissue perfusion. The ablated area appears as a non-enhancing region, allowing for the delineation of the ablation zone from surrounding viable tissue.[13]Minimal Ablative Margin (MAM): The shortest distance between the tumor edge and the ablation zone boundary.[11][14]Widely available and effective for hypervascular tumors. Intraprocedural CECT is optimal for quantifying MAM.[14]
Magnetic Resonance Imaging (MRI) Provides excellent soft tissue contrast. Contrast-enhanced T1-weighted imaging is the most common method to assess the non-perfused ablation volume.[13]mRECIST Criteria: Measures the viable (enhancing) portion of the tumor to assess response, which is more accurate for ablative therapies than size-based criteria.[13]Superior soft tissue contrast compared to CT. Often used for treatment guidance and follow-up.
Software-Assisted Analysis Utilizes algorithms to co-register pre- and post-ablation images, segment the tumor and ablation zones, and automatically calculate the MAM.[14][15]Objective and reproducible MAM calculation.Significantly improves the accuracy of margin assessment compared to visual "eye-balling," leading to better prediction of local tumor control.[14][15]

Section 3: Experimental Protocols

Protocol for H&E Staining for Tumor Necrosis
  • Tissue Harvest and Fixation: Immediately following euthanasia, excise the tumor and surrounding tissue. Fix the tissue in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 95%, 100%). Clear the tissue with xylene and embed in paraffin (B1166041) wax.

  • Sectioning: Cut the paraffin-embedded tissue blocks into 5 µm thick sections using a microtome.

  • Deparaffinization and Rehydration: Mount sections on glass slides. Deparaffinize by immersing in xylene, followed by rehydration through a descending series of ethanol solutions and finally distilled water.

  • Staining:

    • Immerse slides in Hematoxylin solution (e.g., Harris or Mayer's) for 3-5 minutes.

    • Rinse thoroughly in running tap water.

    • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

    • Counterstain with Eosin Y solution for 1-3 minutes.

  • Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and mount with a permanent mounting medium and coverslip.

  • Analysis: Examine under a light microscope. Viable tumor tissue will show cells with well-defined, basophilic (blue/purple) nuclei and eosinophilic (pink) cytoplasm. Necrotic areas will be characterized by a loss of cellular detail, pyknosis (condensed nuclei), karyorrhexis (fragmented nuclei), and eosinophilic debris.[8]

Protocol for TUNEL Assay for Apoptosis

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Sample Preparation: Deparaffinize and rehydrate 5 µm tissue sections as described in the H&E protocol (steps 3.1.3 and 3.1.4).

  • Permeabilization: To allow enzyme access to the nucleus, incubate sections with Proteinase K (20 µg/mL) for 15-20 minutes at room temperature. Rinse thoroughly with PBS.[11][16]

  • Equilibration: Cover the tissue with Equilibration Buffer (provided in most commercial kits) and incubate for 10 minutes at room temperature to prime the DNA ends.[16]

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or a fluorescently-tagged dUTP) according to the kit manufacturer's instructions.

    • Remove the Equilibration Buffer and add the TdT reaction mix to the tissue sections.

    • Incubate for 60 minutes at 37°C in a humidified chamber.[11]

  • Detection:

    • For fluorescent dUTPs: Wash the slides and counterstain nuclei with a DNA dye like DAPI. Mount with an anti-fade mounting medium.

    • For hapten-labeled dUTPs (e.g., BrdU): Wash slides and incubate with a labeled anti-hapten antibody (e.g., anti-BrdU-Alexa Fluor 488). Wash again, counterstain, and mount.

  • Controls:

    • Positive Control: Pre-treat a slide with DNase I to induce widespread DNA breaks before the labeling step. All nuclei should stain positive.[11]

    • Negative Control: Perform the entire protocol on a separate slide but omit the TdT enzyme from the reaction mix. This will reveal any non-specific signal.[11]

  • Analysis: Visualize using a fluorescence microscope. Nuclei of apoptotic cells will exhibit a bright signal (e.g., green for FITC or Alexa Fluor 488) against the counterstain (e.g., blue for DAPI).

Section 4: Visualizing Molecular Pathways and Workflows

Signaling Pathway of PTT-Induced Apoptosis

Photothermal therapy, when modulated to temperatures between 42-50°C, primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[5] The process involves the activation of pro-apoptotic proteins, leading to mitochondrial permeabilization and the activation of caspases, the executioners of cell death.

PTT_Apoptosis_Pathway PTT Photothermal Therapy (42-50°C) Stress Cellular Stress (Heat Shock) PTT->Stress induces Bid BH3-only protein (e.g., Bid activation) Stress->Bid activates BakBax Bak/Bax Activation & Oligomerization Bid->BakBax activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BakBax->MOMP causes CytC Cytochrome c Release MOMP->CytC leads to Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome triggers Casp3 Executioner Caspases (Caspase-3/7) Activation Apoptosome->Casp3 activates Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp3->Apoptosis executes

Caption: Intrinsic pathway of apoptosis induced by moderate photothermal therapy.

Experimental Workflow for Tumor Ablation Validation

This workflow outlines the key steps from PTT treatment to final validation, integrating both in vivo imaging and ex vivo histological analysis.

PTT_Validation_Workflow start Tumor Model Established pre_imaging Pre-Treatment Imaging (e.g., CECT, MRI) start->pre_imaging treatment Administer Photothermal Agent (e.g., this compound) + NIR Laser Irradiation pre_imaging->treatment post_imaging Intra/Post-Treatment Imaging (e.g., CECT, MRI) treatment->post_imaging euthanasia Euthanasia & Tumor Excision (At defined time points) treatment->euthanasia analysis Quantitative Image Analysis (Software-assisted MAM calculation) post_imaging->analysis end Correlate Imaging & Histology analysis->end histo Histological Processing (Fixation, Embedding, Sectioning) euthanasia->histo staining Staining histo->staining he H&E Staining (Necrosis Assessment) staining->he for tunel TUNEL Assay (Apoptosis Assessment) staining->tunel for he->end tunel->end

Caption: Integrated workflow for validating photothermal tumor ablation.

References

A Comparative Guide to In Vivo Hyperthermia Induced by IR-825 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-825 with other near-infrared (NIR) dyes, Indocyanine Green (ICG) and Cypate, for photothermal therapy (PTT). It includes a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the experimental workflow and relevant signaling pathways.

Performance Comparison of NIR Dyes for Photothermal Therapy

The efficacy of a photothermal agent is determined by its ability to absorb light at a specific wavelength and convert it into heat. The following table summarizes the key photothermal properties of this compound, ICG, and Cypate based on available research. It is important to note that the photothermal conversion efficiency and in vivo temperature increase can vary depending on the experimental setup, such as the formulation of the dye (free or encapsulated in nanoparticles), the concentration, the laser power density, and the tumor model used.

ParameterThis compound / IR-820*Indocyanine Green (ICG)Cypate
Peak Absorption (nm) ~825~800Not specified in search results
Photothermal Conversion Efficiency (η) HighReported values vary, with some studies showing efficiencies around 27.6%[1]Reported values vary, with some studies showing efficiencies around 35.5%[1]
Reported In Vivo Temperature Increase (ΔT) Can induce significant temperature elevation for tumor ablation.Can lead to a temperature increase of over 20°C in tumor-bearing mice with laser irradiation.[2]Not specified in search results
Stability IR-820, a close analog, demonstrates greater stability than ICG in aqueous solution.[3]Prone to degradation in aqueous solutions and under illumination, which can limit its therapeutic window.[4]Not specified in search results

*Note: IR-820 is a structurally similar dye to this compound and is often used as a reference.

Experimental Protocols for In Vivo Hyperthermia Assessment

The following is a generalized protocol for assessing in vivo hyperthermia induced by this compound in a murine tumor model. Specific parameters should be optimized for each experimental setup.

I. Animal Model and Tumor Induction
  • Animal Model: Athymic nude mice (nu/nu) or other appropriate immunocompromised strains are commonly used.

  • Cell Line: A suitable cancer cell line (e.g., 4T1 breast cancer, A549 lung cancer) is selected.

  • Tumor Induction: A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells in 100-200 µL of PBS or serum-free media) is injected subcutaneously into the flank or other desired location of the mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: Volume = (length × width²) / 2.

II. Administration of Photothermal Agent
  • Formulation: this compound can be administered as a free dye or encapsulated in a nanocarrier (e.g., liposomes, polymeric nanoparticles) to improve its stability and tumor accumulation.

  • Administration Route: The this compound formulation is typically administered via intravenous (tail vein) or intratumoral injection.

  • Dosage: The dosage of this compound will depend on the formulation and the desired therapeutic effect.

III. Near-Infrared Laser Irradiation
  • Laser Source: A NIR laser with a wavelength corresponding to the absorption peak of this compound (around 808 nm) is used.

  • Power Density: The laser power density is a critical parameter and typically ranges from 0.5 to 2.0 W/cm².

  • Irradiation Time: The duration of laser exposure usually ranges from 5 to 10 minutes.

  • Procedure: The tumor area is exposed to the laser beam. The laser can be guided by an optical fiber.

IV. Temperature Monitoring and Therapeutic Assessment
  • Temperature Measurement: The temperature of the tumor and surrounding tissue is monitored in real-time using an infrared (IR) thermal camera.

  • Therapeutic Efficacy: The therapeutic effect is assessed by monitoring tumor volume over time. A decrease in tumor size or inhibition of tumor growth compared to control groups (e.g., saline, laser only, this compound only) indicates a positive therapeutic response.

  • Histological Analysis: After the experiment, tumors and major organs can be harvested for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue necrosis and apoptosis.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Photothermal Therapy

experimental_workflow Experimental Workflow for In Vivo PTT cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment animal_model Select Animal Model (e.g., Nude Mice) tumor_induction Induce Tumor (e.g., Subcutaneous injection of 4T1 cells) animal_model->tumor_induction agent_admin Administer Agent (e.g., Intravenous Injection) tumor_induction->agent_admin agent_prep Prepare Photothermal Agent (e.g., this compound Nanoparticles) agent_prep->agent_admin laser_irradiation NIR Laser Irradiation (808 nm, 1-2 W/cm²) agent_admin->laser_irradiation temp_monitor Monitor Temperature (IR Thermal Camera) laser_irradiation->temp_monitor tumor_measurement Measure Tumor Volume laser_irradiation->tumor_measurement histology Histological Analysis tumor_measurement->histology

Caption: Workflow for in vivo photothermal therapy using this compound.

General Signaling Pathways Activated by Hyperthermia

Hyperthermia induced by photothermal agents can trigger various cellular stress responses and signaling pathways, ultimately leading to cell death. While specific pathways activated by this compound-mediated hyperthermia are still under investigation, general hyperthermia is known to activate pathways such as the MAPK (mitogen-activated protein kinase) signaling cascade, which includes the ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase) pathways.[5] Hyperthermia can also induce endoplasmic reticulum (ER) stress.[6]

signaling_pathway General Hyperthermia-Induced Signaling Pathways cluster_mapk MAPK Pathway cluster_er_stress ER Stress Pathway hyperthermia Hyperthermia (this compound + NIR Laser) erk ERK Signaling hyperthermia->erk activates jnk JNK Signaling hyperthermia->jnk activates er_stress ER Stress hyperthermia->er_stress induces apoptosis Apoptosis erk->apoptosis can lead to jnk->apoptosis promotes er_stress->apoptosis can trigger

Caption: Hyperthermia-induced signaling pathways leading to apoptosis.

References

A Comparative Guide to the Long-Term In Vivo Fate of IR-825 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term biodistribution and toxicity of IR-825 nanoparticles, benchmarked against the widely studied Indocyanine Green (ICG) nanoparticles and other relevant near-infrared (NIR) nanoparticle systems. The information presented herein is intended to support researchers and drug development professionals in the selection and evaluation of NIR nanoparticles for in vivo applications.

Executive Summary

The in vivo behavior of nanoparticles is a critical determinant of their efficacy and safety. This guide synthesizes available data on the long-term biodistribution and toxicity of this compound nanoparticles and compares it with more established alternatives, primarily ICG-loaded nanoparticles. While specific long-term data for this compound nanoparticles is limited, this guide draws parallels from nanoparticles with similar compositions and NIR dyes to provide a comprehensive overview. The data indicates that nanoparticle encapsulation significantly alters the biodistribution and toxicity profile of NIR dyes, generally leading to prolonged circulation and accumulation in the reticuloendothelial system (RES).

Introduction to this compound and ICG Nanoparticles

This compound is a near-infrared fluorescent dye with a carboxyl group, making it suitable for conjugation to other molecules and incorporation into nanoparticles. These nanoparticles are primarily investigated for their potential in photothermal therapy due to their strong absorbance in the NIR region.

Indocyanine Green (ICG) is a well-established NIR dye approved by the FDA for clinical use in diagnostics. To overcome its short in vivo half-life and instability, ICG is frequently encapsulated within various nanoparticle platforms, such as liposomes and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).

Comparative Biodistribution

The biodistribution of nanoparticles is critically influenced by their physicochemical properties, including size, surface charge, and coating. Encapsulation of NIR dyes like this compound and ICG into nanoparticles drastically alters their pharmacokinetic profiles compared to the free dyes.

Key Observations:

  • Prolonged Circulation: Nanoparticle formulations of both this compound and ICG exhibit significantly longer blood circulation times compared to the free dyes, which are rapidly cleared from the bloodstream.

  • RES Accumulation: A common feature of systemically administered nanoparticles is their accumulation in the organs of the reticuloendothelial system (RES), primarily the liver and spleen. This is a key factor to consider in long-term toxicity assessments.

  • Clearance: The clearance of these nanoparticles from the body is slow and occurs mainly through the hepatobiliary and digestive systems.[1][2][3]

Table 1: Comparative Long-Term Biodistribution of NIR Nanoparticles

Nanoparticle SystemAnimal ModelTime PointMajor Organs of AccumulationClearance ProfileReference
This compound (surrogate data) --Expected to be similar to other NIR nanoparticles: Liver, SpleenLikely slow clearance via hepatobiliary route-
ICG-loaded PLGA Nanoparticles MiceUp to 24hLiver, Spleen, LungsGradual clearance observed[1][4]
Persistent Luminescence Nanoparticles (ZGO) Mice60 daysLiver, Spleen (Reticuloendothelial system)Gradual clearance via the digestive system[2][3]
Near-Infrared Quantum Dots Mice94 daysLiver, Kidney, Spleen, Lung, Bone MarrowInitial accumulation in liver, spleen, and lungs, with increasing kidney accumulation over time.[5]

Comparative Long-Term Toxicity

The long-term toxicity of nanoparticles is a paramount concern for their clinical translation. Studies on various NIR nanoparticles suggest that the nanoparticle formulation plays a crucial role in mitigating the potential toxicity of the constituent materials.

Key Observations:

  • Low Acute Toxicity: Most studies on ICG and other NIR nanoparticles report low acute toxicity at therapeutic doses.

  • Potential for Long-Term Effects: The long-term retention of nanoparticles in the RES raises concerns about potential chronic inflammation, oxidative stress, and other tissue damage. However, studies on persistent luminescence nanoparticles up to 60 days and NIR quantum dots up to 94 days have shown no overt toxicity.[2][3][5]

  • Surface Coating: Surface modifications, such as PEGylation, have been shown to reduce the toxicity of some nanoparticles by altering their interaction with biological systems.[6]

Table 2: Comparative Long-Term Toxicity of NIR Nanoparticles

Nanoparticle SystemAnimal ModelDurationKey Toxicity FindingsReference
This compound (surrogate data) --Expected to have low toxicity, but long-term data is lacking.-
ICG-loaded Nanoparticles --Generally considered to have low toxicity, but detailed long-term studies are limited.
Persistent Luminescence Nanoparticles (ZGO) Mice60 daysNo appreciable toxicity observed in vitro or in vivo.[2][3]
Hydroxylated Persistent Luminescence Nanoparticles Mice6 monthsHigh concentrations caused structural alterations in the liver, endoplasmic reticulum damage, and oxidative stress. PEGylation mitigated these toxic effects.[6]
Near-Infrared Quantum Dots Mice94 daysNo overt toxicity observed based on histological and biochemical analyses, and body weight measurements.[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of biodistribution and toxicity studies. Below are generalized methodologies for key experiments.

Long-Term Biodistribution Study
  • Animal Model: Typically, mice or rats are used. The choice of strain depends on the specific research question.

  • Nanoparticle Administration: Nanoparticles are administered systemically, usually via intravenous injection.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 24h, 7 days, 28 days, 60 days) to assess the distribution and clearance over time.

  • Organ Harvesting: Major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and tumors (if applicable) are harvested, weighed, and imaged.

  • Quantification: The amount of nanoparticles in each organ is quantified. For fluorescent nanoparticles, this is often done by measuring the fluorescence intensity of tissue homogenates or through in vivo/ex vivo imaging systems.

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Chronic Toxicity Study
  • Animal Model and Dosing: Healthy animals are administered the nanoparticles at different dose levels, including a control group receiving the vehicle only. The administration can be a single dose or repeated doses over a specific period.

  • Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in body weight, food and water consumption, and behavior.

  • Hematology and Blood Chemistry: At the end of the study period, blood samples are collected for a complete blood count and analysis of serum biochemical parameters to assess organ function (e.g., liver and kidney function).

  • Histopathology: Major organs are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to identify any pathological changes.

Visualizations

Experimental Workflow for Biodistribution and Toxicity Studies

G NP_prep Nanoparticle Synthesis (e.g., this compound or ICG encapsulation) NP_char Physicochemical Characterization (Size, Zeta Potential, etc.) NP_prep->NP_char Admin Systemic Administration (Intravenous Injection) NP_char->Admin Monitoring Long-Term Monitoring (Clinical Signs, Body Weight) Admin->Monitoring Organ_Harvest Organ Harvesting at Multiple Time Points Monitoring->Organ_Harvest Blood_Collection Blood Collection Monitoring->Blood_Collection Imaging In Vivo / Ex Vivo Imaging Quant Quantification of Nanoparticles (%ID/g) Imaging->Quant Organ_Harvest->Imaging Histo Histopathology of Organs Organ_Harvest->Histo Blood_Analysis Hematology & Serum Biochemistry Blood_Collection->Blood_Analysis

Caption: Workflow for long-term biodistribution and toxicity assessment of nanoparticles.

Signaling Pathway for Nanoparticle-Induced Oxidative Stress

G NP Nanoparticle Accumulation Cell Cellular Interaction (e.g., Macrophage) NP->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammatory Response (Cytokine Release) Oxidative_Stress->Inflammation Cell_Damage Cellular Damage (e.g., Apoptosis, Necrosis) Oxidative_Stress->Cell_Damage Inflammation->Cell_Damage Tissue_Damage Tissue Damage / Fibrosis Cell_Damage->Tissue_Damage

Caption: A simplified pathway of nanoparticle-induced oxidative stress leading to tissue damage.

Conclusion and Future Directions

The encapsulation of NIR dyes like this compound and ICG into nanoparticles offers significant advantages for in vivo imaging and therapy by prolonging their circulation time and enabling targeted delivery. The available long-term data, primarily from ICG and other NIR nanoparticles, suggest a generally favorable safety profile, with the main consideration being the slow clearance and accumulation in the RES.

However, there is a clear need for more comprehensive, long-term biodistribution and toxicity studies specifically for this compound nanoparticles to fully assess their clinical potential. Future research should focus on:

  • Quantitative Long-Term Studies: Conducting studies beyond 28 days to understand the ultimate fate and clearance of this compound nanoparticles.

  • Comprehensive Toxicological Evaluation: Performing detailed histopathological and hematological analyses to identify any subtle, long-term adverse effects.

  • Head-to-Head Comparisons: Directly comparing the long-term in vivo behavior of this compound nanoparticles with established platforms like ICG-loaded nanoparticles under identical experimental conditions.

By addressing these knowledge gaps, the scientific community can better evaluate the risk-benefit profile of this compound nanoparticles and pave the way for their safe and effective clinical translation.

References

A Comparative Guide to the Histological Analysis of Tissues Following Photothermal Therapy with IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histological outcomes of photothermal therapy (PTT) using the near-infrared (NIR) dye IR-825 against an alternative photosensitizer, Indocyanine Green (ICG). The analysis is supported by experimental data from preclinical studies, focusing on the key indicators of therapeutic efficacy: tumor necrosis and apoptosis. Detailed experimental protocols for histological staining and a visualization of the experimental workflow are included to facilitate the replication and further investigation of these findings.

Performance Comparison: this compound vs. Indocyanine Green (ICG)

The efficacy of PTT is primarily evaluated by its ability to induce cancer cell death, which can be histologically assessed through the extent of necrosis and the prevalence of apoptosis in the treated tumor tissue. While direct comparative studies providing quantitative histological data between this compound and ICG are emerging, this guide synthesizes findings from separate studies to offer a comparative perspective.

ParameterThis compound PTTICG-based PTTKey Observations
Tumor Necrosis Studies on this compound-based nanoparticles demonstrate significant tumor necrosis post-PTT, as evidenced by H&E staining showing widespread cell death and tissue damage in the treated tumors.PTT with a modified ICG (ICG-ER) resulted in obvious tumor tissue necrosis.[1]Both agents are effective in inducing extensive tumor necrosis, a primary mechanism of PTT-induced tumor ablation.
Apoptosis Induction The mechanism of cell death induced by this compound PTT involves apoptosis, as confirmed by TUNEL assays.TUNEL staining of tumors treated with ICG-ER PTT showed a significant increase in apoptotic cells.[1]Both this compound and ICG-based PTT trigger programmed cell death, contributing to their therapeutic effect.
Cell Proliferation -A decrease in proliferative cells was observed in the ICG-ER treatment group, as indicated by PCNA staining.[1]ICG-based PTT has been shown to inhibit tumor cell proliferation. Further studies are needed to quantify this effect for this compound PTT.
Heat Shock Response -A significant increase in the expression of Heat Shock Protein 70 (HSP70) was observed after ICG-ER PTT.[1]The induction of a heat shock response is a common cellular reaction to the hyperthermia generated during PTT.

Experimental Protocols

Accurate histological analysis is crucial for evaluating the efficacy of PTT agents. Below are detailed protocols for Hematoxylin (B73222) and Eosin (H&E) and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining, two standard methods used to assess tissue morphology, necrosis, and apoptosis.

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is used for visualizing the general morphology of the tissue and identifying areas of necrosis.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse gently with running tap water.

  • Hematoxylin Staining:

    • Immerse in Harris' hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Rinse in running tap water.

    • "Blue" in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in 95% ethanol for 1-2 minutes.

    • Stain in eosin-phloxine solution for 30-60 seconds.

  • Dehydration and Mounting:

    • Immerse in 95% ethanol (2 changes, 2 minutes each).

    • Immerse in 100% ethanol (2 changes, 2 minutes each).

    • Immerse in xylene (2 changes, 2 minutes each).

    • Mount with a permanent mounting medium.

TUNEL Assay Protocol for Apoptosis Detection

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for H&E staining.

  • Permeabilization:

    • Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature.

    • Rinse slides with PBS (2 changes, 5 minutes each).

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche). This typically involves mixing the enzyme solution (Terminal deoxynucleotidyl Transferase, TdT) and the label solution (e.g., FITC-dUTP).

    • Apply the TUNEL reaction mixture to the tissue sections.

    • Incubate in a humidified chamber at 37°C for 60 minutes.

    • Rinse slides with PBS (3 changes, 5 minutes each).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a suitable dye, such as DAPI or Hoechst.

    • Mount with an aqueous mounting medium.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for histological analysis and a proposed signaling pathway for PTT-induced cell death.

experimental_workflow cluster_tissue_processing Tissue Processing cluster_staining Histological Staining cluster_analysis Analysis Tumor_Excision Tumor Excision Fixation Fixation (e.g., 10% Formalin) Tumor_Excision->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning HE_Staining H&E Staining for Necrosis Sectioning->HE_Staining TUNEL_Assay TUNEL Assay for Apoptosis Sectioning->TUNEL_Assay Microscopy Microscopic Examination HE_Staining->Microscopy TUNEL_Assay->Microscopy Quantification Quantitative Analysis (% Necrosis, Apoptosis Index) Microscopy->Quantification

Experimental workflow for histological analysis.

ptt_signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_cell_death Cell Death Pathways cluster_markers Key Markers IR825 This compound + NIR Laser Hyperthermia Hyperthermia IR825->Hyperthermia ROS Reactive Oxygen Species (ROS) IR825->ROS Apoptosis Apoptosis Hyperthermia->Apoptosis Mild Temp Necrosis Necrosis Hyperthermia->Necrosis High Temp ROS->Apoptosis Pyroptosis Pyroptosis ROS->Pyroptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 GSDMD Gasdermin D Cleavage Pyroptosis->GSDMD DNA_frag DNA Fragmentation (TUNEL+) Caspase3->DNA_frag

PTT-induced cell death signaling pathways.

References

Correlation of In Vitro and In Vivo Efficacy for IR-825-Mediated Photothermal Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo results for photothermal therapy (PTT) utilizing the near-infrared (NIR) dye IR-825. The data presented herein is a synthesis from multiple studies to offer a representative overview of the typical correlation observed between laboratory cell-based assays and preclinical animal models. This guide aims to facilitate a deeper understanding of the translational potential of this compound-based nanomedicines in cancer therapy.

Executive Summary

This compound, a heptamethine cyanine (B1664457) dye, demonstrates potent photothermal conversion efficiency upon NIR laser irradiation, leading to localized hyperthermia and subsequent cell death. When formulated into nanoparticles, this compound exhibits promising therapeutic efficacy in both in vitro and in vivo settings. In vitro studies consistently show high cytotoxicity in cancer cell lines upon laser irradiation, while corresponding in vivo studies in tumor-bearing mouse models demonstrate significant tumor growth inhibition and ablation. This guide provides a detailed comparison of these outcomes, supported by experimental data and methodologies.

Data Presentation: In Vitro vs. In Vivo Efficacy of this compound Nanoparticles

The following tables summarize quantitative data from representative studies investigating the efficacy of this compound-loaded nanoparticles in photothermal therapy.

Table 1: In Vitro Cytotoxicity of this compound Nanoparticles

Cell LineNanoparticle FormulationThis compound Concentration (µg/mL)Laser Irradiation (808 nm)Cell Viability (%)IC50 (µg/mL)
4T1 (Breast Cancer)PEG-PLD(IR825)101.5 W/cm², 5 min~20%~5
HeLa (Cervical Cancer)IR825-loaded Graphene Oxide202 W/cm², 10 min<25%~8
A431 (Skin Cancer)ICG-ZEGFR (IR825 analogue)151 W/cm², 5 min~15%~6
MCF-7 (Breast Cancer)IR825-loaded Liposomes101.5 W/cm², 5 min~25%~7

Table 2: In Vivo Tumor Regression with this compound Nanoparticle PTT

Animal ModelTumor TypeNanoparticle Formulation & DoseLaser Irradiation (808 nm)Tumor Growth Inhibition (%)Observations
Balb/c Mice4T1 Breast CancerPEG-PLD(IR825), 5 mg/kg1.5 W/cm², 10 min>80%Complete tumor ablation in some cases[1]
Nude MiceHeLa XenograftIR825-loaded Graphene Oxide, 10 mg/kg2 W/cm², 10 min~75%Significant tumor necrosis[2]
Nude MiceA431 XenograftICG-ZEGFR, 5 mg/kg1 W/cm², 10 min>85%Enhanced tumor targeting and retention[3]
Nude MiceMCF-7 XenograftIR825-loaded Liposomes, 8 mg/kg1.5 W/cm², 10 min~70%Good biocompatibility and thermal stability

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., 4T1, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Nanoparticle Incubation: Cells are treated with various concentrations of this compound-loaded nanoparticles and incubated for 4-6 hours.

  • Laser Irradiation: The cells are exposed to an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a defined duration (e.g., 5 minutes).

  • MTT Reagent Addition: After irradiation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

In Vivo Tumor Xenograft Model and Photothermal Therapy
  • Animal Model: Athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.

  • Tumor Inoculation: 1 x 10⁶ cancer cells (e.g., 4T1) suspended in PBS are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a volume of approximately 100-200 mm³.

  • Nanoparticle Administration: this compound-loaded nanoparticles are administered via intravenous (tail vein) injection at a specified dose (e.g., 5 mg/kg).

  • Biodistribution Imaging: In some studies, in vivo fluorescence imaging is performed at different time points post-injection to monitor the accumulation of nanoparticles at the tumor site[4].

  • Laser Irradiation: At the time of peak tumor accumulation (typically 24 hours post-injection), the tumor site is exposed to an 808 nm NIR laser at a defined power density and duration. The temperature of the tumor surface is monitored using an infrared thermal imaging camera[4].

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²)/2.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group (e.g., PBS injection with laser irradiation). At the end of the study, tumors are excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess necrosis and apoptosis.

Mandatory Visualizations

Signaling Pathway of this compound Mediated Photothermal Cell Death

G cluster_0 Photothermal Induction cluster_1 Cellular Response This compound Nanoparticles This compound Nanoparticles Localized Hyperthermia Localized Hyperthermia This compound Nanoparticles->Localized Hyperthermia absorbs NIR Laser (808 nm) NIR Laser (808 nm) NIR Laser (808 nm)->Localized Hyperthermia activates Cellular Stress Cellular Stress Localized Hyperthermia->Cellular Stress Mitochondrial Damage Mitochondrial Damage Cellular Stress->Mitochondrial Damage Necrosis Necrosis Cellular Stress->Necrosis ROS Production ROS Production Mitochondrial Damage->ROS Production Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Apoptosis Apoptosis ROS Production->Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound mediated photothermal cell death.

Experimental Workflow: From In Vitro to In Vivo

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Culture Cell Culture Nanoparticle Incubation Nanoparticle Incubation Cell Culture->Nanoparticle Incubation Laser Irradiation (In Vitro) Laser Irradiation (In Vitro) Nanoparticle Incubation->Laser Irradiation (In Vitro) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Laser Irradiation (In Vitro)->Cytotoxicity Assay (MTT) Apoptosis Assay Apoptosis Assay Laser Irradiation (In Vitro)->Apoptosis Assay Tumor Model Establishment Tumor Model Establishment Nanoparticle Injection Nanoparticle Injection Tumor Model Establishment->Nanoparticle Injection Laser Irradiation (In Vivo) Laser Irradiation (In Vivo) Nanoparticle Injection->Laser Irradiation (In Vivo) Tumor Growth Monitoring Tumor Growth Monitoring Laser Irradiation (In Vivo)->Tumor Growth Monitoring Histological Analysis Histological Analysis Tumor Growth Monitoring->Histological Analysis

References

A Comparative Guide: IR-825 Nanoparticles vs. Gold Nanorods for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IR-825 nanoparticles and gold nanorods as photothermal therapy (PTT) agents. The following sections detail their performance based on experimental data, outline the methodologies for their synthesis and application, and visualize key experimental workflows.

In the landscape of cancer nanomedicine, photothermal therapy has emerged as a promising minimally invasive treatment modality. At the heart of this technique are photothermal agents capable of converting near-infrared (NIR) light into localized heat, leading to the ablation of cancerous cells. Among the various agents developed, gold nanorods (AuNRs) have been extensively studied and are considered a benchmark. More recently, organic dye-based nanoparticles, such as those incorporating the indocyanine green derivative this compound, have garnered attention as biodegradable alternatives. This guide offers a head-to-head comparison of these two prominent PTT agents.

Data Presentation: A Quantitative Look at Performance

The following tables summarize key quantitative data for this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles and PEGylated gold nanorods, based on findings from preclinical studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from separate investigations.

ParameterIR-820 PLGA NanoparticlesPEGylated Gold NanorodsSource
Photothermal Conversion Efficiency (PCE) High (qualitative)~74% - >96% (quantitative)[1][2]
NIR Absorption Wavelength ~808 nmTunable, typically ~808 nm[1][2]
In Vivo Tumor Temperature Increase >20°C>20°C[1][2]
In Vivo Tumor Growth Inhibition Significant reduction in tumor volume>74% decrease in average tumor growth (intravenous), >96% decrease (direct injection)[1][2]
Biocompatibility BiodegradableGenerally considered biocompatible, but long-term retention is a consideration[1]

Table 1: Comparison of Photothermal Performance

NanoparticleTumor ModelAdministration RouteLaser WavelengthLaser Power DensityTreatment DurationOutcomeSource
IR-820 PLGA NPsTriple-Negative Breast Cancer (MDA-MB-231 xenograft)Intravenous808 nm1.5 W/cm²5 minSignificant reduction in tumor growth[1]
PEGylated AuNRsSquamous Cell Carcinoma (HSC-3 xenograft)Intravenous & Direct Injection808 nm1.7-1.9 W/cm²10 min>74% (IV) & >96% (direct) decrease in average tumor growth over 13 days[2]

Table 2: Summary of In Vivo Photothermal Therapy Studies

Experimental Protocols: Methodologies Behind the Data

Detailed and reproducible experimental protocols are crucial for the evaluation of nanomaterials. Below are the methodologies for the synthesis and in vivo photothermal therapy application of both this compound loaded PLGA nanoparticles and PEGylated gold nanorods.

Synthesis of IR-820 Loaded PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method.[1]

  • Polymer and Dye Dissolution: Dissolve poly(lactic-co-glycolic acid) (PLGA) in acetone (B3395972) at a concentration of 1 mg/mL.

  • Dye Addition: Add IR-820 dye to the PLGA solution at a concentration of 0.5 mg/mL.

  • Emulsification: Add the PLGA/IR-820 mixture dropwise to distilled water (in a 1:3 volume ratio) while stirring to form an emulsion.

  • Solvent Evaporation: Continue stirring the emulsion for 2 hours to allow for the evaporation of acetone.

  • Purification: Purify the nanoparticles using centrifugal filtration to remove unencapsulated IR-820 and excess solvent.

Seed-Mediated Synthesis of PEGylated Gold Nanorods

This is a widely used method for synthesizing gold nanorods with tunable aspect ratios.[2]

  • Seed Solution Preparation:

    • Mix chloroauric acid trihydrate (HAuCl₄) with cetyltrimethylammonium bromide (CTAB).

    • Add ice-cold sodium borohydride (B1222165) (NaBH₄) solution while stirring vigorously to form gold seed crystals.

  • Growth Solution Preparation:

    • Mix HAuCl₄ with CTAB.

    • Add ascorbic acid as a reducing agent, which will turn the solution from yellowish-brown to colorless.

    • Add silver nitrate (B79036) (AgNO₃) solution, which acts as a shape-directing agent.

  • Nanorod Growth:

    • Add a small volume of the seed solution to the growth solution. The solution will gradually change color, indicating the growth of nanorods.

  • PEGylation:

    • Centrifuge the nanorod solution to remove excess CTAB.

    • Resuspend the nanorods in a solution containing methoxy-poly(ethylene glycol)-thiol (mPEG-SH) to create a biocompatible coating.

In Vivo Photothermal Therapy Protocol

The following is a general protocol for evaluating the in vivo PTT efficacy of nanoparticles in a tumor-bearing mouse model.[1][2]

  • Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.

  • Nanoparticle Administration: Administer the nanoparticles either intravenously via the tail vein or through direct intratumoral injection.

  • Accumulation Period: Allow sufficient time for the nanoparticles to accumulate in the tumor tissue (typically 24 hours for intravenous injection).

  • Laser Irradiation: Anesthetize the mice and expose the tumor area to a near-infrared laser (e.g., 808 nm) at a specific power density and for a defined duration.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Body weight and general health of the mice should also be monitored.

  • Histological Analysis: After the study period, tumors and major organs can be excised for histological analysis to assess treatment efficacy and potential toxicity.

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

Synthesis_of_IR820_PLGA_Nanoparticles cluster_prep Preparation cluster_process Process cluster_product Final Product PLGA PLGA Dissolve Dissolve PLGA in Acetone PLGA->Dissolve Acetone Acetone Acetone->Dissolve IR820 IR-820 Dye Add_Dye Add IR-820 Dye IR820->Add_Dye Water Distilled Water Emulsify Emulsification (Dropwise addition to water) Water->Emulsify Dissolve->Add_Dye Add_Dye->Emulsify Evaporate Solvent Evaporation (Stirring) Emulsify->Evaporate Purify Purification (Centrifugal Filtration) Evaporate->Purify Final_NPs IR-820 Loaded PLGA Nanoparticles Purify->Final_NPs

Synthesis of IR-820 Loaded PLGA Nanoparticles.

Gold_Nanorod_Synthesis cluster_seed Seed Solution cluster_growth Growth Solution cluster_final Final Steps HAuCl4_seed HAuCl4 Seed_Mix Mix HAuCl4_seed->Seed_Mix CTAB_seed CTAB CTAB_seed->Seed_Mix NaBH4 NaBH4 NaBH4->Seed_Mix Seeds Gold Seeds Seed_Mix->Seeds Add_Seeds Add Seeds to Growth Solution Seeds->Add_Seeds HAuCl4_growth HAuCl4 Growth_Mix Mix HAuCl4_growth->Growth_Mix CTAB_growth CTAB CTAB_growth->Growth_Mix Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Growth_Mix AgNO3 AgNO3 AgNO3->Growth_Mix Growth_Solution Growth Solution Growth_Mix->Growth_Solution Growth_Solution->Add_Seeds PEGylation PEGylation Add_Seeds->PEGylation Final_GNRs PEGylated Gold Nanorods PEGylation->Final_GNRs

Seed-Mediated Synthesis of Gold Nanorods.

In_Vivo_PTT_Workflow Tumor_Model Establish Tumor Model (Xenograft in Mice) NP_Admin Nanoparticle Administration (Intravenous or Intratumoral) Tumor_Model->NP_Admin Accumulation Tumor Accumulation (e.g., 24 hours) NP_Admin->Accumulation Irradiation NIR Laser Irradiation (e.g., 808 nm) Accumulation->Irradiation Monitoring Monitor Tumor Growth & Animal Health Irradiation->Monitoring Analysis Endpoint Analysis (Histology, etc.) Monitoring->Analysis

In Vivo Photothermal Therapy Workflow.

Conclusion

Both this compound nanoparticles and gold nanorods demonstrate significant potential as effective agents for photothermal therapy. Gold nanorods are a well-established platform with a very high photothermal conversion efficiency and a large body of evidence supporting their in vivo efficacy.[2] Their primary drawback is their non-biodegradable nature, which raises concerns about long-term toxicity.

References

A Comparative Guide to the Immunogenic Response of IR-825 Mediated Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenic response elicited by photothermal therapy (PTT) mediated by the near-infrared (NIR) cyanine (B1664457) dye IR-825 against other common photothermal agents. The content is supported by experimental data to aid in the selection of agents for cancer immunotherapy research and development.

Introduction to Photothermal Therapy and Immunogenic Cell Death

Photothermal therapy is a promising cancer treatment modality that utilizes photothermal agents to convert near-infrared light into localized heat, leading to tumor cell death. A critical aspect of PTT in the context of cancer immunotherapy is its ability to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that triggers an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs). Key DAMPs include the surface exposure of calreticulin (B1178941) (CRT), and the release of high-mobility group box 1 (HMGB1) and adenosine (B11128) triphosphate (ATP). These molecules act as "eat me" signals and danger signals, respectively, promoting the maturation of dendritic cells (DCs) and subsequent activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

This guide focuses on this compound, a heptamethine cyanine dye, and compares its capacity to stimulate an immune response with other widely used photothermal agents: Indocyanine Green (ICG), Polydopamine (PDA), and Carbon Nanotubes (CNTs).

Comparative Analysis of Immunogenic Response

The following tables summarize quantitative data from various studies to compare the immunogenic effects of PTT mediated by this compound and its alternatives. It is important to note that experimental conditions such as cell lines, animal models, laser parameters, and nanoparticle formulations can significantly influence the results.

Table 1: Induction of Immunogenic Cell Death Markers

Photothermal AgentCell Line/ModelTreatment ConditionsCalreticulin (CRT) Exposure (% positive cells)HMGB1 Release (Concentration)ATP Secretion (Concentration/Fold Change)Reference
This compound 4T1 (murine breast cancer)5 µg/mL this compound, 1 W/cm² 808 nm laser, 5 minData not availableData not availableData not available[1]
Indocyanine Green (ICG) CT26 (murine colon carcinoma)ICG-loaded nanoparticles, laser irradiationIncreased CRT expression observedData not availableData not available[2]
Polydopamine (PDA) 4T1 (murine breast cancer)PDA-based nanoparticles + CpG, 1 W/cm² 808 nm laserIncreased CRT expression observedIncreased HMGB1 release observedIncreased ATP secretion observed[3]
Carbon Nanotubes (SWCNTs) EMT6 (murine breast cancer)SWNT-GC, 0.75 W/cm² 980 nm laserIncreased HSP70 (a DAMP) expression observedData not availableData not available[4]

Table 2: In Vitro and In Vivo Anti-Tumor Efficacy

Photothermal AgentCell Line/ModelTreatment ConditionsIn Vitro Cell Viability (%)In Vivo Tumor Growth Inhibition (%)Survival Rate (%)Reference
IR-813 (similar to this compound) 4T1 (murine breast cancer)5 µg/mL IR-813, 1 W/cm² 808 nm laser, 5 minReduced to 5%Significant tumor suppressionImproved survival[1]
Indocyanine Green (ICG) BT-474 (human breast cancer)20 µg/mL ICG-loaded nanoparticles, laser~10% (HFn-ICG) vs ~60% (free ICG)Data not availableData not available[5]
Polydopamine (PDA) Melanoma-bearing micePDA-based nanoparticles + CpG, laserData not availableSignificant synergistic effectData not available[3]
Carbon Nanotubes (SWCNTs) EMT6 tumor-bearing miceSWNT-GC, 0.75 W/cm² 980 nm laserData not availableComplete tumor regression in many cases100%[4]

Table 3: Activation of Immune Cells

Photothermal AgentModelKey FindingsQuantitative DataReference
IR-813 (similar to this compound) 4T1 tumor-bearing miceIncreased mature dendritic cells and cytotoxic T lymphocytes; decreased regulatory T cells in spleen, tumor, and lymph nodes.Data not available[1]
Indocyanine Green (ICG) Murine tumor modelsPT-treated tumor lysates pulsed to DCs generated a potent DC-based vaccine.Significant inhibition of tumor growth.[6]
Polydopamine (PDA) Melanoma-bearing micePTT combined with CpG ODNs led to a remarkable synergistic effect in the maturation of DCs and activation of T cells.Increased infiltration of CTLs in distant tumors.[3]
Carbon Nanotubes (SWCNTs) EMT6 tumor-bearing miceLaser + SWNT-GC treatment led to resistance to tumor re-challenge.Increased IFN-γ secretion by macrophages stimulated with treated EMT6 cells.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in this guide.

Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
  • Cell Treatment: Plate cancer cells and treat with the photothermal agent followed by laser irradiation at the specified parameters. Include untreated and agent-only/laser-only controls.

  • Cell Staining: After treatment, harvest the cells and wash with a suitable buffer (e.g., PBS). Stain the cells with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells.[7][8]

Quantification of HMGB1 Release by ELISA
  • Sample Collection: Collect the supernatant from cell cultures after PTT treatment. For in vivo studies, collect serum or plasma from treated animals.

  • ELISA Procedure: Use a commercially available HMGB1 ELISA kit. Briefly, add the collected supernatants or serum samples to the wells of a microplate pre-coated with an anti-HMGB1 antibody.

  • Detection: Add a detection antibody, followed by a substrate solution to develop a colorimetric signal.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of HMGB1 based on a standard curve.[4]

Measurement of ATP Secretion
  • Sample Collection: Collect the cell culture supernatant immediately after PTT, as ATP is rapidly degraded.

  • ATP Assay: Use a luciferin/luciferase-based ATP assay kit.

  • Luminescence Measurement: Add the supernatant to the assay reagent and measure the resulting luminescence using a luminometer.

  • Quantification: Determine the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.[9][10]

Analysis of Dendritic Cell (DC) Maturation
  • Co-culture: Co-culture immature DCs with cancer cells that have undergone PTT.

  • Staining: After an appropriate incubation period, harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers such as CD80, CD86, and MHC class II.

  • Flow Cytometry Analysis: Analyze the stained DCs using a flow cytometer to determine the percentage of mature DCs (e.g., CD80+/CD86+).[2]

Assessment of Tumor-Infiltrating Lymphocytes (TILs)
  • Tissue Preparation: Excise tumors from treated and control animals and fix them in formalin, followed by paraffin (B1166041) embedding.

  • Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining using antibodies against immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).

  • Microscopy and Quantification: Visualize the stained sections using a microscope and quantify the number of positive cells per unit area of the tumor.

Visualizing the Immunogenic Pathway of PTT

The following diagrams illustrate the key signaling pathways and experimental workflows involved in assessing the immunogenic response to PTT.

PTT_Immunogenic_Cell_Death_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Response Cascade PTT_Agent Photothermal Agent (e.g., this compound) Cancer_Cell Cancer Cell PTT_Agent->Cancer_Cell Heat Localized Hyperthermia PTT_Agent->Heat Energy Conversion NIR_Light Near-Infrared Light NIR_Light->PTT_Agent Activation ICD Immunogenic Cell Death (ICD) Cancer_Cell->ICD Heat->Cancer_Cell Induces DAMPs Release of DAMPs (Calreticulin, HMGB1, ATP) ICD->DAMPs DC_Maturation Dendritic Cell (DC) Maturation DAMPs->DC_Maturation Stimulates Antigen_Presentation Antigen Presentation (MHC Class I & II) DC_Maturation->Antigen_Presentation T_Cell_Activation T-Cell Activation & Proliferation Antigen_Presentation->T_Cell_Activation CTL_Infiltration Cytotoxic T Lymphocyte (CTL) Infiltration T_Cell_Activation->CTL_Infiltration Tumor_Cell_Killing Tumor Cell Killing CTL_Infiltration->Tumor_Cell_Killing Mediates Experimental_Workflow cluster_ICD ICD Markers cluster_Immune Immune Cell Analysis Start In Vitro / In Vivo PTT Sample_Collection Sample Collection (Supernatant, Cells, Tumors, Blood) Start->Sample_Collection ICD_Analysis ICD Marker Analysis Sample_Collection->ICD_Analysis Immune_Cell_Analysis Immune Cell Phenotyping & Function Assays Sample_Collection->Immune_Cell_Analysis CRT Calreticulin (CRT) Exposure (Flow Cytometry) ICD_Analysis->CRT HMGB1 HMGB1 Release (ELISA) ICD_Analysis->HMGB1 ATP ATP Secretion (Luminescence Assay) ICD_Analysis->ATP DC Dendritic Cell Maturation (CD80, CD86 by Flow Cytometry) Immune_Cell_Analysis->DC TILs Tumor-Infiltrating Lymphocytes (IHC for CD3, CD8) Immune_Cell_Analysis->TILs Cytokines Cytokine Profiling (ELISA, CBA) Immune_Cell_Analysis->Cytokines

References

A Comparative Guide to IR-825 Uptake in Tumor vs. Healthy Tissue for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the near-infrared (NIR) fluorescent dye IR-825's performance in tumor versus healthy tissue, supported by experimental data. It also offers a comparison with Indocyanine Green (ICG), a widely used alternative NIR dye. The information presented here is intended to assist researchers in the selection and application of fluorescent probes for preclinical in vivo imaging.

Quantitative Analysis of Biodistribution

The accumulation of NIR dyes in tumor tissue is a critical factor for successful in vivo imaging. The following tables summarize the quantitative biodistribution of a PEG-PLD(IR825) nanomicelle formulation in U14 tumor-bearing nude mice, showcasing its preferential accumulation in tumor tissue compared to healthy organs over time. The data is presented as relative fluorescence intensity, which correlates with the concentration of the dye in the respective tissues.

Table 1: In Vivo Relative Fluorescence Intensity of PEG-PLD(IR825) in Tumor Tissue Over Time

Time Post-InjectionRelative Tumor Fluorescence Intensity (Arbitrary Units)
2 h~2.5
6 h~4.0
12 h~5.5
24 h~6.0
48 h~5.0
72 h~4.0

Data adapted from in vivo fluorescence images of U14 tumor-bearing nude mice.[1]

Table 2: Ex Vivo Biodistribution of PEG-PLD(IR825) in Major Organs and Tumor at Different Time Points

The following data represents the quantitative analysis of fluorescence intensity from excised organs and tumors, providing a more direct measure of dye accumulation.

Organ/Tissue12 h24 h48 h72 h
Tumor ~100 ~120 ~100 ~80
Heart~10~8~5~4
Liver~80~60~40~30
Spleen~20~15~10~8
Lung~15~10~8~6
Kidneys~40~30~20~15

Values are presented as relative fluorescence intensity (Arbitrary Units) based on ex vivo imaging and quantitative analysis.[1]

Comparison with Indocyanine Green (ICG)

Indocyanine Green (ICG) is another FDA-approved NIR dye commonly used in preclinical and clinical imaging. While direct quantitative comparison of this compound and ICG in the same study is limited in the provided search results, a general comparison of their properties is crucial for selecting the appropriate imaging agent.

Table 3: Performance Comparison of this compound (and its analog IR-820) vs. Indocyanine Green (ICG)

FeatureThis compound / IR-820Indocyanine Green (ICG)
Tumor Accumulation Shows significant tumor accumulation, primarily through the Enhanced Permeability and Retention (EPR) effect.[1] Biotin-conjugated IR-820 shows enhanced tumor accumulation compared to free IR-820.[2]Accumulates in tumors, also largely attributed to the EPR effect. Encapsulation in nanoparticles can prolong circulation and alter biodistribution.[3][4]
Biodistribution in Healthy Tissues Accumulates in the liver and kidneys, with gradual clearance.[1]Rapidly taken up by the liver and excreted into the bile.[3][4]
Signal Stability Generally considered to have good stability.Can be prone to degradation and aggregation in aqueous solutions, affecting fluorescence quantum yield.[3]
In Vivo Imaging Performance Provides clear tumor visualization with good tumor-to-background ratios.[1]Widely used for a variety of in vivo imaging applications, though non-specific binding can be a limitation.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon research findings. The following are generalized protocols for in vivo imaging and ex vivo biodistribution analysis of this compound, based on common practices for NIR fluorescent probes.

In Vivo Fluorescence Imaging Protocol
  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenografts) are commonly used.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane) to prevent movement during imaging.[5]

  • Dye Administration: Administer the this compound solution intravenously (IV) via the tail vein. The dosage will depend on the specific formulation of the dye (e.g., 2 mg/kg for free IR825-NH2 or 10 mg/kg for PEG-PLD(IR825)).[1][6]

  • Image Acquisition: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum). Set the excitation and emission wavelengths appropriate for this compound (typically around 780 nm excitation and 825 nm emission).[7] Acquire images at various time points post-injection (e.g., 2, 6, 12, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye.[1]

  • Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other areas for quantitative analysis of fluorescence intensity.

Ex Vivo Biodistribution Protocol
  • Animal Euthanasia and Tissue Collection: At predetermined time points after dye injection, euthanize the mice. Immediately dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).

  • Ex Vivo Imaging: Place the excised organs and tumor in a petri dish and image them using the in vivo imaging system with the same settings as the in vivo imaging. This provides a qualitative and quantitative assessment of dye distribution in each organ without interference from overlying tissues.[8][9][10]

  • Quantitative Analysis:

    • Draw ROIs around each organ and the tumor in the ex vivo images.

    • Measure the average radiant efficiency (photons/s/cm²/sr) / (µW/cm²) for each ROI.

    • The data can be expressed as relative fluorescence units or, with appropriate standards, can be converted to percentage of injected dose per gram of tissue (%ID/g).

Mechanism of Tumor Accumulation and Experimental Workflow

The preferential accumulation of this compound and other macromolecular NIR dyes in tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect . This passive targeting mechanism is a result of the unique pathophysiology of the tumor microenvironment.

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Leaky Vasculature Leaky Vasculature Tumor Interstitium Tumor Interstitium Leaky Vasculature->Tumor Interstitium Accumulation Poor Lymphatic Drainage Poor Lymphatic Drainage Tumor Interstitium->Poor Lymphatic Drainage Retention This compound in Circulation This compound in Circulation This compound in Circulation->Leaky Vasculature Extravasation Experimental_Workflow A Tumor Model Preparation (e.g., Xenograft) B IV Injection of this compound A->B C In Vivo Imaging (Multiple Time Points) B->C D Euthanasia & Tissue Collection C->D E Ex Vivo Imaging of Organs & Tumor D->E F Quantitative Data Analysis (ROI Measurement) E->F

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like the near-infrared fluorescent dye IR-825 are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management. Adherence to these procedures will mitigate risks and ensure that all waste streams are managed in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or other protective garments.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form.

Always handle the dye in a designated area away from general laboratory traffic. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and treat it as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many specialty chemicals, requires treating it as hazardous waste. This ensures that it is handled, transported, and disposed of in a manner that is safe for both human health and the environment.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for cleaning up spills.

  • Liquid Waste: This includes solutions containing this compound, such as stock solutions, staining solutions, and the first rinse of any contaminated labware.

Step 2: Waste Collection and Containment

Collect all this compound waste in designated, leak-proof containers that are compatible with the chemical.

  • For Solid Waste: Use a clearly labeled, sealable plastic bag or a wide-mouth plastic container.

  • For Liquid Waste: Use a sealed, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle) with a screw-on cap. Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 3: Labeling of Waste Containers

Properly and clearly label all waste containers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (CAS: 1558079-49-4)"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment to catch any potential leaks.

Step 5: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental uses of this compound will vary, the disposal principles remain the same. For instance, in a typical cell staining protocol, all solutions containing the dye (e.g., staining buffer with this compound) and subsequent initial rinses should be collected as liquid hazardous waste. Any materials that come into contact with the dye, such as pipette tips and centrifuge tubes, should be disposed of as solid hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Final Disposal A Handling of this compound (with appropriate PPE) B Generation of Waste (Solid & Liquid) A->B C Segregate Waste Streams B->C D Collect in Labeled, Sealed Containers C->D E Store in Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Waste Pickup by Authorized Personnel F->G H Transport to Licensed Hazardous Waste Facility G->H I Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of IR-825, a near-infrared (NIR) fluorescent dye. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) provided by MedKoo Biosciences, this compound (CAS No. 1558079-49-4) is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any laboratory chemical, appropriate safety measures should always be observed.

General Precautions:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.[2]

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound to minimize exposure. The following table outlines the required PPE.

Body Part Required PPE Specifications and Notes
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the solid dye or its solutions to protect against splashes.
Hands Chemical-Resistant GlovesNitrile gloves are generally suitable for incidental contact. Inspect gloves before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's chemical resistance data.
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Respirator (if necessary)If there is a risk of generating dust or aerosols outside of a certified chemical fume hood, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.[2]

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound, which is a photosensitive compound.

Handling Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

prep Preparation: - Don appropriate PPE - Work in a well-ventilated area (e.g., chemical fume hood) weigh Weighing: - Use a calibrated analytical balance - Handle solid dye carefully to avoid dust prep->weigh dissolve Dissolution: - Add solvent (e.g., DMSO) to the solid - Mix thoroughly to ensure complete dissolution weigh->dissolve use Experimental Use: - Protect from light by using amber vials or covering with aluminum foil dissolve->use cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste as per protocol use->cleanup

Figure 1. Standard workflow for handling this compound.
Storage Conditions

This compound is sensitive to light and moisture. To ensure its stability, adhere to the following storage guidelines.

Form Storage Temperature Duration Additional Notes
Solid -20°CLong-term (months to years)Store in a dry, dark place.[3]
0 - 4°CShort-term (days to weeks)Store in a dry, dark place.[3]
Stock Solution -80°CUp to 6 monthsSealed storage, away from moisture and light.[1]
-20°CUp to 1 monthSealed storage, away from moisture and light.[1]

Note: As a photosensitive reagent, it is recommended to use dark-colored, opaque vials for storage and to cover solutions with aluminum foil during experiments to minimize light exposure.[4][5]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response

spill Spill Occurs evacuate Evacuate and secure the area spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect spilled material and absorbent into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Figure 2. Logical flow for responding to an this compound spill.
Waste Disposal Plan

All materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips), must be treated as chemical waste.

Waste Categorization and Disposal:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Collection: Collect all solid and liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of fluorescent dye waste. While fluorescent tubes containing mercury require specific recycling, chemical dyes like this compound should be disposed of through a chemical waste program.[6][7][8]

Experimental Protocol Example: Preparation of this compound Stock Solution

This section provides a general protocol for the preparation of a stock solution of this compound.

Materials:

  • This compound solid dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber or foil-covered microcentrifuge tubes

Procedure:

  • Bring the vial of solid this compound to room temperature before opening to prevent condensation.

  • In a chemical fume hood, carefully weigh the desired amount of this compound into a new amber microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration.

  • Cap the tube securely and vortex thoroughly until the dye is completely dissolved.

  • Label the tube clearly with the chemical name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C as per the storage guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.